4-Chloro-3,5-difluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYNRQZRCWRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Motifs in Drug Discovery
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have proven invaluable in the optimization of lead compounds. Among the vast arsenal of fluorinated building blocks, 4-Chloro-3,5-difluorobenzyl bromide (CAS Number: 1400991-56-1) has emerged as a reagent of significant interest, particularly for its role in the synthesis of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile chemical intermediate, with a special focus on its utility for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Physicochemical Properties and Structural Attributes
This compound is a substituted aromatic compound characterized by a benzyl bromide core further functionalized with a chlorine atom at the 4-position and two fluorine atoms at the 3 and 5-positions. These substitutions profoundly influence the molecule's reactivity and its utility as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 1400991-56-1 | [1] |
| Molecular Formula | C₇H₄BrClF₂ | [2] |
| Molecular Weight | 241.46 g/mol | [2] |
| Appearance | Almost colorless to off-white fused solid or liquid | [1] |
| Boiling Point | Not explicitly available, but related compounds suggest it would be over 200°C at atmospheric pressure. | |
| Density | ~1.6 g/cm³ | [2] |
| InChI Key | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1F)Cl)F)CBr | [2] |
The presence of the electron-withdrawing fluorine and chlorine atoms on the benzene ring significantly impacts the electrophilicity of the benzylic carbon, making it a highly reactive site for nucleophilic attack. This enhanced reactivity is a key feature that medicinal chemists exploit in the construction of complex molecular architectures.
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the free-radical bromination of its precursor, 4-chloro-3,5-difluorotoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical.
Experimental Protocol: Radical Bromination of 4-chloro-3,5-difluorotoluene
This protocol is based on well-established methods for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[3]
Materials:
-
4-chloro-3,5-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a less toxic solvent such as acetonitrile or 1,2-dichlorobenzene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3,5-difluorotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and the radical initiator (e.g., AIBN, 0.05 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization if necessary.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Considerations
This compound is a highly reactive alkylating agent, a property attributed to the lability of the carbon-bromine bond at the benzylic position. Its reactivity is governed by its propensity to undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
The benzylic nature of the substrate is a key determinant of its reactivity. The C-Br bond is weakened by the ability of the adjacent benzene ring to stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction through resonance.
-
Sₙ2 Mechanism: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is likely to proceed via a concerted Sₙ2 pathway. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step.
-
Sₙ1 Mechanism: In a polar protic solvent and with a weaker nucleophile, the reaction may favor an Sₙ1 mechanism. This involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.
The electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the aromatic ring increase the positive charge on the benzylic carbon, further enhancing its susceptibility to nucleophilic attack. This electronic modification makes this compound a more potent electrophile compared to unsubstituted benzyl bromide.
Diagram: Nucleophilic Substitution Pathways
Caption: Sₙ1 and Sₙ2 reaction pathways for this compound.
Application in the Synthesis of KRAS G12C Inhibitors
A pivotal application of this compound is in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, a key driver in several forms of cancer. This oncoprotein has historically been considered "undruggable," and the development of effective inhibitors represents a major breakthrough in oncology.
This compound serves as a key electrophilic building block for introducing the substituted benzyl moiety onto a nucleophilic core, often a piperazine derivative, which is a common scaffold in many KRAS G12C inhibitors.
Illustrative Experimental Protocol: Alkylation of a Piperazine Intermediate
The following protocol illustrates the use of this compound in a nucleophilic substitution reaction with a piperazine derivative, a common step in the synthesis of KRAS G12C inhibitor precursors.
Materials:
-
This compound
-
A suitable piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide)
Procedure:
-
Reaction Setup: To a solution of the piperazine derivative (1.0 equivalent) and the base (2.0 equivalents) in the chosen solvent, add this compound (1.1 equivalents) at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. The reaction is typically complete within several hours at room temperature or with gentle heating.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield the desired N-benzylated piperazine product.
This N-benzylated intermediate can then be further elaborated through subsequent synthetic steps to afford the final KRAS G12C inhibitor.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Handling: Avoid inhalation of fumes, mist, or vapor.[4] Prevent contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is a valuable and highly reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern of electron-withdrawing groups enhances its electrophilicity, making it an excellent substrate for constructing complex molecular architectures through nucleophilic substitution reactions. The demonstrated utility of this reagent in the synthesis of groundbreaking KRAS G12C inhibitors underscores its importance in the development of next-generation targeted cancer therapies. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in their drug discovery programs.
References
- Apollo Scientific.
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- U.S. Patent US-12440491-B2. KRAS G12C inhibitors and methods of using the same.
- PrepChem.
- U.S. Patent US10647715B2. KRas G12C inhibitors.
- U.S. Patent US10519146B2. KRAS G12C inhibitors and methods of using the same.
- ChemicalBook. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum.
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- PubChem. 3,5-Difluorobenzyl bromide.
- Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
- Organic Syntheses Procedure. Toluene, α,α-difluoro.
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- Benchchem. Technical Support Center: Synthesis of 3,5-Difluorotoluene.
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- Asian Journal of Chemistry.
- ChemicalBook. 3,5-Difluorobenzyl bromide | 141776-91-2.
- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
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- Journal of Heterocyclic Chemistry. Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.
- Journal of the Chinese Chemical Society. nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
- ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
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An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide for Advanced Research Applications
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Chloro-3,5-difluorobenzyl bromide. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in complex synthetic workflows.
Core Molecular Attributes and Physicochemical Properties
This compound is a halogenated aromatic compound featuring a benzyl bromide moiety, further substituted with a chlorine and two fluorine atoms. This unique combination of halogens imparts specific reactivity and properties that are highly valuable in the design of novel molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClF₂ | [1][2][3] |
| Molecular Weight | 241.46 g/mol | [1][2] |
| CAS Number | 1400991-56-1 | [1][2][3][4] |
| Physical State | Liquid (at room temperature) | [1] |
| Relative Density | 1.6 | [1] |
| IUPAC Name | 5-(bromomethyl)-2-chloro-1,3-difluorobenzene | [1][4] |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)CBr | |
| InChI | InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | [1][4] |
| InChIKey | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
While a specific, published synthesis for this compound is not widely documented, a highly plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds. The most logical precursor is 4-chloro-3,5-difluorotoluene. The synthesis would proceed via a free-radical bromination of the benzylic methyl group.
Proposed Synthetic Workflow
A well-established method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3,5-difluorotoluene in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Initiation and Reaction: Heat the mixture to reflux. The reaction is typically initiated by the thermal decomposition of benzoyl peroxide, which generates radicals that propagate the bromination of the benzylic position.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble in carbon tetrachloride, can be removed by filtration.
-
Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation.
Causality in Experimental Design
-
Choice of Reagents: NBS is selected as the brominating agent because it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over aromatic bromination. Benzoyl peroxide is a common and effective radical initiator for this type of reaction.
-
Solvent Selection: Carbon tetrachloride is an ideal solvent as it is non-polar and inert under the reaction conditions.
-
Self-Validating System: The progress of the reaction can be easily tracked by GC-MS, allowing for precise determination of the reaction endpoint. The purification process effectively removes byproducts and unreacted starting materials, ensuring a high-purity final product.
Reactivity and Applications in Drug Discovery
The utility of this compound in organic synthesis, particularly in the realm of medicinal chemistry, stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.
The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzyl bromide. While these groups are deactivating towards electrophilic aromatic substitution, they can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Key Reactions and Transformations
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base (e.g., potassium carbonate, sodium hydride) yields the corresponding ethers. This is a common strategy for introducing the 4-chloro-3,5-difluorobenzyl moiety as a protecting group or as a key structural element in a target molecule.
-
N-Alkylation: Amines readily displace the bromide to form secondary or tertiary amines. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.
-
C-Alkylation: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds.
The strategic incorporation of fluorine atoms into drug candidates is a widely used approach to modulate their physicochemical and pharmacokinetic properties.[5] The 4-chloro-3,5-difluoro substitution pattern can offer a unique combination of lipophilicity, metabolic stability, and binding interactions that may be advantageous in drug design.
Analytical Characterization
The structural elucidation and purity assessment of this compound would be performed using a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the two benzylic protons (-CH₂Br) would likely appear in the range of 4.5-5.0 ppm. The aromatic region would show a signal for the two equivalent aromatic protons. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a triplet.
-
¹³C NMR: The carbon NMR would provide information on all the carbon atoms in the molecule. The benzylic carbon would be expected around 30-35 ppm. The aromatic carbons would appear in the typical aromatic region (110-140 ppm), with their chemical shifts influenced by the halogen substituents. The carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR would show a single resonance, as the two fluorine atoms are chemically equivalent.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal technique for confirming the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and benzylic protons, as well as C-C stretching vibrations for the aromatic ring. The C-Br, C-Cl, and C-F stretching vibrations would also be present in the fingerprint region.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: Hazard Information
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[1][3] |
| H318 | Causes serious eye damage.[1] |
| H335 | May cause respiratory irritation.[3] |
It is corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable building block for organic synthesis, offering a unique combination of reactive handles and fluorine substitution. Its utility in the construction of complex molecules for pharmaceutical and agrochemical applications is significant. A thorough understanding of its physical properties, reactivity, and safe handling is paramount for its successful application in research and development.
References
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- Benzyl bromide (T3D1776). T3DB. [URL: http://www.t3db.ca/toxins/T3D1776]
- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. ResearchGate. [URL: https://www.researchgate.net/publication/257540200_17O_NMR_parameters_of_some_substituted_benzyl_ethers_components_Ab_initio_study]
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An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: A Core Moiety in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-3,5-difluorobenzyl bromide, a pivotal fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Importance of Fluorinated Benzyl Halides
In contemporary medicinal chemistry, the incorporation of fluorine into lead compounds is a widely adopted strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins[1][2]. This compound emerges as a particularly valuable reagent in this context. Its unique substitution pattern—a chlorine atom and two meta-fluorine atoms—offers a distinct electronic and steric profile. The benzylic bromide functional group provides a reactive handle for covalently linking this desirable moiety to a wide array of molecular scaffolds, making it a cornerstone intermediate in the synthesis of novel therapeutic agents[3][4].
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its polysubstituted aromatic ring attached to a bromomethyl group. This structure provides a unique combination of lipophilicity, electronic effects, and a reactive site for further chemical modification.
Caption: 2D structure of this compound.
Key Identifiers and Properties
Quantitative data for this compound are summarized below. These parameters are essential for reaction planning, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | [3] |
| CAS Number | 1400991-56-1 | [3] |
| Molecular Formula | C₇H₄BrClF₂ | [5] |
| Molecular Weight | 239.46 g/mol | [5] |
| Appearance | White to light yellow solid/powder | [6] |
| Monoisotopic Mass | 239.9153 Da | [5] |
| Predicted XlogP | 3.3 | [5] |
| InChI Key | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [5] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum would be dominated by a singlet in the range of 4.4-4.6 ppm, corresponding to the two protons of the benzylic methylene group (CH₂Br). The aromatic region would display a complex multiplet or a singlet for the two aromatic protons, influenced by coupling to the adjacent fluorine atoms.
-
¹³C NMR: Key signals would include the benzylic carbon (CH₂Br) around 30-35 ppm and multiple aromatic carbon signals. The carbons bonded to fluorine would exhibit large C-F coupling constants, a characteristic feature of fluorinated aromatics.
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, with its chemical shift influenced by the chloro and bromomethyl substituents.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
Infrared (IR) Spectroscopy: The spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group, C=C stretching for the aromatic ring (approx. 1400-1600 cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and a C-Br stretching band at lower wavenumbers.
Synthesis and Manufacturing
The synthesis of this compound typically proceeds from the corresponding substituted toluene via a free-radical bromination reaction. This method is widely used for its efficiency and selectivity for the benzylic position.
Experimental Protocol: Radical Bromination of 4-Chloro-3,5-difluorotoluene
This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Causality: CCl₄ is a classic non-polar solvent for radical reactions. NBS is chosen as the bromine source because it allows for a low, controlled concentration of elemental bromine, minimizing side reactions like aromatic bromination.
-
Step 2: Initiation
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 eq), to the mixture.
-
Causality: The initiator decomposes upon heating to generate free radicals, which are necessary to start the chain reaction.
-
Step 3: Reaction Execution
-
Heat the mixture to reflux (approx. 77°C for CCl₄) under illumination with a UV lamp or a standard incandescent bulb. Monitor the reaction progress using TLC or GC analysis.
-
Causality: Heat and light provide the energy to initiate the radical chain reaction. The reaction is complete when the starting toluene is consumed. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which is less dense and floats.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a water and brine wash.
-
Causality: Filtration removes the insoluble byproduct. The washing steps purify the organic layer by removing unreacted reagents and water-soluble impurities.
-
Step 5: Purification
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or recrystallization to yield pure this compound.
-
Causality: Drying removes residual water, and concentration removes the solvent. Final purification is essential to achieve the high purity required for subsequent synthetic applications.
-
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the benzylic C-Br bond. This bond is highly polarized and susceptible to cleavage, making the benzylic carbon an excellent electrophile.
Nucleophilic Substitution Reactions
The primary reaction pathway is nucleophilic substitution, where the bromide ion acts as a good leaving group. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
-
Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., azide, cyanide, primary amines, alkoxides), the reaction typically follows a bimolecular pathway. The nucleophile attacks the electrophilic carbon, displacing the bromide in a single concerted step.
-
Sₙ1 Pathway: In polar, protic solvents, the C-Br bond can ionize to form a resonance-stabilized benzylic carbocation. This cation is then rapidly captured by a nucleophile.
This versatile reactivity allows for the facile introduction of the 4-chloro-3,5-difluorobenzyl moiety onto various molecules, which is a key step in the synthesis of complex drug candidates[4].
Caption: General scheme for nucleophilic substitution reactivity.
Applications in Drug Development
As a fluorinated building block, this compound is primarily used as an intermediate in the synthesis of biologically active molecules[4][9]. The resulting 4-chloro-3,5-difluorobenzyl group can serve several strategic roles in a drug molecule:
-
Metabolic Blocking: The fluorine and chlorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and oral bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the halogen substituents can influence the acidity or basicity of nearby functional groups, which is critical for optimizing drug absorption and distribution.
-
Enhancing Binding Interactions: The fluorinated ring can participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding) with protein targets, potentially increasing binding affinity and potency[1].
Safety and Handling
This compound is a hazardous chemical that requires careful handling by trained personnel in a controlled laboratory environment.
| Hazard Type | Description & Precautionary Statements | Source(s) |
| Corrosivity | Causes severe skin burns and serious eye damage. (H314) | [3] |
| Respiratory | May cause respiratory irritation. (H335) Material is destructive to tissues of the mucous membranes and upper respiratory tract. | [3] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe fumes, mist, or vapors. (P260, P271) | [3][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. (P280) | [3][10] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [10] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. | [3][10] |
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This compound (C7H4BrClF2). PubChemLite. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]
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3,5-Difluorobenzyl bromide. PubChem. [Link]
- Method of producing mono- and difluoro benzyl chlorides.
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Synthesis of 5-chloro-2-fluorobenzyl bromide. PrepChem.com. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Spectroscopic Characterization of 4-Chloro-3,5-difluorobenzyl bromide: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3,5-difluorobenzyl bromide (C₇H₄BrClF₂). As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. While direct experimental spectra for this specific molecule are not widely available in the public domain[1], this guide synthesizes predictive data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles.
Molecular Structure and Expected Spectroscopic Behavior
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral features. The presence of a chloromethyl (-CH₂Br) group, two fluorine atoms, and one chlorine atom on the aromatic ring gives rise to distinct signals in various spectroscopic analyses. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, two primary signals are expected: one for the benzylic protons and another for the aromatic protons.
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[2]
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Benzylic (-CH₂Br) | ~ 4.5 - 4.7 | Singlet (s) | N/A |
| Aromatic (Ar-H) | ~ 7.0 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | ~ 2-3 Hz (due to meta coupling with F) |
Interpretation and Rationale:
-
Benzylic Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to resonate in the downfield region, typically between 4.5 and 4.7 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative bromine atom. The signal is anticipated to be a singlet as there are no adjacent protons for coupling. This is consistent with data for similar benzyl bromide compounds.[3][4][5][6][7]
-
Aromatic Protons (Ar-H): The two equivalent aromatic protons are expected to appear further downfield, likely in the range of 7.0 to 7.5 ppm. The electron-withdrawing effects of the three halogen substituents (Cl and two F atoms) will deshield these protons. The multiplicity of this signal is predicted to be a triplet or a doublet of doublets due to coupling with the two meta-positioned fluorine atoms. The coupling constant (J) for H-F meta coupling is typically small, around 2-3 Hz.
Caption: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for the benzylic carbon and the aromatic carbons.
Experimental Protocol:
A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single line for each unique carbon atom.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Benzylic (-CH₂Br) | ~ 30 - 35 |
| Aromatic (C-Br) | ~ 135 - 140 |
| Aromatic (C-Cl) | ~ 130 - 135 |
| Aromatic (C-F) | ~ 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic (C-H) | ~ 115 - 120 (t, ²JCF ≈ 25 Hz) |
Interpretation and Rationale:
-
Benzylic Carbon (-CH₂Br): This carbon is expected to resonate in the range of 30-35 ppm, influenced by the attached bromine atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
The carbon bearing the bromomethyl group (C-Br) is expected around 135-140 ppm.
-
The carbon attached to the chlorine (C-Cl) will likely appear in the 130-135 ppm region.
-
The carbons bonded to fluorine (C-F) will be significantly downfield, in the 160-165 ppm range, and will appear as a doublet due to strong one-bond coupling with ¹⁹F (¹JCF ≈ 250 Hz).
-
The carbons bonded to hydrogen (C-H) will be the most upfield of the aromatic carbons, around 115-120 ppm, and are expected to be a triplet due to two-bond coupling with the two adjacent fluorine atoms (²JCF ≈ 25 Hz). This is a characteristic feature of symmetrically difluorinated aromatic rings.[3][8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or by Attenuated Total Reflectance (ATR).
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C ring stretch |
| 1300 - 1150 | -CH₂X wag (X=halogen)[9] |
| 1250 - 1000 | C-F stretch (strong) |
| 850 - 550 | C-Cl stretch[9][10] |
| 690 - 515 | C-Br stretch[9][10] |
Interpretation and Rationale:
The IR spectrum will be characterized by several key absorptions. The aromatic C-H and C=C stretching vibrations are expected in their usual regions. A prominent feature will be the strong C-F stretching bands in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.[9][10] The presence of a -CH₂Br group may also give rise to a characteristic wagging vibration between 1300 and 1150 cm⁻¹.[9]
Caption: Correlation of functional groups to IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol:
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Expected Mass Spectrometry Data:
The monoisotopic mass of this compound (C₇H₄⁷⁹Br³⁵Cl¹⁹F₂) is 239.9153 Da.[1]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation Pattern: A common fragmentation pathway for benzyl halides is the loss of the halogen atom from the benzylic position to form a stable benzyl cation.[11] Therefore, a prominent peak is expected at m/z corresponding to the [M-Br]⁺ fragment (the 4-chloro-3,5-difluorobenzyl cation).
Predicted Mass-to-Charge Ratios (m/z) for Adducts: [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.92258 |
| [M+Na]⁺ | 262.90452 |
| [M-H]⁻ | 238.90802 |
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been rationalized based on the compound's structure and by drawing parallels with analogous molecules. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of this important chemical intermediate, enabling them to confidently identify and assess the purity of their materials.
References
- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 7205.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of (A) selected benzyl halides (BC, 2-CBC, 4-CBC, 2,6-CB, BB.... Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Progressive Academic Publishing. (n.d.). SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation and IR spectroscopic study of benzyl radical. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3,5-Difluorobenzyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-3,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-3,5-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its anticipated NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous halogenated aromatic compounds. It is designed to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of novel organic molecules. The unique substitution pattern of a chloro and two fluoro groups on the benzene ring, combined with the reactive benzyl bromide moiety, makes it an attractive precursor for introducing the 4-chloro-3,5-difluorophenyl group into a variety of molecular scaffolds. This functional group is of particular interest in drug discovery, as the presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A precise understanding of its NMR spectral characteristics is the first critical step in its application, ensuring purity and confirming its chemical identity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be relatively simple, characterized by two main signals corresponding to the benzylic protons and the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂Br | ~4.5 | Singlet | N/A |
| Ar-H | ~7.0 - 7.3 | Triplet | ⁴JHF ≈ 2-3 Hz |
Interpretation and Rationale
-
Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the downfield region, typically around 4.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative bromine atom. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, generally appear in the range of 2.0-3.0 ppm; however, the additional presence of the bromine atom further shifts this signal downfield.[1]
-
Aromatic Protons (Ar-H): The two equivalent aromatic protons are situated between the two fluorine atoms. Due to the symmetrical substitution pattern, these protons are chemically and magnetically equivalent. They are expected to resonate in the aromatic region, likely between 7.0 and 7.3 ppm.[1] The signal for these protons is predicted to be a triplet. This is due to coupling with the two equivalent fluorine atoms at the meta positions (⁴JHF), which typically have a coupling constant in the range of 2-3 Hz.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts are influenced by the electronegative halogen substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | ~30 - 35 |
| C-Cl | ~130 - 135 |
| C-F | ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-H | ~115 - 120 (t, ²JCF ≈ 20-25 Hz) |
| C-CH₂Br | ~140 - 145 (t, ³JCF ≈ 5-10 Hz) |
Interpretation and Rationale
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region of the spectrum, around 30-35 ppm.
-
Aromatic Carbons: Aromatic carbons typically resonate in the range of 120-150 ppm.[1][2] The specific shifts for this compound are predicted as follows:
-
C-Cl: The carbon atom directly attached to the chlorine atom is predicted to resonate around 130-135 ppm.
-
C-F: The two equivalent carbon atoms bonded to the fluorine atoms will appear as a doublet due to the strong one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-250 Hz. These carbons will be significantly shifted downfield to approximately 160-165 ppm due to the high electronegativity of fluorine.
-
C-H: The two equivalent carbons bonded to the aromatic protons will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JCF), with a typical coupling constant of 20-25 Hz. Their chemical shift is anticipated to be around 115-120 ppm.
-
C-CH₂Br: The ipso-carbon to which the benzyl bromide group is attached is expected to be a triplet due to three-bond coupling with the two fluorine atoms (³JCF) and will likely appear around 140-145 ppm.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
Sample Preparation
-
Solvent Selection: Use a deuterated solvent that will not obscure the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for NMR analysis.
Potential Impurities and Their Spectral Signatures
The synthesis of this compound may result in impurities that can be identified by NMR. A plausible synthetic route could involve the bromination of 4-chloro-3,5-difluorotoluene.
-
Unreacted Starting Material (4-chloro-3,5-difluorotoluene): The presence of the starting material would be indicated by a singlet for the methyl protons around 2.3 ppm in the ¹H NMR spectrum.
-
Dibrominated Byproduct: Over-bromination could lead to the formation of 4-chloro-3,5-difluorobenzal bromide, which would exhibit a characteristic singlet for the -CHBr₂ proton further downfield than the -CH₂Br signal, likely above 6.5 ppm.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound, assess its purity, and proceed with its application in their synthetic endeavors. The provided experimental protocol and data interpretation rationale serve as a practical resource for scientists and professionals in the field of drug development and materials science.
References
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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An In-Depth Guide to the Mass Spectrometric Analysis of 4-Chloro-3,5-difluorobenzyl bromide
Introduction
4-Chloro-3,5-difluorobenzyl bromide is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore strategic experimental design, predictable fragmentation patterns, and robust analytical protocols, grounded in the fundamental principles of mass spectrometry.
Section 1: Physicochemical Properties and Isotopic Signature
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. This compound (C₇H₄BrClF₂) possesses a unique combination of four halogen atoms (Br, Cl, F₂), which dictates its behavior in the mass spectrometer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClF₂ | [1] |
| Monoisotopic Mass | 239.9153 Da | [2][3] |
| Average Mass | 240.37 Da | N/A |
| Structure | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | [1] |
The most critical feature for its mass spectrometric identification is the natural isotopic abundance of bromine and chlorine.
-
Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.
-
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[4]
This combination creates a highly characteristic isotopic pattern for the molecular ion, which serves as a definitive fingerprint for the presence of one bromine and one chlorine atom in the molecule.[5][6]
Section 2: Strategic Selection of Ionization Techniques
The choice of ionization method is a critical decision that dictates the nature of the resulting mass spectrum. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[7]
Why Electron Ionization (EI)?
-
Expertise & Experience: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[8] This energy is sufficient to cause not only ionization but also extensive and reproducible fragmentation.[9] For structural elucidation, this is invaluable. The resulting fragmentation pattern provides a detailed "blueprint" of the molecule's structure, allowing for unambiguous identification.
-
Trustworthiness: EI mass spectra are highly reproducible across different instruments, making them suitable for library matching. The NIST Mass Spectral Library, a global standard, is predominantly composed of EI spectra.[10]
While other techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used, they are generally "softer" methods. They are less likely to induce significant fragmentation and are typically employed for less volatile or thermally labile compounds, or when preservation of the molecular ion is the primary goal.
Caption: Workflow for selecting the optimal ionization technique.
Section 3: Interpreting the Mass Spectrum: Molecular Ion and Fragmentation
The EI mass spectrum of this compound is predicted to show a distinct molecular ion cluster and a dominant fragment ion resulting from a highly favored cleavage event.
The Molecular Ion (M⁺•) Cluster
The presence of both Br and Cl isotopes results in a characteristic cluster of peaks for the molecular ion (M⁺•). The cluster will have four main peaks at M, M+2, M+4, and M+6, though the M+6 peak will be of very low intensity.
Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₇H₄BrClF₂]⁺•
| Ion (Isotopes) | Calculated m/z | Predicted Relative Abundance (%) |
| [M]⁺• (⁷⁹Br, ³⁵Cl) | 239.9 | 100.0 |
| [M+2]⁺• (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 241.9 | 130.7 |
| [M+4]⁺• (⁸¹Br, ³⁷Cl) | 243.9 | 32.2 |
| [M+6]⁺• (¹³C, ⁸¹Br, ³⁷Cl) | 245.9 | ~2.5 |
Note: Abundances are calculated based on natural isotopic distributions (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%; ³⁵Cl: 75.77%, ³⁷Cl: 24.23%). The presence of ¹³C will contribute minor M+1, M+3, and M+5 peaks.
The observation of this specific isotopic cluster provides extremely high confidence in the elemental composition of the molecule.[11]
Primary Fragmentation Pathway
Expertise & Experience: Benzyl halides are well-known to undergo a characteristic and highly favorable fragmentation upon electron ionization: the cleavage of the carbon-halogen bond at the benzylic position.[8] This process, known as benzylic cleavage, results in the loss of the bromine radical (•Br) and the formation of a resonance-stabilized benzylic carbocation. This cation is often the most abundant ion in the spectrum (the base peak).
The stability of the resulting 4-chloro-3,5-difluorobenzyl cation is the thermodynamic driving force for this fragmentation. The positive charge can be delocalized throughout the aromatic ring, making it a very stable species.
Caption: Primary fragmentation pathway of the analyte.
The resulting [M-Br]⁺ fragment will also exhibit a characteristic isotopic pattern due to the remaining chlorine atom, showing peaks at m/z 161 (for ³⁵Cl) and m/z 163 (for ³⁷Cl) in an approximate 3:1 ratio.[4] This secondary isotopic signature serves as a powerful confirmation of the fragmentation pathway and the original structure.
Section 4: Experimental Protocol for GC-MS Analysis
This protocol outlines a self-validating system for the analysis of this compound.
Sample Preparation
Trustworthiness: Proper sample preparation is crucial to avoid contamination and ensure accurate results.
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, Hexane).
-
Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
Instrumentation and Parameters
The following parameters provide a robust starting point for method development on a standard GC-MS system.[12][13]
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale (The "Why") |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (or Split 10:1) | Splitless is used for high sensitivity (trace analysis); a split injection prevents column overloading for higher concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides good chromatographic efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This is a versatile, non-polar column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics.[12] |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | This program allows for good separation from solvent and potential impurities while ensuring the analyte elutes in a reasonable time with a sharp peak shape. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | As discussed, provides reproducible fragmentation for structural confirmation. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source. |
| Electron Energy | 70 eV | The standard energy for EI that maximizes ionization and yields library-comparable spectra.[8] |
| Mass Range | m/z 40 - 350 | A range that covers the expected fragments and the molecular ion cluster. |
| Solvent Delay | 2-3 minutes | Prevents the high concentration of solvent from entering the MS, which would cause unnecessary filament wear and detector saturation. |
Conclusion
The mass spectrometric analysis of this compound is a straightforward yet highly informative process when approached systematically. By leveraging the compound's unique isotopic signature and predictable fragmentation behavior under Electron Ionization, researchers can achieve confident identification. The dominant analytical strategy involves GC-MS, where the benzylic cleavage leading to the loss of the bromine radical forms a stable and abundant cation, serving as the primary diagnostic fragment. The protocols and insights provided in this guide offer a robust framework for scientists to successfully characterize this important synthetic building block, ensuring data integrity and advancing research and development objectives.
References
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Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
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Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]
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Title: Elements With More Abundant Heavy Isotopes Source: University of Colorado, Boulder URL: [Link]
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Title: A Comprehensive GC–MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: MDPI URL: [Link]
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Title: Patterns of the molecular ion with multiple chlorine or bromine atoms Source: ResearchGate URL: [Link]
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Title: Chlorine - Bromine Combination Isotope Intensities Source: NIST URL: [Link]
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Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: National Institutes of Health URL: [Link]
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Title: Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples Source: ResearchGate URL: [Link]
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Title: Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones Source: PubMed URL: [Link]
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Title: 4-chloro-2,6-difluorobenzyl bromide Source: PubChemLite URL: [Link]
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Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL: [Link]
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A Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: Properties, Synthesis, and Commercial Availability for Advanced Research
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine and chlorine atoms into aromatic systems can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Chloro-3,5-difluorobenzyl bromide is a specialized trifunctionalized aromatic intermediate that offers a unique combination of these elements. Its reactive bromomethyl group provides a synthetic handle for covalent modification, while the distinct chloro-difluoro substitution pattern on the phenyl ring allows for fine-tuning of electronic and steric interactions.
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, confirm its commercial availability, detail validated synthetic protocols, and explore its applications as a strategic building block in the synthesis of complex molecular architectures.
Part 1: Physicochemical Profile and Safety Data
A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in a laboratory setting.
Chemical Identity and Properties
This compound, also known as 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene, is a solid at room temperature.[3] While extensive experimental data for this specific isomer is not widely published, its properties can be contextualized by comparing them to closely related, commercially available isomers.
| Property | Value | Source |
| CAS Number | 1400991-56-1 | SynQuest Labs[3] |
| Molecular Formula | C₇H₄BrClF₂ | SynQuest Labs[3] |
| Molecular Weight | 241.46 g/mol | Calculated |
| Synonyms | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | SynQuest Labs[3] |
| Appearance | Solid (based on related compounds) | Inferred |
| Melting Point | 30-33°C (for isomer 4-Chloro-3-fluorobenzyl bromide) | ChemicalBook[4] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood. It is corrosive and causes severe skin burns and eye damage.[3][5] It is also a lachrymator and may cause respiratory irritation.[3]
| Hazard Class | Statement | GHS Pictograms |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |
| STOT SE 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Personal Protective Equipment (PPE) and Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6]
Part 2: Commercial Availability and Procurement
This compound is available as a research chemical from specialized suppliers. Its specific substitution pattern makes it less common than other isomers, but it is accessible for laboratory-scale to pilot-scale synthesis.
| Supplier | Product Name | CAS Number | Notes |
| SynQuest Laboratories, Inc. | This compound | 1400991-56-1 | Direct supplier of the target compound.[3] |
| Tokyo Chemical Industry (TCI) | 4-Chloro-3-fluorobenzyl Bromide | 206362-80-3 | Supplier of a closely related isomer.[7] |
| Sigma-Aldrich | 3,5-Difluorobenzyl bromide | 141776-91-2 | Supplier of a closely related isomer. |
| Apollo Scientific | 4-Chloro-2-fluorobenzyl bromide | 71916-82-0 | Supplier of a closely related isomer.[8] |
For large quantities or GMP-grade material, researchers should inquire about custom synthesis capabilities, as many chemical suppliers offer this service.
Part 3: Synthetic Pathways and Methodologies
The synthesis of this compound is not commonly detailed in academic literature. However, its synthesis can be reliably achieved through well-established methods for benzylic bromination. The primary challenge lies in the availability of the precursor, 4-chloro-3,5-difluorotoluene. Assuming the precursor is available, the most direct and field-proven method is free-radical bromination.
Method 1: Free-Radical Bromination of 4-Chloro-3,5-difluorotoluene
This method is the industry standard for converting a benzylic methyl group into a bromomethyl group. The causality behind this choice is its high selectivity for the benzylic position over aromatic C-H bonds under radical conditions.
Caption: Workflow for free-radical benzylic bromination.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[9] The choice of solvent is critical; non-polar solvents like CCl₄ are traditional, but greener alternatives are often preferred.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).[9]
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by shining a bright lamp on the flask to promote radical formation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on top of the solvent.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of the solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure this compound.
Method 2: Synthesis from 4-Chloro-3,5-difluorobenzyl alcohol
An alternative pathway involves the conversion of the corresponding benzyl alcohol. This method is advantageous if the alcohol is more readily available than the toluene precursor. The protocol involves substitution of the hydroxyl group with bromide, typically using a strong acid bromide source.
Caption: Synthesis from the corresponding benzyl alcohol.
Step-by-Step Protocol:
-
Reaction: To a flask containing 4-Chloro-3,5-difluorobenzyl alcohol (1.0 eq), add 48% hydrobromic acid (HBr).[10]
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise. The sulfuric acid acts as a dehydrating agent and protonates the alcohol, making it a good leaving group.
-
Stirring: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup: Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like hexane or diethyl ether.[10]
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Part 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as an electrophilic building block for introducing the 4-chloro-3,5-difluorobenzyl moiety into target molecules.
Core Reactivity
The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles.
Caption: General Sₙ2 reactivity with nucleophiles.
This reactivity is exploited to synthesize a variety of compound classes:
-
Ethers: Reaction with alcohols or phenols.
-
Amines: Reaction with primary or secondary amines.
-
Thioethers: Reaction with thiols.
-
Esters: Reaction with carboxylates.
Strategic Value in Drug Design
The specific halogenation pattern of this reagent is not arbitrary. Each halogen contributes to the overall molecular properties:
-
Fluorine: The two fluorine atoms at the 3- and 5-positions are potent electron-withdrawing groups. They can lower the pKa of nearby acidic or basic functional groups and are often used to block sites of metabolic oxidation, thereby increasing a drug's half-life.[2]
-
Chlorine: The chlorine atom at the 4-position contributes to the molecule's lipophilicity (logP) and can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target.[1]
This multi-halogenated pattern provides a unique scaffold that can be used to develop highly potent and selective therapeutic agents. For instance, related difluorobenzyl moieties are key components in approved drugs like the antiepileptic Rufinamide , which is synthesized from a difluorobenzyl halide precursor.[11]
Conclusion
This compound is a specialized yet commercially accessible chemical reagent with significant potential for researchers in synthetic chemistry, drug discovery, and materials science. Its well-defined reactivity, combined with the unique electronic properties conferred by its polychlorinated/fluorinated aromatic ring, makes it a valuable tool for constructing complex molecules with tailored functions. Due to its corrosive and irritant nature, all handling and synthesis must be performed with strict adherence to safety protocols. This guide provides the foundational knowledge for scientists to procure, handle, and strategically implement this potent building block in their research endeavors.
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-
PrepChem.com. (n.d.). Synthesis of 5-chloro-2-fluorobenzyl bromide. Retrieved from PrepChem.com. [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Fluorine: 3,4-Difluorobenzyl Bromide in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from ChemWhat. [Link]
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An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: Safety, Handling, and Reactivity for Advanced Synthesis
This guide provides a comprehensive technical overview of 4-Chloro-3,5-difluorobenzyl bromide (CAS No. 1400991-56-1), a halogenated aromatic compound of increasing interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its safe handling, reactivity, and application in advanced organic synthesis.
Compound Profile and Strategic Importance
This compound is a versatile reagent for introducing the 4-chloro-3,5-difluorobenzyl moiety into a target molecule. The presence of multiple halogen substituents on the aromatic ring significantly influences the electronic properties of the molecule, which can in turn modulate the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[3] The chloro and fluoro groups are strongly electron-withdrawing, which has profound implications for the reactivity of the benzylic bromide and, consequently, for its handling and reaction protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1400991-56-1 | [1][4][5] |
| Molecular Formula | C₇H₄BrClF₂ | [1][5][6] |
| Molecular Weight | 241.46 g/mol | [2] |
| Appearance | White to light yellow/orange powder or lump | |
| Synonyms | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | [1][5] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[1][5][7]
-
Corrosive: It causes severe skin burns and serious eye damage.[1][5][7]
-
Respiratory Irritant: Inhalation of fumes, mists, or vapors may cause respiratory irritation.[1][5] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1][5]
-
Lachrymator: The compound is a lachrymator, meaning it can cause tearing.[5]
Toxicological Data:
The Chemistry of Reactivity: A Duality of Pathways
The primary hazard associated with this compound stems from its reactivity as a benzylic halide. Such compounds are potent electrophiles, readily undergoing nucleophilic substitution reactions. The reaction mechanism can proceed through two main pathways: Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution).[8][9]
The presence of the electron-withdrawing chloro and difluoro groups on the benzene ring significantly destabilizes the formation of a benzylic carbocation intermediate.[10][11][12][13] This destabilization disfavors the Sₙ1 pathway, which proceeds through such an intermediate. Consequently, the Sₙ2 mechanism, involving a backside attack by a nucleophile in a concerted step, is generally the more favored pathway for this compound, especially with strong nucleophiles.[9] This high reactivity as an alkylating agent is the basis for its utility in synthesis and also the primary reason for its hazardous nature, as it can readily alkylate biological nucleophiles such as amino acids and DNA.
Safe Handling and Storage Protocols
Given its hazardous nature, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] If a fume hood is not available, a full-face respirator with an appropriate cartridge (e.g., type ABEK) must be used.
Storage and Incompatibility
Proper storage is crucial to prevent degradation and accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols.[5]
Experimental Protocol: N-Alkylation of Aniline
This protocol provides a representative procedure for the N-alkylation of aniline with this compound. The choice of a relatively weak base and a polar aprotic solvent is intended to favor the Sₙ2 reaction while minimizing side reactions.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution with stirring.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the aniline mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chloro-3,5-difluorobenzyl)aniline.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill and Leak Procedures
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact emergency services.
Disposal and Decontamination
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste facility.[5] Do not dispose of down the drain.
-
Decontamination: For decontaminating glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste. Then, wash with soap and water. Small quantities of residual material on surfaces can be wiped with a cloth dampened with a solution of sodium bicarbonate to hydrolyze the benzyl bromide, followed by a solvent wipe, with all materials collected as hazardous waste.
Conclusion
This compound is a valuable but hazardous reagent. Its reactivity, driven by the electrophilic nature of the benzylic carbon and influenced by the electron-withdrawing substituents, necessitates a thorough understanding and strict adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely and effectively utilize this compound in the pursuit of novel therapeutics and other advanced molecular entities.
References
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Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]
-
Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 7.17: 7-9 Carbocation Stability. Retrieved from [Link]
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Metathesis. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? Retrieved from [Link]
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Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
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National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Leah4sci. (2019, September 28). SN1 vs. SN2: Reaction Mechanisms & Solvent [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
National Institutes of Health. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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-
Ottokemi. (n.d.). 3,5-Difluorobenzyl bromide, 98%. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene. Retrieved from [Link]
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reactivity of the benzylic bromide in 4-Chloro-3,5-difluorobenzyl bromide
An In-Depth Technical Guide to the Reactivity of 4-Chloro-3,5-difluorobenzyl bromide
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document elucidates the fundamental principles governing the reactivity of the benzylic bromide functional group, with a specific focus on how the electronic and steric properties of the chloro and difluoro substituents modulate this behavior. The guide establishes that the compound's reactivity is overwhelmingly directed toward the SN2 (bimolecular nucleophilic substitution) pathway, a consequence of the powerful electron-withdrawing inductive effects of the three halogen atoms which destabilize the carbocation intermediate required for an SN1 mechanism. This guide serves as a resource for scientists, offering mechanistic insights, comparative reactivity data, and detailed experimental protocols for the practical application of this versatile chemical building block.
The Unique Landscape of Benzylic Reactivity
The Benzylic Cation: A Stabilized Intermediate
The carbon atom immediately adjacent to an aromatic ring is known as the "benzylic" position. Halides at this position, such as benzyl bromide, are notably reactive towards nucleophilic substitution. This enhanced reactivity stems from the ability of the adjacent π-system of the benzene ring to stabilize charge. In a potential SN1 reaction, the departure of the leaving group (Br⁻) would form a benzylic carbocation. This cation is resonance-stabilized, as the positive charge can be delocalized across the aromatic ring, lowering the activation energy for its formation.[1][2]
SN1 vs. SN2 Pathways at the Benzylic Position
Benzylic halides are versatile substrates capable of reacting via both SN1 and SN2 mechanisms.[3] The preferred pathway is a delicate balance of several factors:
-
Substrate Structure: Primary benzylic halides, like the title compound, generally favor the SN2 pathway due to minimal steric hindrance and the relative instability of a primary carbocation. Secondary and tertiary benzylic halides are more prone to SN1 reactions because they form more stable carbocations.[4]
-
Nucleophile: Strong, highly concentrated nucleophiles favor the SN2 mechanism, while weak nucleophiles (like water or alcohols) favor the SN1 pathway.[3]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance the strength of nucleophiles and favor SN2 reactions. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring SN1 reactions.[4]
-
Ring Substituents: Electron-donating groups (EDGs) on the aromatic ring stabilize the benzylic carbocation, promoting the SN1 pathway. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, strongly favoring the SN2 pathway.[5]
Synthesis and Physicochemical Properties of this compound
Representative Synthetic Route
This compound is typically synthesized from the corresponding alcohol, 4-chloro-3,5-difluorobenzyl alcohol. A common method involves treatment with a brominating agent. The synthesis of the closely related 3,5-difluorobenzyl bromide from its alcohol using hydrobromic acid and sulfuric acid provides a representative protocol.[6]
Protocol: Synthesis via Bromination of the Corresponding Alcohol
-
To a stirred solution of 4-chloro-3,5-difluorobenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.
Physicochemical Data
The properties of this compound are influenced by its halogen substituents. The following table summarizes key data, with some values estimated based on the closely related analog, 3,5-difluorobenzyl bromide.[7][8]
| Property | Value |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~70-80 °C at low pressure (estimated) |
| Density | ~1.7 g/mL at 25 °C (estimated) |
| CAS Number | 327958-38-9 |
The Electronic Profile of the 4-Chloro-3,5-difluoro Substituent Pattern
The reactivity of the benzylic bromide is dictated almost entirely by the electronic nature of the aromatic substituents.
Inductive vs. Resonance Effects of Halogens
Halogens exert two opposing electronic effects on an aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens strongly pull electron density away from the ring through the sigma (σ) bond.[9][10] This is a distance-dependent effect.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[11][12]
For halogens, the powerful electron-withdrawing inductive effect significantly outweighs the weaker electron-donating resonance effect.[12][13] Consequently, chlorine and fluorine are classified as deactivating groups.[13]
Impact on Reactivity
In this compound, the benzylic carbon is attached to a ring bearing three potent electron-withdrawing halogen atoms.
-
The two fluorine atoms at positions 3 and 5 exert a very strong inductive pull on the ring's electron density.
-
The chlorine atom at position 4 further withdraws electron density through induction.
This collective and potent electron withdrawal has a profound impact on the stability of any potential positive charge at the benzylic position. The formation of a benzylic carbocation is severely destabilized, making an SN1 pathway kinetically unfeasible . Therefore, the compound will react exclusively through an SN2 mechanism .
Nucleophilic Substitution Reactions: A Mechanistic Deep Dive
Given the electronic profile, this compound is an excellent electrophile for SN2 reactions. The reaction involves a backside attack by a nucleophile on the benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step.
The SN2 Reaction Pathway
The diagram below illustrates the SN2 mechanism with a generic nucleophile (Nu⁻).
Caption: SN2 mechanism on this compound.
Comparative Reactivity
The electron-withdrawing nature of the substituents decreases the overall reactivity of the benzylic position toward SN2 displacement compared to unsubstituted benzyl bromide. This is because the transition state has developing negative charge on the departing bromide and the incoming nucleophile, which is destabilized by proximity to the electron-poor ring. However, the SN2 pathway remains the only viable one.
| Compound | Substituent Effect | Predicted Relative SN2 Rate |
| Benzyl Bromide | None (Reference) | 1.0 |
| 4-Chlorobenzyl Bromide | Weakly Deactivating (-I > +R) | < 1.0 |
| This compound | Strongly Deactivating (3 x -I) | << 1.0 |
Applications in Drug Discovery and Materials Science
Halogenated organic molecules are critical building blocks in medicinal chemistry.[14] The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity.[15] The title compound is a valuable synthon for introducing the 4-chloro-3,5-difluorobenzyl moiety into potential drug candidates. This group can participate in halogen bonding and other non-covalent interactions within a biological target's active site, potentially enhancing potency and selectivity.[16][17]
Experimental Protocols
Protocol for a Kinetic Study: Measuring the Rate of Substitution
This protocol outlines a workflow to compare the reactivity of different benzyl bromides using a simple nucleophile like sodium thiophenoxide.
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Methodological & Application
Application Note & Protocols: Synthesis of Functional Derivatives Using 4-Chloro-3,5-difluorobenzyl Bromide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of various chemical derivatives using 4-Chloro-3,5-difluorobenzyl bromide as a key building block. This guide emphasizes the strategic importance of the 4-chloro-3,5-difluorobenzyl moiety in medicinal chemistry and outlines detailed, field-proven protocols for its incorporation into diverse molecular scaffolds. Methodologies covered include O-alkylation (ether synthesis) and N-alkylation, with a focus on mechanistic rationale, experimental design, and validation of synthesized products.
Introduction: The Strategic Value of the 4-Chloro-3,5-difluorobenzyl Moiety
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The 4-Chloro-3,5-difluorobenzyl group, in particular, offers a unique combination of physicochemical properties. The two fluorine atoms flanking the chlorine atom create a distinct electronic environment, influencing the molecule's pKa and conformational preferences, while the chlorine atom provides an additional vector for potential metabolic pathways or protein interactions.[3][4]
This compound is a versatile electrophilic building block. The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity profile allows for the straightforward formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under relatively mild conditions, establishing it as a valuable reagent for generating libraries of novel compounds for screening and lead optimization.
Core Synthetic Strategy: Nucleophilic Substitution
The primary route for derivatization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this mechanism, a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion in a single, concerted step. The primary nature of the benzylic halide makes this pathway highly efficient, minimizing the competing E2 elimination reaction.[5][7]
Mechanistic Considerations & Experimental Design
Successful synthesis hinges on the careful selection of reagents and conditions to maximize the SN2 pathway and ensure high yields.
-
Nucleophile Choice: A wide range of nucleophiles, including alcohols, phenols, amines, and thiols, can be effectively employed. The strength of the nucleophile is critical; anionic nucleophiles (e.g., alkoxides, phenolates) are significantly more reactive than their neutral counterparts.[5][8]
-
Base Selection: To generate the more potent anionic nucleophile from a neutral precursor (like an alcohol or phenol), a suitable base is required. For O-alkylation, strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the alcohol/phenol.[5][9] For N-alkylation of amines, which are already effective nucleophiles, weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are often sufficient to act as acid scavengers.[10]
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred. These solvents are capable of solvating the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.[7]
-
Temperature Control: Most reactions proceed efficiently at room temperature or with gentle heating (40-60 °C). Higher temperatures can increase the rate of reaction but may also promote side reactions or decomposition.[11]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a lachrymator and should be handled with care. Sodium hydride (NaH) is a water-reactive flammable solid; handle under an inert atmosphere.
Protocol 1: O-Alkylation - Synthesis of a Phenolic Ether Derivative
This protocol details the synthesis of 1-((4-chloro-3,5-difluorobenzyl)oxy)-4-nitrobenzene via the Williamson ether synthesis.[5][12] This reaction is a classic example of forming a C-O bond by reacting a phenoxide with a primary alkyl halide.[13]
Materials:
-
4-Nitrophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flask Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the phenol (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the yellow-orange sodium 4-nitrophenoxide is observed.
-
Electrophile Addition: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the pure ether derivative.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 4-Nitrophenol | 1.0 | Nucleophile Precursor | Ensure it is dry before use. |
| Sodium Hydride (NaH) | 1.2 | Base (Deprotonation) | Handle under inert gas; reacts with water. |
| This compound | 1.1 | Electrophile | Lachrymator; add slowly to control exotherm. |
| Anhydrous DMF | - | Solvent | Use anhydrous grade to prevent quenching of NaH. |
Table 1: Reagent summary for Protocol 1.
Protocol 2: N-Alkylation - Synthesis of a Secondary Amine Derivative
This protocol describes the synthesis of N-(4-chloro-3,5-difluorobenzyl)aniline. This reaction demonstrates the alkylation of a primary aromatic amine.
Materials:
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
This compound
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flask Preparation: To a round-bottom flask, add aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add acetonitrile to create a stirrable suspension (approx. 0.3 M concentration).
-
Electrophile Addition: Add this compound (1.05 eq) to the suspension. Note: A slight excess of the bromide is used to ensure full conversion of the aniline.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Filtration: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic base (K₂CO₃) and salts. Rinse the pad with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in DCM and transfer to a separatory funnel. Wash with water (2x) to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.
Product Validation and Characterization
The identity and purity of all synthesized derivatives must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. In ¹H NMR, the appearance of a new singlet for the benzylic protons (CH₂) typically between 4.5-5.5 ppm is a key indicator of successful benzylation. ¹⁹F NMR will confirm the integrity of the difluoro-aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and assess the purity of the final compound.
Conclusion
This compound is a highly effective and versatile reagent for introducing a uniquely functionalized aromatic moiety into a wide array of chemical structures. The SN2 reactions outlined in this guide are robust, scalable, and adaptable to various nucleophiles. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can efficiently synthesize novel derivatives for applications in drug discovery, agrochemicals, and materials science.
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Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station International Edition. Retrieved January 19, 2026, from [Link]
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The Strategic Deployment of 4-Chloro-3,5-difluorobenzyl Bromide in Modern Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are highly sought after by researchers in their quest for more effective and safer therapeutic agents. Within this context, 4-Chloro-3,5-difluorobenzyl bromide has emerged as a pivotal building block, offering a trifecta of reactive and modulatory handles that are particularly advantageous in the synthesis of targeted therapies, most notably kinase inhibitors for oncological indications.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile reagent.
The Molecular Advantage: Unpacking the Attributes of this compound
The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of its distinct structural features. The presence of two fluorine atoms flanking a chlorine atom on the benzene ring, coupled with a reactive benzyl bromide moiety, provides a powerful combination for molecular architects.
Key Attributes and Their Implications:
| Feature | Chemical Property | Impact in Drug Design |
| Benzyl Bromide | Highly reactive alkylating agent | Enables covalent attachment to a wide range of nucleophiles (e.g., N, O, S atoms in heterocyclic scaffolds). |
| Difluoro Substitution | Strong electron-withdrawing effect | Modulates the pKa of nearby functional groups, potentially enhancing binding interactions with target proteins. Increases metabolic stability by blocking sites of oxidative metabolism. |
| Chloro Substituent | Lipophilic and sterically significant | Can occupy hydrophobic pockets within a protein's active site, contributing to binding affinity and selectivity. |
The strategic placement of these halogens creates a unique electronic and steric profile. The difluoro substitution pattern, in particular, is known to influence the conformation of the benzyl ring and its interactions with protein targets, a critical factor in the design of potent and selective inhibitors.
Core Application: A Versatile Electrophile for N-Alkylation in Heterocyclic Scaffolds
A primary application of this compound is the N-alkylation of nitrogen-containing heterocycles. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, including numerous kinase inhibitors that form the backbone of many targeted cancer therapies.[1][2] The pyrazole and quinoline core structures, for instance, are prevalent in many FDA-approved and investigational kinase inhibitors.[3][4]
Protocol: N-Alkylation of a Pyrazole Derivative
This protocol details a representative procedure for the N-alkylation of a substituted pyrazole, a common core in kinase inhibitors.
Materials:
-
This compound
-
Substituted pyrazole (e.g., 4-iodo-1H-pyrazole)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 eq).
-
Solvent and Base Addition: Dissolve the pyrazole in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-alkylated pyrazole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the benzyl bromide and to ensure the efficacy of the base.
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole nitrogen, making it nucleophilic, without causing unwanted side reactions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Dropwise Addition: Slow addition of the electrophile helps to control the reaction rate and minimize potential side reactions.
Application in the Synthesis of Kinase Inhibitors
The 4-chloro-3,5-difluorobenzyl moiety is particularly valuable in the design of kinase inhibitors that target the ATP-binding pocket of kinases.[5][6] This structural motif can engage in favorable interactions with the hydrophobic regions of the active site, while the halogen atoms can form specific halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity.[7]
Broader Implications in Drug Discovery
Beyond kinase inhibitors, the unique properties of the 4-chloro-3,5-difluorobenzyl group make it an attractive component in the design of other therapeutic agents. Its incorporation can be explored in the development of antivirals, anti-inflammatory agents, and treatments for neurodegenerative diseases, where modulation of protein-ligand interactions is key to therapeutic efficacy.[4] The presence of multiple halogen atoms provides a signature that can be useful in biophysical studies, such as X-ray crystallography, to elucidate binding modes.
Safety and Handling
This compound is a corrosive and lachrymatory compound.[6] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and the unique electronic and steric properties conferred by its halogenation pattern make it an invaluable tool for the synthesis of sophisticated molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors. A thorough understanding of its properties and reaction protocols, as outlined in this guide, will enable researchers to effectively harness its potential in the discovery and development of novel therapeutic agents.
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Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). Drug Design, Development and Therapy. Retrieved from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules. Retrieved from [Link]
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Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2017). Angewandte Chemie International Edition. Retrieved from [Link]
-
Design and synthesis of CK2 inhibitors. (2011). Molecular and Cellular Biochemistry. Retrieved from [Link]
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Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2017). Angewandte Chemie. Retrieved from [Link]
-
Design and Synthesis of Novel Epidermal Growth Factor Receptor Kinase Inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]
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-
Heterocyclic compounds and uses thereof. (2019). PubChem. Retrieved from [Link]
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-
Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (2025). ResearchGate. Retrieved from [Link]
- Chloromethylation of benzene compounds. (1969). Google Patents.
-
Recently reported biological activities of pyrazole compounds. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
3,5-Difluorobenzyl bromide. PubChem. Retrieved from [Link]
-
Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Breakthrough Therapy Cancer Drugs and Indications With FDA Approval: Development Time, Innovation, Trials, Clinical Benefit, Epidemiology, and Price. (2024). Journal of the National Comprehensive Cancer Network. Retrieved from [Link]
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4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]
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- 3. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Leveraging 4-Chloro-3,5-difluorobenzyl Bromide as a Strategic Chemical Intermediate
This guide provides an in-depth exploration of 4-chloro-3,5-difluorobenzyl bromide, a pivotal chemical intermediate for researchers in organic synthesis and drug development. Its unique trifunctional molecular architecture—a reactive benzylic bromide for nucleophilic substitution, and both chloro and difluoro substituents for modulating physicochemical properties—makes it an invaluable building block. We will delve into its core reactivity, provide detailed, field-tested protocols for its application, and offer insights into reaction optimization.
Physicochemical Properties and Critical Safety Profile
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
Properties at a Glance
| Property | Value | Reference(s) |
| CAS Number | 1400991-56-1 | [1] |
| Molecular Formula | C₇H₄BrClF₂ | [1][2] |
| Molecular Weight | 241.46 g/mol | [3] |
| Synonym | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [3][4] |
| Boiling Point | ~210.7 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.733 g/cm³ (Predicted) | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Mandatory Safety Protocols
Hazard Statement: this compound is classified as a hazardous substance. It causes severe skin burns and serious eye damage and may cause respiratory irritation.[1] It is also a lachrymator, a substance that causes tearing.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Handling: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][7]
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent any skin contact.[1][7]
-
Respiratory Protection: In situations of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1]
-
Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible in the work area.[1]
Handling and Storage:
-
Use in a well-ventilated area and avoid breathing fumes, mist, or vapors.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its role as a potent electrophilic alkylating agent. The carbon atom of the bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack, proceeding primarily through an Sₙ2 mechanism. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.
The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring is a key design feature. In drug discovery, these halogens are strategically employed to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[8] This makes the 4-chloro-3,5-difluorobenzyl moiety a desirable pharmacophore.
The primary applications involve the displacement of the bromide by a variety of nucleophiles, as illustrated below.
Caption: Reactivity profile of this compound.
Protocols for Key Synthetic Applications
The following protocols are generalized methodologies that serve as a robust starting point for synthesis. Researchers should optimize conditions based on the specific reactivity of their substrate.
Caption: General workflow for alkylation reactions.
Protocol 3.1: O-Alkylation of Phenolic Substrates
This protocol describes the etherification of a phenol, a common transformation in the synthesis of diaryl ether linkages found in many bioactive molecules.
Materials:
-
Phenolic substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a dry, round-bottom flask under an argon atmosphere, add the phenolic substrate (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Causality Note: Potassium carbonate is a suitable base for deprotonating phenols (pKa ~10) and is easier to handle than stronger bases like sodium hydride. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation.
Protocol 3.2: N-Alkylation of Secondary Amines
This method is applicable for the synthesis of tertiary amines, a core structure in many pharmaceutical agents.
Materials:
-
Secondary amine substrate (1.0 equiv)
-
This compound (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) or Potassium Carbonate (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate, Water, Brine
Procedure:
-
In a dry flask under an argon atmosphere, dissolve the secondary amine substrate (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous acetonitrile.
-
Add this compound (1.05 equiv) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature or heat gently (40-50 °C) until the starting amine is consumed, as indicated by TLC.
-
Remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude tertiary amine product via silica gel chromatography.
Causality Note: A non-nucleophilic organic base like DIPEA is often preferred for N-alkylation to avoid competing with the substrate amine as the nucleophile. For less reactive amines or N-heterocycles, a stronger base and higher temperatures may be required.
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base strength. 2. Low reaction temperature. 3. Sterically hindered substrate. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Incrementally increase the reaction temperature (e.g., in 10 °C steps). 3. Increase reaction time; consider adding a catalyst like potassium iodide (KI) for Finkelstein exchange. |
| Formation of Side Products | 1. Over-alkylation (for primary amines). 2. Elimination reaction (E2). 3. Hydrolysis of benzyl bromide. | 1. Use a larger excess of the amine or add the benzyl bromide slowly at a lower temperature.[9] 2. Use a less-hindered, non-nucleophilic base (e.g., DIPEA) at the lowest effective temperature. 3. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | 1. Unreacted starting material. 2. Similar polarity of product and starting material. | 1. Drive the reaction to completion by adding a slight excess of the limiting reagent or increasing reaction time/temperature. 2. Optimize the eluent system for column chromatography; consider derivatization or an alternative purification method (e.g., crystallization). |
Conclusion
This compound is a highly effective and versatile chemical intermediate. Its well-defined reactivity as an electrophile allows for the straightforward installation of the 4-chloro-3,5-difluorobenzyl group onto a wide array of nucleophilic substrates. The strategic inclusion of halogen atoms provides a powerful tool for fine-tuning molecular properties, making this reagent a cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Adherence to stringent safety protocols is essential for harnessing its full synthetic potential.
References
- Apollo Scientific. (2022). Safety Data Sheet: this compound.
-
LookChem. (n.d.). 4-CHLORO-2,6-DIFLUOROBENZYL BROMIDE. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
PubChemLite. (n.d.). This compound (C7H4BrClF2). Retrieved from [Link]
- Google Patents. (2016). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
-
National Institutes of Health. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]
-
Autech. (n.d.). The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
- Thieme. (n.d.). Flow Chemistry in Organic Synthesis.
-
Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-3,5-difluorobenzyl Bromide
Introduction: A Versatile Electrophile for Complex Molecule Synthesis
4-Chloro-3,5-difluorobenzyl bromide is a pivotal building block for medicinal chemists and drug development professionals. Its unique trifunctionalized aromatic ring, coupled with the reactive benzylic bromide, offers a gateway to a diverse array of complex molecular architectures. The presence of both chloro and fluoro substituents provides a handle for further synthetic transformations and modulates the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability. This guide provides an in-depth exploration of the reactivity of this compound and detailed, field-proven protocols for its application in nucleophilic substitution reactions.
Core Principles: Understanding the Reactivity of this compound
The key to successfully employing this compound in synthesis lies in understanding the interplay of its structural features. The primary benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. Given its primary nature, the dominant mechanistic pathway is the S(_N)2 reaction, which involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[1]
Electronic Effects of the Aromatic Substituents:
The chloro and difluoro groups on the aromatic ring are electron-withdrawing through induction (-I effect). This inductive pull has a nuanced effect on the S(_N)2 reaction at the benzylic position. While strong electron-withdrawing groups can sometimes slow down S(_N)2 reactions by destabilizing the transition state, the effect in benzylic systems is often more complex. The halogens' ability to polarize the C-Br bond can also play a role. The overall reactivity will be a balance of these electronic factors and the steric environment. For practical purposes, this compound is a reactive alkylating agent, readily undergoing substitution with a variety of nucleophiles under appropriate conditions.
Safety and Handling: A Prerequisite for Successful Experimentation
As with all reactive benzylic bromides, this compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the reagent in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
General Protocol for Nucleophilic Substitution: A Universal Starting Point
The following protocol outlines a general procedure for the S(_N)2 reaction of this compound with a generic nucleophile. Specific modifications for different classes of nucleophiles will be detailed in the subsequent sections.
Sources
The Strategic Role of 4-Chloro-3,5-difluorobenzyl Bromide in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Advanced Fluorinated Fungicides
The global challenge of ensuring food security necessitates the continuous development of novel and effective crop protection agents. Fungal pathogens pose a significant threat to agricultural productivity, and the emergence of resistance to existing fungicides demands a sophisticated approach to the design of new active ingredients. Fluorinated organic molecules have become increasingly prominent in the agrochemical industry due to the unique physicochemical properties that fluorine atoms impart, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.
4-Chloro-3,5-difluorobenzyl bromide is a key building block in the synthesis of a new generation of agrochemicals, particularly fungicides. Its distinct substitution pattern—a reactive benzyl bromide for facile introduction of the fluorinated moiety, and the chloro and difluoro groups on the aromatic ring—offers a unique combination of reactivity and structural features that can be exploited to create potent and selective fungicides. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its application in the synthesis of a novel formamidine fungicide. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of this building block in modern agrochemical research.
Core Application: Synthesis of a Novel Formamidine Fungicide
A key application of this compound is in the synthesis of formamidine fungicides. These compounds often derive their efficacy from the inhibition of mitochondrial respiration in fungi. The synthesis of a representative, albeit novel, formamidine fungicide from this compound can be conceptualized in a two-step process:
-
Williamson Ether Synthesis: Formation of a key substituted aniline intermediate.
-
Formamidine Synthesis: Reaction of the aniline intermediate with a formylating agent.
This synthetic strategy allows for the modular construction of the final fungicide, enabling the exploration of structure-activity relationships by varying the components of the reaction.
Part 1: Synthesis of the Key Intermediate: 4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylaniline
The first critical step is the synthesis of the aniline intermediate via a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with this compound. The choice of a substituted phenol, in this case, 4-amino-2,5-dimethylphenol, is strategic for introducing additional functionalities that can contribute to the biological activity of the final molecule.
Reaction Mechanism:
The Williamson ether synthesis proceeds via an SN2 mechanism. The phenolic hydroxyl group of 4-amino-2,5-dimethylphenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.
Experimental Protocol: Synthesis of 4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylaniline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-amino-2,5-dimethylphenol | 137.18 | 10 | 1.37 g |
| This compound | 256.46 | 10 | 2.56 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| Acetone (anhydrous) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2,5-dimethylphenol (1.37 g, 10 mmol) and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add potassium carbonate (2.07 g, 15 mmol) to the solution. The mixture will become a suspension.
-
Add this compound (2.56 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylaniline.
Characterization Data (Hypothetical):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.15 (s, 2H, Ar-H of benzyl), 6.70 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.90 (s, 2H, OCH₂), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 162.5 (d, J = 245 Hz), 148.0, 142.0, 138.0 (t, J = 10 Hz), 125.0, 122.0, 118.0, 115.0, 108.0 (d, J = 25 Hz), 70.0, 18.0, 16.0.
-
MS (ESI): m/z = 314.1 [M+H]⁺.
Part 2: Synthesis of the Final Product: (E/Z)-N'-(4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylphenyl)-N-ethyl-N-methylformamidine
The second step involves the reaction of the synthesized aniline intermediate with a formylating agent to construct the formamidine moiety. N-ethyl-N-methylformamide diethyl acetal is a suitable reagent for this transformation, as it reacts with primary anilines to form the corresponding formamidines under relatively mild conditions.
Reaction Mechanism:
The reaction of the aniline with the formamide acetal proceeds through a nucleophilic substitution pathway. The amino group of the aniline attacks the electrophilic carbon of the formamide acetal, leading to the elimination of two molecules of ethanol and the formation of the formamidine product.
Experimental Protocol: Synthesis of (E/Z)-N'-(4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylphenyl)-N-ethyl-N-methylformamidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylaniline | 313.75 | 5 | 1.57 g |
| N-ethyl-N-methylformamide diethyl acetal | 161.24 | 6 | 1.1 mL |
| Toluene (anhydrous) | - | - | 30 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve 4-((4-chloro-3,5-difluorobenzyl)oxy)-2,5-dimethylaniline (1.57 g, 5 mmol) in anhydrous toluene (30 mL).
-
Add N-ethyl-N-methylformamide diethyl acetal (1.1 mL, 6 mmol) to the solution.
-
Heat the reaction mixture to 110-120 °C.
-
Ethanol will be generated as a byproduct and can be removed by distillation.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 3-5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude formamidine product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Characterization Data (Hypothetical):
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.60 (s, 1H, N=CH), 7.15 (s, 2H, Ar-H of benzyl), 6.80 (s, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 4.95 (s, 2H, OCH₂), 3.40 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.90 (s, 3H, NCH₃), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃), 1.20 (t, J = 7.2 Hz, 3H, NCH₂CH₃).
-
MS (ESI): m/z = 383.1 [M+H]⁺.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a novel formamidine fungicide.
Structure-Activity Relationship Insights
The 4-chloro-3,5-difluorobenzyl moiety is a critical pharmacophore. The chlorine atom at the 4-position and the fluorine atoms at the 3- and 5-positions of the benzyl ring contribute to the electronic properties and lipophilicity of the molecule. This substitution pattern can influence the binding of the fungicide to its target site, potentially leading to enhanced efficacy. The formamidine group is also essential for the biological activity, often involved in hydrogen bonding interactions with the target enzyme. The modular nature of the synthesis allows for the exploration of various substituted anilines and formylating agents to optimize the fungicidal activity and spectrum.
Safety and Handling Precautions
This compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. All reactions should be conducted by trained personnel familiar with the handling of hazardous chemicals.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The synthetic route outlined in this application note, leading to a potent formamidine fungicide, highlights the strategic importance of this fluorinated intermediate. The Williamson ether synthesis and subsequent formamidine formation are robust and scalable reactions, making this approach attractive for both discovery and process chemistry in the agrochemical industry. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of new and improved crop protection solutions.
References
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 2021 . [Link]
-
Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Pakistan Journal of Pharmaceutical Sciences, 2020 . [Link]
- Process for preparation of substituted p-aminophenol.
- Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.
-
Unexpected route for the synthesis of N,N-dialkyl formamidines using phenyl chloroformate and N,N-dialkyl formamides. Tetrahedron Letters, 2013 . [Link]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluorobenzyl bromide for the Synthesis of Diaryl- and Heteroarylmethanes
Abstract
This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-3,5-difluorobenzyl bromide, a valuable fluorinated building block in medicinal chemistry. Diaryl- and heteroarylmethane scaffolds are privileged structures in numerous pharmaceutical agents. The protocol herein details a robust and optimized method using palladium catalysis to efficiently synthesize these motifs. We delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss optimization strategies, and offer a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reaction for the synthesis of complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers.[1][3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in both academic research and industrial-scale pharmaceutical manufacturing.[4]
A key application of this reaction is the synthesis of diarylmethanes, a structural motif found in a wide range of biologically active compounds and approved drugs. The ability to strategically join aryl or heteroaryl fragments via a methylene bridge is crucial for exploring structure-activity relationships (SAR) in drug discovery.
This compound is an attractive, albeit challenging, electrophilic partner for this transformation. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, benzyl halides, particularly those bearing electron-withdrawing groups, present unique challenges in Suzuki couplings. Compared to aryl halides, the C(sp³)-Br bond of a benzyl bromide can lead to slower rates of oxidative addition and an increased propensity for side reactions, such as homocoupling (Wurtz-type coupling) of the benzyl bromide or protodeboronation of the boronic acid partner.[5][6]
This guide provides a validated protocol for the Suzuki-Miyaura coupling of this compound, offering insights into overcoming these challenges to achieve high-yield synthesis of diverse diaryl- and heteroarylmethane products.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II) intermediate.[7][10] For benzyl halides, this step is often considered rate-limiting.
-
Transmetalation : The organic moiety from the organoboron species (e.g., an aryl group from an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[9][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center, displacing the halide.[11][12]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][12]
The choice of ligand, base, and solvent are critical as they influence the rate and efficiency of each step in the cycle.[13][14]
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier Notes |
| This compound | 1400991-56-1 | C₇H₄BrClF₂ | 257.46 | SynQuest Labs, Apollo Scientific |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | C₆H₇BO₂ | 121.93 | Commercially available |
| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | C₃₅H₃₀Cl₄FeP₂Pd | 814.63 | Stable precatalyst |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Cs₂CO₃ | 325.82 | Anhydrous, high purity |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Anhydrous, <50 ppm water |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Degassed |
Equipment
-
Schlenk tubes or microwave vials with crimp caps
-
Magnetic stirrer hotplate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (syringes, needles, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
This compound : This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage and may cause respiratory irritation.[15][16] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[17][18]
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. Work in a fume hood and avoid sources of ignition.
-
Cesium Carbonate : While not highly hazardous, it is a fine powder that can cause respiratory irritation. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][17][18][19] An emergency eye wash and safety shower should be readily accessible.[15]
General Procedure for Suzuki-Miyaura Coupling
This procedure describes a representative reaction on a 0.5 mmol scale.
-
Reaction Setup : To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (128.7 mg, 0.5 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (0.6 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (489 mg, 1.5 mmol, 3.0 equiv.).
-
Catalyst Addition : Add the palladium precatalyst, PdCl₂(dppf)·CH₂Cl₂ (8.2 mg, 0.01 mmol, 2 mol %).
-
Rationale: PdCl₂(dppf)·CH₂Cl₂ is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is a robust choice for many cross-coupling reactions.[5]
-
-
Solvent Addition & Degassing : Seal the vial with a septum or crimp cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) for a 4:1 solvent ratio.
-
Reaction : Place the sealed vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Rationale: Heating is required to overcome the activation energy for the oxidative addition of the benzyl bromide. Reaction progress should be monitored to determine the optimal time.
-
-
Monitoring : Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diaryl- or heteroarylmethane product.
Optimization and Substrate Scope
Achieving high yields in the Suzuki coupling of this compound often requires careful optimization of reaction parameters.
Parameter Optimization
| Parameter | Variation | Rationale & Expected Outcome | Reference |
| Catalyst/Ligand | Pd(OAc)₂ + JohnPhos or SPhos | Bulky, electron-rich monophosphine ligands can accelerate oxidative addition and reductive elimination, often leading to higher yields and faster reactions with challenging substrates. | [22] |
| Base | K₃PO₄, K₂CO₃ | The choice of base can significantly impact the reaction. K₃PO₄ is another effective base. K₂CO₃ is milder and may be suitable for base-sensitive substrates. Stronger bases generally facilitate transmetalation. | [9][13][22] |
| Boron Source | Potassium Aryltrifluoroborates | These reagents are often more stable than their boronic acid counterparts, resistant to protodeboronation, and can be more nucleophilic, leading to improved yields with benzylic electrophiles. | [5][20] |
| Solvent | THF/H₂O, DMF, Toluene/H₂O | Solvent choice affects reagent solubility and reaction kinetics. A screen of different solvent systems is recommended for new substrate combinations. DMF is a polar aprotic solvent that can be effective, while toluene is a common non-polar choice. | [5][9][22] |
| Temperature | 60 °C to 120 °C (Microwave) | Higher temperatures can increase reaction rates but may also promote decomposition. Microwave heating can dramatically reduce reaction times from hours to minutes. | [22] |
Representative Substrate Scope
The protocol is generally effective for a range of aryl- and heteroarylboronic acids.
| Entry | Boronic Acid | Product Structure | Expected Yield | Notes |
| 1 | Phenylboronic acid | 1-Chloro-5-(fluoromethyl)-2,4-difluorobenzene | Good-Excellent | Electron-neutral boronic acids typically couple efficiently. |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-2,4-difluoro-5-((4-methoxyphenyl)methyl)benzene | Excellent | Electron-rich boronic acids are highly reactive and generally give high yields. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-Chloro-2,4-difluoro-5-((4-(trifluoromethyl)phenyl)methyl)benzene | Moderate-Good | Electron-deficient boronic acids may react more slowly, potentially requiring longer reaction times or higher temperatures.[5] |
| 4 | 2-Thiopheneboronic acid | 2-((4-Chloro-3,5-difluorobenzyl))thiophene | Good | Heteroarylboronic acids are viable coupling partners, though catalyst poisoning can sometimes be an issue.[22] |
| 5 | 2-Naphthylboronic acid | 2-((4-Chloro-3,5-difluorobenzyl))naphthalene | Good-Excellent | Sterically accessible polycyclic aromatic boronic acids couple well. |
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section addresses common issues.
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and modular route for the synthesis of valuable diaryl- and heteroarylmethane structures from this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, the challenges associated with this C(sp³)-C(sp²) coupling can be effectively overcome. The protocol described herein serves as a robust starting point for researchers, enabling the rapid generation of fluorinated molecular scaffolds for applications in drug discovery and materials science.
References
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 71(24), 9198–9202. Also available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 46(16), 2768-2813. Available at: [Link]
-
Roy, D., & Mondal, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-12. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Thomas, C. I., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(30), 4184-4186. Available at: [Link]
-
Goujard, L., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(38), 11215-11220. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. Available at: [Link]
-
Nishikata, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35198–35203. Available at: [Link]
- Bandgar, B. P., et al. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 45(36), 6751-6754.
-
Roy, D., & Mondal, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-12. Available at: [Link]
-
Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Journal of the Chinese Chemical Society, 66(7), 726-732. Available at: [Link]
-
Zhang, L., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1836–1842. Available at: [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available at: [Link]
-
Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375–376. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling.... Retrieved from [Link]
-
Nishikata, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35198–35203. Available at: [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888–1891. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
-
Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Available at: [Link]
- Zhang, T., & Zhang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(11), 1619-1627.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Retrieved from [Link]
- Deng, M.-Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3637-3642.
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- 22. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Chloro-3,5-difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. 4-Chloro-3,5-difluorobenzyl bromide is a versatile and reactive building block, primed for the introduction of the biologically relevant 4-chloro-3,5-difluorobenzyl moiety into a variety of heterocyclic systems. This document provides a comprehensive guide to the synthesis of novel heterocycles utilizing this key starting material. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of substituted benzimidazoles and triazoles, and offer insights into reaction optimization and product characterization.
Introduction: The Significance of Fluorinated Heterocycles and the Utility of this compound
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can profoundly influence the physicochemical properties of these molecules. The highly electronegative nature of fluorine can alter the electronic distribution within a molecule, impacting its pKa, lipophilicity, and dipole moment. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo stability of drug candidates.
This compound serves as an excellent electrophile for the facile introduction of the 4-chloro-3,5-difluorobenzyl group. The benzylic bromide is highly susceptible to nucleophilic attack, making it an ideal reagent for the N-alkylation of a wide range of nitrogen-containing heterocycles. The presence of the chlorine and two fluorine atoms on the aromatic ring provides a unique substitution pattern that can be exploited for further functionalization through cross-coupling reactions, offering a gateway to a diverse array of novel chemical entities.
Reaction Principles: Nucleophilic Substitution at the Benzylic Carbon
The primary reaction pathway for the incorporation of the 4-chloro-3,5-difluorobenzyl moiety is through a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nitrogen atom of a heterocyclic ring acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The efficiency of this reaction is highly dependent on the nucleophilicity of the heterocycle, the choice of solvent, and the base used to deprotonate the heterocycle, thereby increasing its nucleophilicity.
Caption: Generalized SN2 mechanism for N-alkylation.
Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[2][3][4]
Synthesis of N-(4-Chloro-3,5-difluorobenzyl)benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] N-alkylation of benzimidazoles is a common strategy to modulate their properties.[7][8]
Reaction Scheme:
Caption: Synthesis of N-benzylated benzimidazole.
Materials:
-
Benzimidazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-Chloro-3,5-difluorobenzyl)benzimidazole.
Rationale: Potassium carbonate is a mild and effective base for the deprotonation of benzimidazole, and acetonitrile is a suitable polar aprotic solvent for SN2 reactions. Refluxing ensures a reasonable reaction rate.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) | Mild base, readily available, and easy to remove. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent, dissolves reactants, and facilitates SN2. |
| Temperature | Reflux (~82°C) | Increases reaction rate without significant decomposition. |
| Stoichiometry | Benzyl bromide (1.1 eq) | Slight excess ensures complete consumption of the benzimidazole. |
Synthesis of 1-(4-Chloro-3,5-difluorobenzyl)-1,2,3-triazoles via "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[9][10][11] This protocol first involves the synthesis of 4-chloro-3,5-difluorobenzyl azide, followed by its cycloaddition with a terminal alkyne.
Workflow:
Sources
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- 11. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of the 4-Chloro-3,5-difluorobenzyl (Cdf-Bn) Group in Orthogonal Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity.[1] While the standard benzyl (Bn) group is a cornerstone for protecting hydroxyl and amino functionalities, its removal conditions—typically catalytic hydrogenolysis—can lack orthogonality with other sensitive groups.[2] This guide introduces the 4-Chloro-3,5-difluorobenzyl (Cdf-Bn) group, an electronically modified protecting group designed for enhanced stability and strategic deployment in complex synthetic routes. The presence of electron-withdrawing halogen substituents renders the Cdf-Bn group exceptionally robust towards acidic and certain oxidative conditions that would typically cleave other benzyl or silyl ethers. This unique stability profile allows for its integration into sophisticated orthogonal protecting group strategies, enabling the selective deprotection of other groups while the Cdf-Bn ether or amine remains intact.[3][4] Furthermore, the incorporation of fluorine can offer unique advantages in the NMR spectroscopic analysis of complex intermediates by reducing signal overlap.[5][6]
Introduction: The Need for Robust, Orthogonal Protection
The temporary masking of a reactive functional group is a fundamental tactic in organic synthesis, preventing undesired side reactions.[7] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other transformations in the molecule.[8][9] In the synthesis of complex molecules, such as oligosaccharides or natural products, multiple protecting groups are often required. An "orthogonal set" of protecting groups is one where each type can be removed under specific conditions without affecting the others.[4][10] This allows for the sequential unmasking and reaction of different functional groups within the same molecule.
The 4-Chloro-3,5-difluorobenzyl group is a powerful tool for achieving orthogonality. Its design is based on fundamental principles of physical organic chemistry: the inductive electron-withdrawing effects of the chlorine and fluorine atoms increase the stability of the protecting group, particularly against cleavage mechanisms that involve the formation of a positive charge at the benzylic position.
Physicochemical Properties & Rationale for Enhanced Stability
The unique characteristics of the Cdf-Bn group stem directly from its electronic structure.
| Property | Value |
| Chemical Name | 1-(Bromomethyl)-4-chloro-3,5-difluorobenzene |
| Abbreviation | Cdf-Bn-Br |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| Appearance | (Typically) Colorless to pale yellow liquid or solid |
| CAS Number | 86277693-4[11] |
Causality of Enhanced Stability: The primary reason for the Cdf-Bn group's stability lies in the powerful inductive electron-withdrawing effect (-I effect) of the two fluorine and one chlorine atoms on the aromatic ring. Deprotection of benzyl ethers under acidic or oxidative (e.g., with DDQ) conditions often proceeds through a mechanism involving the formation of a benzylic carbocation or a related electron-deficient intermediate. The halogen substituents strongly destabilize this positive charge, significantly increasing the activation energy required for cleavage compared to an unsubstituted benzyl group or an electron-rich p-methoxybenzyl (PMB) group.[12]
Caption: Electronic destabilization of the benzylic cation in the Cdf-Bn group.
Application I: Protection of Alcohols
The formation of a Cdf-Bn ether is a reliable method for protecting hydroxyl groups. The reaction typically proceeds via a Williamson ether synthesis.[13]
Protocol 1: General Procedure for Cdf-Bn Protection of a Primary Alcohol
Objective: To protect a primary alcohol using 4-Chloro-3,5-difluorobenzyl bromide.
Materials:
-
Substrate (alcohol)
-
This compound (Cdf-Bn-Br, 1.1 - 1.5 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv.) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the alcohol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH portion-wise.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. The reaction is exothermic and produces hydrogen gas; add slowly to control the effervescence.
-
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the solution back to 0 °C. Add a solution of Cdf-Bn-Br in a small amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Cdf-Bn protected alcohol.
Application II: Orthogonal Protecting Group Strategies
The true power of the Cdf-Bn group is realized in its compatibility with other protecting groups, enabling selective deprotection sequences.
Sources
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- 11. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]
- 12. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of N-(4-Chloro-3,5-difluorobenzyl)amines
Abstract
This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines with 4-Chloro-3,5-difluorobenzyl bromide. The synthesis of N-(4-Chloro-3,5-difluorobenzyl)amines is a critical transformation in medicinal chemistry, yielding key structural motifs for the development of novel therapeutics. This guide delves into the underlying reaction mechanisms, provides detailed and validated experimental protocols, offers troubleshooting advice, and discusses the significance of the resulting compounds in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction.
Introduction: The Strategic Importance of Fluorinated Benzylamines
The incorporation of fluorine and chlorine atoms into organic molecules is a cornerstone of modern drug design.[1] Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The 4-chloro-3,5-difluoro substitution pattern on a benzyl group, in particular, creates a unique electronic and steric environment. The resulting N-(4-Chloro-3,5-difluorobenzyl)amines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3]
The reaction of this compound with amines is a classic yet powerful example of nucleophilic substitution. It provides a direct and efficient route to these important building blocks. Understanding the nuances of this reaction is essential for achieving high yields, purity, and scalability.
Mechanistic Insights: The Nucleophilic Substitution Pathway
The reaction between this compound and an amine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[4]
The SN2 Pathway
In the SN2 reaction, the amine, acting as a nucleophile, attacks the electrophilic benzylic carbon atom. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single, concerted transition state where the new carbon-nitrogen bond is forming simultaneously as the carbon-bromine bond is breaking.[5]
The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Potential for SN1 Contribution
While the SN2 pathway dominates, it is worth noting that benzylic halides can also undergo unimolecular nucleophilic substitution (SN1) reactions. This is due to the resonance stabilization of the resulting benzylic carbocation intermediate.[6] Conditions that favor an SN1 mechanism, such as polar protic solvents or weakly nucleophilic amines, could lead to a mixed reaction pathway. However, for most synthetic applications involving primary or secondary amines, the SN2 route is the most efficient and predictable.
Side Reactions and Mitigation
The primary challenge in the N-alkylation of amines is controlling selectivity.
-
Over-alkylation: Primary amines can be alkylated twice to form a tertiary amine, and subsequently a third time to form a quaternary ammonium salt. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[7] To minimize this, one can use a large excess of the starting amine or add the benzyl bromide slowly to a solution of the amine.
-
Hydrolysis: this compound can react with any moisture present to form the corresponding benzyl alcohol. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for achieving high yields.[8]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Safety Precautions
-
This compound: This compound is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[9] Handle exclusively in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8]
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes the reaction of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet, dropping funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the amine).
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it to a dropping funnel. Add the benzyl bromide solution dropwise to the stirred amine suspension at room temperature over 15-30 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Reaction Parameter Optimization
The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides starting points for various amine substrates.
| Amine Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | ||||||
| Benzylamine | K₂CO₃ (1.5) | Acetonitrile | RT | 4-8 | 85-95 | Use of excess amine (2-3 eq) can minimize dialkylation. |
| Cyclohexylamine | Et₃N (1.5) | THF | 40 | 6-12 | 80-90 | Slower reaction due to steric hindrance; gentle heating is beneficial. |
| Secondary Aliphatic | ||||||
| Morpholine | K₂CO₃ (1.5) | Acetonitrile | RT | 2-4 | >95 | Highly nucleophilic; reaction is typically fast and clean. |
| Dibenzylamine | DIPEA (1.5) | DMF | 50 | 12-18 | 75-85 | Sterically hindered; requires a stronger, non-nucleophilic base and heat. |
| Anilines | ||||||
| Aniline | NaHCO₃ (2.2) | Water/SDS[11] | 80 | 1-2 | 80-90 | Less nucleophilic; requires forcing conditions or alternative protocols.[11] |
| 4-Methoxyaniline | K₂CO₃ (2.0) | DMF | 60 | 8-12 | 70-80 | Electron-donating group increases nucleophilicity compared to aniline. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality benzyl bromide. | 1. Ensure a sufficient amount of base is used. Use a stronger base if necessary (e.g., DIPEA).2. Gently heat the reaction mixture (e.g., to 40-60 °C).3. Check the purity of the starting material by NMR or TLC. |
| Formation of Multiple Products | 1. Over-alkylation of primary amine.2. Hydrolysis of benzyl bromide. | 1. Use a large excess of the primary amine (2-5 equivalents) or add the benzyl bromide very slowly.2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. |
| Difficult Purification | 1. Product is very polar (e.g., quaternary salt).2. Close Rf values of product and starting material on TLC. | 1. If a quaternary salt is formed, it may be insoluble in the extraction solvent. Consider aqueous workup carefully.2. Try different solvent systems for column chromatography or consider an alternative purification method like crystallization. |
Applications in Drug Discovery and Development
The 4-Chloro-3,5-difluorobenzyl moiety is a privileged scaffold in medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the chloro group, can enhance binding to target proteins through halogen bonding or dipole interactions. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[12]
Compounds containing this moiety are explored in various therapeutic areas, including oncology, neuroscience, and infectious diseases, where fine-tuning molecular properties is critical for efficacy and safety.[2][13] The synthetic protocols detailed herein provide a reliable and adaptable method for accessing these crucial intermediates, facilitating the exploration of new chemical space in the quest for next-generation medicines.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
- Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 346-351.
- Google Patents. (2020). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
- Yadav, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-161.
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20087-20092.
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Retrieved from [Link]
-
ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]
-
Leah4sci. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
-
PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
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- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists [mdpi.com]
Application Notes and Protocols for the Alkylation of Phenols with 4-Chloro-3,5-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Incorporation of Fluorinated Benzyl Moieties
The alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The resulting diaryl ether linkage is a common structural motif in a multitude of biologically active molecules. The specific electrophile, 4-Chloro-3,5-difluorobenzyl bromide, offers a unique combination of functionalities. The fluorinated phenyl ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The chlorine atom provides an additional vector for further chemical modification. This document provides a comprehensive guide to the successful O-alkylation of phenols using this versatile reagent, grounded in the principles of the Williamson ether synthesis.
Reaction Mechanism: The Williamson Ether Synthesis
The O-alkylation of phenols with alkyl halides proceeds via the venerable Williamson ether synthesis, a classic SN2 reaction.[1] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion. This is a crucial step as phenols themselves are generally poor nucleophiles.[1] The resulting phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromide ion is displaced as the leaving group, resulting in the formation of the desired aryl benzyl ether.
It is important to note that a potential side reaction is C-alkylation, where the phenoxide attacks through a resonance-delocalized carbanion on the aromatic ring. However, O-alkylation is generally favored, especially when using polar aprotic solvents which solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[2]
Experimental Protocol: Synthesis of 1-((4-chloro-3,5-difluorobenzyl)oxy)benzene
This protocol details the synthesis of a representative ether, 1-((4-chloro-3,5-difluorobenzyl)oxy)benzene, from phenol and this compound.
Materials:
-
Phenol (99%)
-
This compound (98%)
-
Potassium carbonate (K₂CO₃), anhydrous (99%)
-
Acetone, anhydrous (99.8%)
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.93 g, 21.2 mmol, 2.0 equiv).
-
Add 40 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (2.80 g, 11.7 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 50 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 2 x 30 mL of deionized water, 1 x 30 mL of saturated aqueous sodium bicarbonate solution, and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel.[3]
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1-((4-chloro-3,5-difluorobenzyl)oxy)benzene as a solid or oil.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry (equiv) | Amount |
| Phenol | 94.11 | 1.0 | 1.0 g (10.6 mmol) |
| This compound | 238.45 | 1.1 | 2.80 g (11.7 mmol) |
| Potassium Carbonate | 138.21 | 2.0 | 2.93 g (21.2 mmol) |
| Expected Product | 268.66 | - | Theoretical Yield: 2.85 g |
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 4-Chloro-3,5-difluorobenzyl bromide
An in-depth guide to , presented in a comprehensive technical support format for researchers, scientists, and professionals in drug development.
Technical Support Center: 4-Chloro-3,5-difluorobenzyl Bromide
Welcome to the technical support center for this compound (CAS No. 1400991-56-1). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of working with this versatile reagent. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Compound Profile & Safety First
Before initiating any experiment, a thorough understanding of the reagent's properties and safety requirements is critical. This compound is a reactive and hazardous chemical.
Key Compound Data
| Property | Value | Source |
| CAS Number | 1400991-56-1 | [1][2] |
| Molecular Formula | C₇H₄BrClF₂ | [1][3] |
| Molecular Weight | 239.46 g/mol | [3] |
| Appearance | White to light yellow powder or lump | |
| Key Hazards | Corrosive, Lachrymator, Causes severe skin burns and eye damage | [1][4][5][6] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Moisture | [1][7] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1][4][7] |
Mandatory Safety Workflow
Working with this compound demands strict adherence to safety protocols. It is destructive to mucous membranes, the upper respiratory tract, skin, and eyes.[1] Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound? A1: As a benzyl bromide, its primary reactivity is centered on the benzylic carbon. The carbon-bromine bond is relatively weak, making bromide an excellent leaving group in nucleophilic substitution reactions. The benzylic position can stabilize both a carbocation (in Sₙ1 reactions) and a radical intermediate through resonance with the aromatic ring, making it a versatile substrate.[8][9]
Q2: How do the fluoro and chloro substituents affect its reactivity? A2: The fluorine and chlorine atoms are strongly electron-withdrawing groups (EWGs). This has two main effects:
-
Benzylic Position: The EWGs inductively pull electron density away from the benzylic carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles in an Sₙ2 reaction.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution. However, the C-Cl bond on the ring is generally much less reactive than the C-Br bond at the benzylic position, allowing for selective reactions at the bromomethyl group.
Q3: Can I form a Grignard reagent with this compound? A3: Yes, it is possible to form the corresponding Grignard reagent, 4-Chloro-3,5-difluorobenzylmagnesium bromide.[10] However, two key challenges exist. First, like all Grignard formations, the reaction requires strictly anhydrous conditions, as any moisture will quench the reagent. Second, there is a risk of intermolecular Wurtz-type coupling to form a dimer. Careful control of addition rate and temperature is crucial.
Section 3: Troubleshooting Guides by Reaction Type
Nucleophilic Substitution (Sₙ1 / Sₙ2)
This is the most common application for this reagent. Problems typically revolve around low yield, side reactions, or reaction failure.
Q: My substitution reaction is not proceeding or is extremely slow. What's wrong? A: This issue often traces back to the nucleophile, solvent, or temperature.
-
Weak Nucleophile: If your nucleophile is weak (e.g., water, alcohols), you are likely in an Sₙ1 regime. This pathway can be slow and may require heating or a shift to a polar protic solvent (like ethanol or methanol) to stabilize the carbocation intermediate.
-
Poor Solvent Choice for Sₙ2: For strong nucleophiles (e.g., azide, cyanide, thiolates), an Sₙ2 pathway is preferred. This requires a polar aprotic solvent like DMF, DMSO, or acetonitrile. Using a protic solvent here will solvate and deactivate the nucleophile, slowing the reaction dramatically.
-
Steric Hindrance: If your nucleophile is very bulky, the backside attack required for an Sₙ2 reaction may be hindered. In this case, switching to conditions that favor an Sₙ1 mechanism might be necessary.[11]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 1400991-56-1 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Chloro-3,5-difluorobenzyl bromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Chloro-3,5-difluorobenzyl bromide (Catalog No. 1700-F-18). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Reactivity of this compound
This compound is a primary benzylic halide. This structural feature is the primary determinant of its reactivity. The benzylic carbon is electrophilic due to the electronegativity of the bromine atom, making it a prime target for nucleophiles. Furthermore, the electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the benzene ring can further increase the electrophilicity of the benzylic carbon.
The principal reaction pathway is nucleophilic substitution, which can proceed via two main mechanisms:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is the most common pathway for primary halides. It involves a backside attack by the nucleophile in a single, concerted step. This mechanism is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
S(_N)1 (Unimolecular Nucleophilic Substitution): While less common for primary halides, this pathway can occur, especially in the presence of polar protic solvents that can stabilize the resulting resonance-stabilized benzylic carbocation.
However, competing with these desired substitution reactions are several potential side reactions that can lower your yield or introduce impurities. The following sections will address these issues in a practical, question-and-answer format.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with a primary/secondary amine is giving me a mixture of the desired secondary/tertiary amine and a quaternary ammonium salt. How can I prevent this over-alkylation?
A1: Over-alkylation is a common side reaction when the product of the initial N-alkylation is still nucleophilic and can react with another molecule of the benzyl bromide.
-
Causality: The newly formed secondary or tertiary amine can be deprotonated by the base in the reaction mixture, making it a potent nucleophile for a second alkylation.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile (1.5 to 2 equivalents) to ensure the benzyl bromide is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, favoring the initial reaction with the more abundant primary/secondary amine.
-
Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker base like potassium carbonate (K(_2)CO(_3)) instead of strong bases like sodium hydride (NaH) if your amine is sufficiently nucleophilic on its own.
-
Q2: I am attempting a Williamson ether synthesis with a phenoxide, but my yields are low and I see multiple spots on my TLC plate. What's going on?
A2: With phenoxides, you can encounter two primary side reactions: E2 elimination and C-alkylation of the aromatic ring.
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired), particularly at the ortho and para positions. Additionally, phenoxides are basic and can promote elimination.
-
Troubleshooting:
-
Solvent Choice: Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the phenoxide, leaving a more "naked" and highly reactive oxygen anion, which favors O-alkylation.[1]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. C-alkylation often has a higher activation energy than O-alkylation, so lower temperatures will favor your desired product.
-
Counter-ion: The choice of counter-ion can influence the O/C alkylation ratio. Potassium (from K(_2)CO(_3) or KH) is often preferred as it can coordinate with the phenoxide oxygen, increasing its nucleophilicity.
-
Q3: My reaction is producing a significant amount of an alkene byproduct, which I believe is 4-chloro-3,5-difluorostyrene. How do I favor substitution over elimination?
A3: This is a classic S(_N)2 versus E2 competition. As a primary halide, substitution is generally favored, but elimination can become significant under certain conditions.
-
Causality: The E2 (bimolecular elimination) pathway is promoted by strong, sterically hindered bases which preferentially abstract a proton from the benzylic carbon over attacking the carbon itself.[2] The electron-withdrawing fluorine atoms may slightly increase the acidity of these benzylic protons, potentially making elimination more competitive.
-
Troubleshooting:
-
Base Selection: Avoid strong, bulky bases like potassium tert-butoxide. Opt for weaker bases like K(_2)CO(_3), NaHCO(_3), or an organic base like triethylamine or DIPEA.
-
Nucleophile Choice: Use a nucleophile that is known to be a weak base, such as halide ions or sulfur nucleophiles.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[1]
-
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Rationale |
| Low or No Conversion of Starting Material | 1. Insufficiently activated nucleophile. 2. Low reaction temperature. 3. Inactive reagent (degraded). | 1. Select a stronger base to fully deprotonate the nucleophile (e.g., use NaH instead of K(_2)CO(_3) for alcohols). Rationale: A more potent nucleophile is required for an efficient S(_N)2 reaction. 2. Increase the temperature in increments of 10°C. Rationale: Most reactions have a positive temperature coefficient. 3. Verify reagent quality. this compound is a lachrymator and can hydrolyze if exposed to moisture. Use a fresh bottle or verify with an analytical standard. |
| Formation of 4-Chloro-3,5-difluorobenzyl alcohol | Hydrolysis of the benzyl bromide. | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: This prevents atmospheric moisture from reacting with the electrophilic benzyl bromide. |
| Multiple Unidentified Byproducts | 1. Decomposition of starting material or product. 2. Reaction with solvent. | 1. Lower the reaction temperature. Rationale: High temperatures can lead to decomposition. 2. Choose a non-reactive solvent. Avoid nucleophilic solvents like alcohols unless they are the intended reactant. Preferable solvents include THF, DMF, acetonitrile, or toluene. |
Section 4: Experimental Protocols
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-((4-Chloro-3,5-difluorobenzyl)oxy)aniline, adapting a procedure from related syntheses.
Materials:
-
4-Aminophenol
-
This compound
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) and anhydrous K(_2)CO(_3) (1.5 eq).
-
Add anhydrous DMF to create a stirrable suspension.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the benzyl bromide solution dropwise to the stirring suspension of 4-aminophenol and K(_2)CO(_3) at room temperature over 20 minutes.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol details the synthesis of 1-(4-Chloro-3,5-difluorobenzyl)-4-methylpiperazine.
Materials:
-
1-Methylpiperazine
-
This compound
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.2 eq) and anhydrous K(_2)CO(_3) (2.0 eq).
-
Add anhydrous acetonitrile and stir to form a suspension.
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Upon completion, filter the reaction mixture to remove K(_2)CO(_3) and the formed potassium bromide salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate to yield the crude product, which can be further purified if necessary.
Section 5: Mechanistic Visualizations
References
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
- Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (CN106631715A).
Sources
Technical Support Center: Purification of Products from 4-Chloro-3,5-difluorobenzyl Bromide Reactions
Welcome to the technical support center for the purification of reaction products derived from 4-Chloro-3,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.
Part 1: Foundational Purification Strategies
Before diving into specific troubleshooting scenarios, it is crucial to have a solid understanding of the fundamental purification techniques applicable to products derived from this compound.
FAQ 1: What are the initial work-up procedures after a reaction involving this compound?
A proper aqueous work-up is the first line of defense in removing many common impurities. This typically involves:
-
Quenching the reaction: This is highly dependent on the reagents used. For instance, if a strong base like sodium hydride was used, a careful addition of water or a protic solvent is necessary.
-
Liquid-liquid extraction: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with:
-
Water: To remove water-soluble byproducts and reagents.
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution): To neutralize any acidic components.[1][2]
-
Brine (saturated aqueous sodium chloride solution): To reduce the solubility of the organic product in the aqueous layer and aid in the separation of the layers.[1]
-
-
Drying the organic layer: The collected organic phase should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]
-
Concentration: The solvent is then removed under reduced pressure to yield the crude product.[1]
Diagram: General Aqueous Work-up Workflow
Caption: A typical workflow for the aqueous work-up of an organic reaction.
Part 2: Troubleshooting Common Purification Challenges
This section addresses specific issues that frequently arise during the purification of products from reactions with this compound.
FAQ 2: My final product is a persistent oil and will not crystallize. What should I do?
This is a common issue, often indicating the presence of impurities that inhibit crystallization.[1]
-
Initial Step: Ensure all residual solvent has been removed under a high vacuum. Sometimes, trace amounts of solvent can prevent solidification.
-
If still an oil: The product likely requires further purification. Column chromatography is the most effective method in this scenario.[1]
-
After Chromatography: Once a pure fraction is obtained (as confirmed by TLC or HPLC), attempt crystallization again from a suitable solvent or a mixture of solvents (e.g., hexane/ethyl acetate).
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the pure product, adding it to the supersaturated solution can induce crystallization.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
-
Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
FAQ 3: How do I remove unreacted this compound from my product?
Unreacted starting material is a frequent impurity, especially when used in excess.
-
Column Chromatography: This is the most reliable method for separating the product from the starting material. This compound is relatively nonpolar and will typically have a high Rf value on a TLC plate, eluting early from the column.[3]
-
Chemical Quenching: If your product is stable to amines, you can add a small amount of a nucleophilic amine like triethylamine to the crude mixture. This will react with the excess benzyl bromide to form a water-soluble quaternary ammonium salt, which can then be removed by an aqueous wash.[3]
-
Distillation: If your product has a significantly different boiling point from the starting material, vacuum distillation can be an effective purification method.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClF₂ | [5][6] |
| CAS Number | 1400991-56-1 | [5] |
| Boiling Point | 65 °C at 4.5 mmHg | [7][8] |
| Density | ~1.6 g/mL at 25 °C | [7][8] |
FAQ 4: I am performing a Williamson ether synthesis with an alcohol and this compound. What are the likely side products and how do I remove them?
The Williamson ether synthesis is an SN2 reaction.[9][10][11] Besides unreacted starting materials, a common side reaction is E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[9]
-
Minimizing Elimination: This side reaction is more problematic with secondary and tertiary alkyl halides. Since this compound is a primary halide, elimination is less of a concern but can still occur, especially at higher temperatures.[9][11]
-
Purification:
-
The desired ether product will likely have a different polarity than the starting materials and any alkene byproduct. Column chromatography is the preferred method for separation.
-
An aqueous workup with a mild base will remove any unreacted alcohol if it is sufficiently acidic (like a phenol) to be deprotonated and solubilized in the aqueous layer.
-
Diagram: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
FAQ 5: I am running a Grignard reaction with this compound. What are the key purification challenges?
Grignard reactions require strictly anhydrous conditions.[12] The work-up and purification present unique challenges.
-
Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide and helps to dissolve the magnesium salts.
-
Common Byproducts: A major byproduct can be the Wurtz coupling product, formed by the reaction of the Grignard reagent with unreacted benzyl bromide.[13]
-
Purification Strategy:
-
After the aqueous work-up, the organic layer should be washed and dried.
-
The desired product and the Wurtz byproduct often have different polarities, making column chromatography the most effective separation technique.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol outlines the steps for purifying a product from a this compound reaction using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot it on a TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation between your product and impurities (aim for a product Rf of 0.2-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.[1]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
References
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
-
PrepChem.com. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide. Retrieved from [Link]
-
Quick Company. (n.d.). “Process For The Preparation Of Fluorinated Aromatic Compounds”. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, January 23). Benzyl Bromide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
Reddit. (2016, December 15). BnBr purification via basic alumina? Retrieved from [Link]
-
PubMed Central. (2025, January 27). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
-
PubMed Central. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]
- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H4BrClF2). Retrieved from [Link]
-
RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
Preprints.org. (n.d.). Supplementary. Retrieved from [Link]
-
RSC Publishing. (2015, August 11). Fluorous Ethers. Retrieved from [Link]
Sources
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- 6. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]
- 7. 3,5-Difluorobenzyl bromide 98 141776-91-2 [sigmaaldrich.com]
- 8. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Managing Impurities in the Synthesis of 4-Chloro-3,5-difluorobenzyl bromide
Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluorobenzyl bromide. This guide is designed for researchers, chemists, and process development professionals who utilize this critical building block. Purity is paramount, as even minor impurities can have a significant impact on downstream applications in pharmaceutical and materials science. This document moves beyond simple protocols to provide in-depth, field-proven insights into anticipating, identifying, and mitigating common impurities.
The primary synthetic route discussed is the free-radical bromination of 4-Chloro-3,5-difluorotoluene using N-bromosuccinimide (NBS), a classic application of the Wohl-Ziegler reaction.[1][2] While effective, this reaction is susceptible to several side reactions that can compromise product purity.
Section 1: The Core Synthesis Workflow: Wohl-Ziegler Bromination
The conversion of 4-Chloro-3,5-difluorotoluene to its corresponding benzyl bromide is achieved through a radical chain mechanism. A radical initiator is used to generate a bromine radical, which then abstracts a benzylic hydrogen. The resulting stabilized benzyl radical reacts with a bromine source to yield the desired product and another bromine radical to continue the chain.
Overall Reaction Scheme
Caption: Competing free-radical vs. electrophilic bromination pathways.
Q4: My isolated product is a yellow or brown oil/solid instead of the expected white solid. What is the cause and how can I fix it?
A4: Discoloration is often due to trace amounts of elemental bromine or small polymeric byproducts. This compound is a reactive compound and can degrade or self-react, especially when heated or exposed to light for prolonged periods.
-
Decolorization during Workup: Include a wash step with a mild reducing agent like 5% aqueous sodium bisulfite or sodium thiosulfate. This will quench any residual Br₂ that causes the yellow/brown color.
-
Purification: Proper purification is key. Recrystallization from a non-polar solvent like hexanes is highly effective at removing both colored impurities and other side products, often yielding a pure, white crystalline solid. [3][4]Store the final product in a cool, dark place under an inert atmosphere to prevent degradation.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to assess the purity of this compound? A: A combination of techniques is recommended for a comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities such as unreacted starting material, dibrominated species, and ring-brominated isomers. The mass spectrometer provides definitive structural information on the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the structure of the final product and can be used to quantify impurities if their signals are resolved from the product peaks. The benzylic CH₂ signal in ¹H NMR (typically around 4.5 ppm) is a key diagnostic peak.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing the purity of non-volatile components or for labs where GC-MS is not readily available. [5] Q: Carbon tetrachloride is a hazardous solvent. What are the best alternatives? A: Due to the toxicity and environmental impact of CCl₄, several alternatives have been successfully used for Wohl-Ziegler brominations. [2][6]* Acetonitrile: A common and effective replacement that is less toxic. [1]* Trifluorotoluene: An excellent but more expensive alternative that is inert and has a suitable boiling point. [2]* Supercritical Carbon Dioxide (sc-CO₂): An environmentally benign option that has shown high yields and minimal side products in free-radical brominations. [7] Q: How can I best purify the final product on a multi-gram scale? A: For laboratory and pilot scales, recrystallization is the most robust and scalable method. It is highly effective at removing both isomeric and over-brominated impurities. Finding the right solvent system (e.g., heptane, hexane-ethyl acetate mixtures) is key. Vacuum distillation is generally avoided due to the thermal lability of benzyl bromides, which can lead to decomposition and polymerization. [3]
Section 4: Key Experimental Protocols
Protocol 4.1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a starting point and may require optimization for your specific instrument.
| Parameter | Setting |
| Instrument | Standard GC-MS system with FID or MS detector |
| Column | DB-5 (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (MS Transfer Line) |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min. Ramp at 15 °C/min to 250 °C, hold for 5 min. |
| Sample Prep. | Dissolve ~1 mg of crude material in 1 mL of ethyl acetate or dichloromethane. |
| Injection Vol. | 1 µL, with appropriate split ratio (e.g., 50:1) |
Data Analysis: Purity is typically determined by area normalization, where the peak area of the main product is divided by the total area of all detected peaks. Impurity identification is achieved by comparing mass spectra to known libraries and fragmentation patterns.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., hexanes, heptane, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration (if needed): Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
-
Validation: Confirm the purity of the recrystallized material using the GC-MS protocol (4.1).
References
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
-
Futamura, S., & Zong, Z. M. (1992). Side-chain bromination of α-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 57(23), 6203–6208. Retrieved from [Link]
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. Retrieved from [Link]
-
Puttewar, T. Y., et al. (2012). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Trade Science Inc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Jereb, M., Zupan, M., & Stavber, S. (2013). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. Retrieved from [Link]
-
All About Chemistry. (2019, September 27). Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon tetrachloride. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that.... Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
-
Soderberg, T. (2020, June 22). Chapter 3 Worked Problem 1. Oregon State University. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide. r/chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-2-fluorobenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
-
National Institutes of Health. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Preprints.org. (n.d.). Supplementary. Retrieved from [Link]
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 7. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-Chloro-3,5-difluorobenzyl bromide under reaction conditions
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Chloro-3,5-difluorobenzyl bromide. It provides in-depth answers to frequently asked questions, detailed troubleshooting protocols for common synthetic challenges, and expert insights into the stability and reactivity of this versatile reagent.
Section 1: Frequently Asked Questions (FAQs) - General Handling & Stability
Q1: What are the primary hazards associated with this compound?
A1: This compound is a potent lachrymator and is corrosive. It causes severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory irritation, and the material is destructive to the mucous membranes and upper respiratory tract.[1] It is crucial to handle this reagent exclusively within a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the recommended storage conditions for ensuring long-term stability?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3] The compound is sensitive to moisture and light, which can promote degradation.[4] Proper storage is critical to prevent hydrolysis and other decomposition pathways.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) for the duration of a typical reaction. However, prolonged storage in solution is not recommended. Protic solvents, especially in the presence of even trace amounts of water or bases, can lead to solvolysis, forming the corresponding benzyl alcohol or ether.
Q4: How does the chloro- and difluoro-substitution pattern affect its reactivity compared to standard benzyl bromide?
A4: The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the aromatic ring makes the benzylic carbon more electrophilic. This enhances its reactivity towards nucleophiles in SN2 reactions compared to unsubstituted benzyl bromide. The substituents pull electron density from the benzene ring, which in turn pulls density from the benzylic carbon, making it more susceptible to nucleophilic attack.
Section 2: Troubleshooting Guide for Synthetic Reactions
This section addresses common issues encountered during reactions involving this compound.
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
| Probable Cause | Scientific Explanation | Recommended Solution |
| Degraded Reagent | The benzyl bromide may have hydrolyzed due to improper storage (exposure to moisture/air). This forms the unreactive 4-chloro-3,5-difluorobenzyl alcohol. | Verify the purity of the starting material via NMR or GC-MS. If significant alcohol impurity is detected, use a fresh bottle or purify the existing stock by distillation under reduced pressure. |
| Insufficiently Strong Base | For nucleophiles requiring deprotonation (e.g., alcohols, thiols), the base used may not be strong enough to generate a sufficient concentration of the active nucleophile. | For alcohols or thiols, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. For less acidic nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents. |
| Poor Nucleophile | The chosen nucleophile may have low intrinsic reactivity. | Consider adding a catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for biphasic reactions, or switching to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity. |
| Steric Hindrance | Either the nucleophile or the substrate has significant steric bulk around the reaction center, slowing down the SN2 reaction rate. | Increase the reaction temperature to provide the necessary activation energy. If the issue persists, a different synthetic route may be necessary. |
Problem 2: Formation of Multiple Side Products
| Probable Cause | Scientific Explanation | Recommended Solution |
| Over-alkylation | For primary or secondary amines, the initially formed secondary or tertiary amine product can act as a nucleophile itself, reacting with more benzyl bromide. | Use a large excess of the amine nucleophile (≥3 equivalents) to favor the mono-alkylation product. Alternatively, perform the reaction at a lower temperature to control the reaction rate. |
| Elimination (E2) Reaction | A strong, sterically hindered base can promote the elimination of HBr to form a stilbene-type dimer or other elimination products. This is less common for benzyl halides but possible under harsh conditions. | Use a non-hindered, weaker base if its primary role is to scavenge acid. For nucleophilic substitutions, ensure the base is used catalytically or is just strong enough for deprotonation without promoting elimination. |
| Friedel-Crafts Alkylation | If the reaction solvent is an aromatic compound (e.g., benzene, toluene) and a Lewis acid is present or generated, the benzyl bromide can alkylate the solvent. | Use non-aromatic solvents like acetonitrile, THF, or DMF for these reactions. |
| Hydrolysis Product | Presence of water in the reaction mixture leads to the formation of 4-chloro-3,5-difluorobenzyl alcohol. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Troubleshooting Decision Workflow
Below is a diagnostic workflow to systematically address failing reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Section 3: Experimental Protocols & Mechanistic Insights
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a reliable method for the etherification of a phenol using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scientist's Note (Causality): The use of a polar aprotic solvent like DMF is crucial. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic, accelerating the SN2 reaction. Using a slight excess of the benzyl bromide ensures the complete consumption of the more valuable phenol.
Reaction Workflow Diagram
Caption: Standard workflow for O-alkylation reactions.
Section 4: In-depth Stability Profile
Degradation Pathways
The primary degradation pathway for this compound is nucleophilic attack by water (hydrolysis) or other nucleophiles present as impurities.
-
Hydrolysis: In the presence of water, the bromide is displaced to form 4-chloro-3,5-difluorobenzyl alcohol. This reaction is accelerated by basic conditions.
-
Oxidation: While generally stable to air, prolonged exposure, especially at elevated temperatures or in the presence of strong oxidizers, can lead to the formation of 4-chloro-3,5-difluorobenzaldehyde.[1]
-
Thermal Stress: The compound is stable at recommended storage and typical reaction temperatures. However, excessive heat can lead to decomposition, potentially releasing hazardous fumes like hydrogen bromide and hydrogen fluoride.[1][5] Pyrolysis of related benzyl compounds can yield products like toluene and benzaldehyde.[6]
Reagent Compatibility Summary
The following table provides a quick reference for the compatibility of this compound with common lab reagents.
| Reagent Class | Compatibility | Notes |
| Strong Oxidizing Agents | Incompatible | Can lead to vigorous, potentially explosive reactions.[1] Avoid permanganates, chromates, etc. |
| Strong Bases (e.g., hydroxides, alkoxides) | Reactive | Will readily undergo substitution to form alcohols/ethers. Can promote elimination under certain conditions. |
| Weak Bases (e.g., K₂CO₃, NaHCO₃, Et₃N) | Compatible (as reagents) | Used as acid scavengers or to deprotonate soft nucleophiles. Will react if heated for prolonged periods. |
| Nucleophiles (Amines, Thiols, Alcohols) | Reactive | This is the intended reactivity for synthetic applications.[7] |
| Protic Solvents (Water, Alcohols) | Reactive (Solvolysis) | Will slowly degrade the reagent. Use anhydrous solvents for reactions. |
| Aprotic Solvents (THF, MeCN, DCM, DMF) | Compatible | Generally stable for reaction timescales. Anhydrous conditions are essential. |
| Strong Acids | Generally Stable | Stable under most acidic conditions, but highly corrosive acidic byproducts (HBr) can be generated in side reactions. |
References
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
PubChem. 3,5-Difluorobenzyl bromide. [Link]
-
PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
ResearchGate. (2010). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
ACS Publications. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. [Link]
-
ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]
-
Chemwhat. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. [Link]
-
European Patent Office. Process for preparing chloro-difluorobenzene. [Link]
- Google P
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
- Google Patents.
- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
-
YouTube. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. [Link]
-
ResearchGate. (2004). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography.. [Link]
Sources
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- 2. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
preventing decomposition of 4-Chloro-3,5-difluorobenzyl bromide
Welcome to the technical support center for 4-Chloro-3,5-difluorobenzyl bromide (CAS 1400991-56-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling, storage, and use of this reagent. Our goal is to ensure the integrity of your experiments by preventing the decomposition of this valuable, yet sensitive, compound.
I. Understanding the Stability of this compound
This compound is a substituted benzyl bromide, a class of compounds known for their utility in organic synthesis, particularly for introducing the 4-chloro-3,5-difluorobenzyl protecting group. However, the reactivity that makes them useful also renders them susceptible to decomposition. The primary drivers of decomposition are their reactivity towards nucleophiles (including water), susceptibility to light-induced radical reactions, and thermal instability.[1][2]
The benzylic position is prone to both SN1 and SN2 reactions.[3][4] The stability of the resulting benzylic carbocation or radical is enhanced by resonance with the aromatic ring, making benzylic halides more reactive than their alkyl halide counterparts.[5]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Storage and Handling
Q1: My bottle of this compound has turned yellow/brown. Is it still usable?
A1: A color change often indicates decomposition. The appearance of yellow or brown hues can be due to the formation of poly-benzylated byproducts or other chromophoric impurities resulting from radical-mediated or acid-catalyzed degradation. While minor discoloration may not significantly impact some reactions, it is a clear sign of impurity. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, using a discolored reagent is not recommended. It's best to purify the material by distillation under reduced pressure or column chromatography, or to use a fresh, unopened bottle.
Q2: What are the optimal storage conditions to maximize the shelf-life of this reagent?
A2: To minimize decomposition, this compound should be stored under the following conditions[6][7][8]:
-
Temperature: Cool, dry, and well-ventilated area. Refrigeration is recommended.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen ingress.
-
Light: In an amber or opaque container to protect from light, which can initiate radical decomposition.[9]
-
Container: Tightly sealed to prevent hydrolysis from atmospheric moisture.
Q3: I've noticed a precipitate in my bottle of this compound. What is it and what should I do?
A3: A precipitate could be a result of dimerization, polymerization, or reaction with trace impurities. It is advisable to characterize the precipitate if possible, but in most cases, the reagent should be purified before use. Filtration may remove the solid, but dissolved impurities will remain.
Reaction Troubleshooting
Q4: My benzylation reaction is giving low yields. What could be the cause?
A4: Low yields in benzylation reactions using this compound can stem from several factors:
-
Reagent Quality: As discussed, the purity of the benzyl bromide is critical. Use a fresh or purified batch.
-
Reaction Conditions:
-
Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Water can hydrolyze the benzyl bromide to the corresponding alcohol.
-
Base: The choice and quality of the base are crucial. Weak or sterically hindered bases may not efficiently deprotonate the nucleophile. Conversely, overly strong bases can promote elimination or other side reactions.
-
Temperature: While heating can accelerate the reaction, it can also promote decomposition of the benzyl bromide.[10] Consider running the reaction at a lower temperature for a longer duration.
-
-
Side Reactions: Wurtz-type homocoupling of the benzyl bromide can occur, especially in the presence of certain metals or strong reducing agents.[11]
Q5: I am observing multiple spots on my TLC plate that I can't identify. What are the likely byproducts?
A5: Common byproducts include:
-
4-Chloro-3,5-difluorobenzyl alcohol: Formed by hydrolysis.
-
Bis(4-chloro-3,5-difluorobenzyl) ether: Formed if the newly generated benzyl alcohol reacts with another molecule of the benzyl bromide.
-
Homocoupling product (1,2-bis(4-chloro-3,5-difluorophenyl)ethane): A result of Wurtz-type coupling.
-
Oxidation products: If air is not excluded, the corresponding benzaldehyde or benzoic acid can form.
Running control reactions (e.g., the benzyl bromide in the reaction solvent without the nucleophile) can help identify which spots are due to reagent decomposition.
III. Protocols for Quality Assessment and Purification
To ensure the reliability of your experiments, it is crucial to assess the purity of this compound and purify it if necessary.
Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observations for Decomposition |
| GC-MS | To separate and identify volatile components.[12] | Appearance of peaks corresponding to hydrolysis products (benzyl alcohol), homocoupling products, or other impurities.[13] |
| ¹H NMR | To assess structural integrity and identify impurities. | Appearance of new signals, for instance, a singlet around 4.7 ppm for the benzylic protons of the alcohol and a singlet around 5.1 ppm for the ether byproduct.[12] |
| HPLC | To quantify the purity of the compound.[14] | Appearance of additional peaks, indicating the presence of impurities. |
Step-by-Step Purification Protocol: Vacuum Distillation
-
Setup: Assemble a clean, dry distillation apparatus suitable for vacuum distillation. Use ground glass joints with appropriate grease.
-
Charge the Flask: Add the impure this compound to the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the correct boiling point and refractive index.
-
Storage: Immediately store the purified product under an inert atmosphere in a sealed, light-protected container in the refrigerator.
IV. Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for a generic benzyl bromide, which are applicable to this compound.
Caption: Major decomposition pathways for this compound.
V. Incompatible Materials
To prevent unintentional decomposition or hazardous reactions, avoid contact with the following materials[6][7][8]:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids
-
Strong reducing agents
-
Water/moisture
VI. Conclusion
The stability of this compound is paramount for its successful application in organic synthesis. By adhering to proper storage and handling protocols, and by being vigilant for the signs of decomposition, researchers can ensure the integrity of their starting materials and the reproducibility of their results. When in doubt, analytical assessment and purification are recommended.
References
-
University of Calgary. (n.d.). Ch 11: Benzylic systems. Retrieved from [Link]
-
Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
CP Lab Safety. (n.d.). Benzyl Bromide, (stabilized with Propylene Oxide), 100 grams. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at.... Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]
-
HPLC Analytical Method. (2024, August 19). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
ACS Publications. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Preprints.org. (n.d.). Supplementary. Retrieved from [Link]
- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
Sources
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- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
improving yield in reactions with 4-Chloro-3,5-difluorobenzyl bromide
Welcome to the technical support guide for 4-Chloro-3,5-difluorobenzyl bromide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered when using this versatile reagent. The guidance herein is structured to explain the causality behind experimental choices, ensuring both success and reproducibility in your synthetic endeavors.
Introduction to this compound
This compound (MFCD23795325) is a substituted benzyl halide, a class of compounds highly valued in organic synthesis for their ability to introduce the 4-chloro-3,5-difluorobenzyl moiety.[1] Its benzylic carbon is electrophilic, making it an excellent substrate for nucleophilic substitution reactions.[2][3] However, like other benzylic halides, it is susceptible to competing side reactions and requires careful handling due to its lachrymatory and corrosive nature.[1][4][5] This guide will address the most common challenges to help you improve reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental failures in a question-and-answer format.
Q1: My nucleophilic substitution reaction (e.g., Williamson ether synthesis) is resulting in a very low yield. What are the most common culprits?
Low yields in substitution reactions with this reagent are frequently traced back to one of four issues: competing elimination reactions, moisture contamination, suboptimal base or solvent selection, or reagent stability.
-
Cause A: Competing E2 Elimination Your nucleophile (e.g., an alkoxide) is also a base. It can abstract a proton from the benzylic carbon, leading to an E2 elimination reaction that forms an unwanted styrene derivative. This is a common side reaction for benzylic halides, especially with sterically hindered or strongly basic nucleophiles at elevated temperatures.[6][7]
-
Solution Workflow:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution pathway over E2 elimination.[7] Start at room temperature or below and slowly warm the reaction only if necessary, while monitoring for product formation versus byproduct.
-
Nucleophile/Base Choice: If synthesizing an ether, ensure the alkoxide is not excessively bulky. For example, using sodium isopropoxide is more likely to cause elimination than sodium methoxide.[6][8]
-
Slow Reagent Addition: Adding the benzyl bromide slowly to a solution of the nucleophile keeps the concentration of the electrophile low, which can disfavor bimolecular elimination.[9]
-
-
Cause B: Presence of Moisture this compound can hydrolyze to the corresponding benzyl alcohol in the presence of water. Furthermore, any water will quench strong bases (like NaH) or Grignard reagents, halting the reaction.[5][10]
-
Solution Workflow:
-
Anhydrous Conditions: All glassware should be rigorously dried (flame- or oven-dried).[11]
-
Dry Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all other reagents are anhydrous.[10]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[10]
-
-
Cause C: Suboptimal Solvent or Base The choice of solvent and base is critical for SN2 reactions.
-
Solution Workflow:
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[6] They solvate the counter-ion (e.g., Na⁺) of the nucleophile, creating a more reactive "naked" anion that enhances the rate of SN2 attack.[6] Protic solvents (e.g., ethanol) can solvate the nucleophile itself, reducing its potency.[6]
-
Base Strength: When forming an alkoxide from an alcohol, use a base strong enough to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice for this purpose.[7][12]
-
Q2: I am attempting to form a Grignard reagent, but the reaction either fails to initiate or produces a significant amount of a Wurtz-type coupling byproduct (1,2-bis(4-chloro-3,5-difluorophenyl)ethane). How can I resolve this?
This is a classic challenge in Grignard synthesis. Failure to initiate is typically due to magnesium surface passivation, while the formation of the Wurtz dimer results from the newly formed Grignard reagent reacting with unreacted starting material.
-
Problem A: Failure to Initiate Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.
-
Solution: Magnesium Activation
-
Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere to mechanically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. A few drops of 1,2-dibromoethane can also be used; its reaction with Mg is exothermic and helps initiate the desired reaction.
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) is often a better solvent for initiating reactions with less reactive halides like aryl chlorides, and can be beneficial here as well.[13]
-
-
Problem B: Wurtz Coupling Side Reaction The highly nucleophilic Grignard reagent (R-MgBr) can attack the electrophilic benzylic carbon of another molecule of the starting material (R-Br), leading to R-R coupling.
-
Solution: Control Reagent Concentration
-
Slow Addition: The most effective technique is to add the solution of this compound dropwise to a stirred suspension of the activated magnesium turnings.[9] This maintains a low concentration of the benzyl bromide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent.
-
Dilution: Working in a sufficiently large volume of anhydrous ether or THF can also help keep reagent concentrations low.
-
Q3: My reaction mixture is turning dark, and I'm isolating oxidized impurities like 4-Chloro-3,5-difluorobenzaldehyde or the corresponding benzoic acid. What is causing this?
Benzylic positions are susceptible to oxidation because the resulting benzylic radical is resonance-stabilized.[2][14] This oxidation can be caused by atmospheric oxygen or other oxidizing agents.
-
Solution: Prevent Oxidative Conditions
-
Maintain Inert Atmosphere: Rigorously exclude air from the reaction. Purge the flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.
-
Check Solvents for Peroxides: Ethereal solvents like THF can form explosive peroxides upon storage in the presence of air and light. Peroxides can initiate unwanted radical side reactions. Always use freshly purified or tested solvents.
-
Avoid Excessive Heat: High temperatures can promote decomposition and oxidation. Use the lowest temperature necessary for the reaction to proceed at a reasonable rate.[11]
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage and handling procedures for this compound?
-
A: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and strong oxidizing agents.[1][4] It is classified as a corrosive substance that causes severe skin burns and eye damage and is also a lachrymator (tear-producing agent).[1][4] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
-
-
Q: How do the electron-withdrawing fluoro and chloro groups on the aromatic ring affect the reactivity compared to unsubstituted benzyl bromide?
-
A: The strongly electron-withdrawing halogen atoms on the ring have a modest electronic effect on the benzylic carbon. For an SN2 reaction, this effect is minimal. For a potential SN1 pathway, these groups would destabilize the formation of a benzylic carbocation, making an SN1 mechanism less favorable than for unsubstituted benzyl bromide.[3] Therefore, reactions with this compound are expected to proceed reliably via an SN2 mechanism with good nucleophiles.
-
-
Q: Can this reagent be used in Friedel-Crafts alkylation reactions?
-
A: It is generally not recommended. Benzylic halides are highly reactive under Friedel-Crafts conditions (Lewis acid catalysts) and are prone to side reactions such as polyalkylation (where the product is more reactive than the starting material) and potential rearrangement, leading to complex product mixtures and low yields of the desired product.
-
Data and Visualization
Table 1: Troubleshooting Summary
| Observed Problem | Primary Cause | Recommended Solution(s) |
| Low yield in substitution | E2 Elimination | Lower reaction temperature; use less bulky nucleophiles. |
| Low yield in any reaction | Moisture Contamination | Use flame-dried glassware, anhydrous solvents, and an inert atmosphere.[10][11] |
| Reaction fails to start | Inactive Reagents | For Grignard: Activate Mg with iodine. For substitutions: Use a strong base (e.g., NaH) to form the alkoxide. |
| Formation of dimer | Wurtz-type Coupling | Add the benzyl bromide dropwise to the reaction mixture to keep its concentration low.[9] |
| Darkening/Decomposition | Oxidation | Maintain a strict inert atmosphere; check solvents for peroxides; avoid excessive heat.[2] |
Diagrams
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the reaction of an alcohol with this compound to form an ether. It is a representative SN2 reaction.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen. Allow the apparatus to cool to room temperature.
-
Deprotonation: Add anhydrous DMF or THF to the flask via syringe, followed by the alcohol (1.0 eq.). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Substitution: Re-cool the mixture to 0 °C. Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C).
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
This protocol details the formation of the Grignard reagent and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
-
Preparation: Flame-dry a three-necked round-bottom flask containing magnesium turnings (1.2 eq.) and a magnetic stir bar. Equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow to cool.
-
Initiation: Add anhydrous THF or diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent. Add a small portion (~5-10%) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle refluxing), add one small crystal of iodine and/or gently warm the flask.
-
Formation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting gray/brown solution for an additional 1-2 hours at room temperature.
-
Reaction: Cool the Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., aldehyde, 1.0 eq.) in anhydrous THF dropwise.
-
Workup: After the reaction is complete (monitor by TLC), quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.
- BenchChem. (2025).
- BenchChem. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2024).
- Apollo Scientific. (n.d.). Safety Data Sheet: this compound.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-fluorobenzyl bromide.
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
- BenchChem. (2025). Identifying and minimizing byproducts in the Williamson ether synthesis.
-
Reddit. (n.d.). Why are chloro-based Grignard reagents harder to form?. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
troubleshooting failed reactions with 4-Chloro-3,5-difluorobenzyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-3,5-difluorobenzyl bromide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals encountering challenges in their synthetic routes involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of your reactions and achieve your desired outcomes.
Troubleshooting Failed Reactions
This section addresses specific issues that may arise during reactions with this compound, providing potential causes and actionable solutions.
Question 1: Why is my nucleophilic substitution reaction with this compound resulting in a low yield?
Low yields in nucleophilic substitution reactions are a common issue. The benzyl bromide moiety is generally reactive, but several factors can impede the desired transformation.[1][2]
Potential Causes & Solutions:
-
Insufficiently Nucleophilic Reagent: The electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the benzene ring can slightly reduce the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide. If your nucleophile is weak, the reaction may be sluggish.
-
Solution: Consider using a stronger nucleophile or employing a base to deprotonate your nucleophile, thereby increasing its reactivity. For example, when using an alcohol as a nucleophile to form an ether, conversion to the corresponding alkoxide with a suitable base (e.g., sodium hydride) is recommended.[3]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more available for reaction.[1]
-
Solution: If you are using a polar protic solvent (e.g., ethanol, water), consider switching to a polar aprotic solvent. This will enhance the nucleophilicity of your reagent and accelerate the reaction.
-
-
Steric Hindrance: While this compound itself is not exceptionally bulky, a sterically hindered nucleophile can significantly slow down the reaction rate.
-
Solution: If possible, consider using a less sterically hindered nucleophile. If the structure of the nucleophile is fixed, you may need to increase the reaction temperature or extend the reaction time.
-
-
Reagent Degradation: this compound is a lachrymator and can be sensitive to moisture and light over extended periods.[4]
-
Solution: Ensure the reagent is of high purity and has been stored properly in a cool, dark, and dry place.[5] It is advisable to use freshly opened or recently purchased material for critical reactions.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a frequent challenge in organic synthesis. For reactions involving this compound, several side reactions can occur.
Potential Side Reactions & Prevention Strategies:
| Side Reaction | Potential Cause | Prevention Strategy |
| Elimination (E2) | Use of a strong, sterically hindered base/nucleophile. | Use a less hindered base or a weaker base with a more nucleophilic character. Running the reaction at a lower temperature can also favor substitution over elimination.[1] |
| Over-alkylation | If the product of the initial alkylation is also nucleophilic, it can react with another molecule of the benzyl bromide. | Use a slight excess of the nucleophile relative to the benzyl bromide to ensure the electrophile is consumed. Alternatively, add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. |
| Hydrolysis | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. |
| Friedel-Crafts Alkylation | If the reaction is carried out in the presence of a Lewis acid, the benzyl bromide can alkylate the aromatic solvent or another aromatic molecule in the reaction. | Avoid the use of Lewis acids unless they are essential for the reaction. If a Lewis acid is required, use a non-aromatic solvent. |
Experimental Workflow: A Troubleshooter's Guide
The following diagram outlines a systematic approach to troubleshooting failed reactions with this compound.
Caption: A systematic workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is also advisable to protect it from light. Due to its lachrymatory nature, handling should always be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
Q2: Can I use this compound to prepare a Grignard reagent?
Yes, it is possible to form a Grignard reagent from this compound.[7] The reaction involves reacting the benzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, under an inert atmosphere.[8] It is crucial to use activated magnesium and strictly anhydrous conditions to ensure successful Grignard reagent formation.[8]
Q3: What is the expected reactivity of this compound in SN1 versus SN2 reactions?
As a primary benzylic halide, this compound can undergo both SN1 and SN2 reactions.[2][9] The benzylic position allows for the stabilization of a carbocation, which is a key intermediate in the SN1 pathway. However, being a primary halide, the SN2 pathway is also highly favorable due to minimal steric hindrance.[2] The reaction mechanism will be influenced by the reaction conditions:
-
SN2 is favored by: Strong, non-bulky nucleophiles and polar aprotic solvents.
-
SN1 is favored by: Weak nucleophiles (solvolysis) and polar protic solvents.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents and strong bases.[5][6] Contact with these materials should be avoided to prevent vigorous or uncontrolled reactions.
Reaction Pathway Visualization
The following diagram illustrates the primary reaction pathways discussed for this compound.
Caption: Common reaction pathways for this compound.
References
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H4BrClF2). Retrieved from [Link]
-
Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Accounts of Chemical Research. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 16). 18.2: Synthesis of Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]
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Technical Support Center: Solvent Effects on 4-Chloro-3,5-difluorobenzyl Bromide Reactivity
Welcome to the technical support resource for 4-Chloro-3,5-difluorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reactive intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to help you optimize your reactions, troubleshoot common issues, and understand the critical role of solvent choice.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of this compound and the influence of the solvent environment.
Q1: What are the primary reaction pathways for this compound in nucleophilic substitution?
A1: this compound, as a primary benzylic halide, can react via two main nucleophilic substitution pathways: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) mechanisms.[1][2]
-
Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs.[3] This pathway is generally favored for primary halides.
-
Sₙ1 Mechanism: This is a two-step process involving the initial departure of the bromide to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.[4] While less common for primary halides, the stability of the benzyl cation makes this pathway possible under specific solvent conditions.[2][5]
The choice of solvent is one of the most powerful tools you have to control which of these pathways predominates.
Q2: How do the electron-withdrawing fluoro and chloro substituents affect the reactivity of the benzyl bromide?
A2: The three halogen substituents (two fluoro, one chloro) on the aromatic ring are strongly electron-withdrawing, primarily through the inductive effect (-I). This has significant consequences for both potential reaction pathways:
-
Effect on Sₙ1: These groups strongly destabilize the formation of the positive charge on the benzylic carbocation intermediate. This significantly increases the activation energy for the Sₙ1 pathway, making it much slower and less favorable compared to unsubstituted benzyl bromide.[1]
-
Effect on Sₙ2: The inductive withdrawal of electron density makes the benzylic carbon more electrophilic (more electron-poor), which can potentially accelerate the attack by a nucleophile. Therefore, for this compound, the Sₙ2 pathway is strongly favored under most conditions.
Q3: Why is my choice of solvent so critical for reactions with this compound?
A3: The solvent does more than just dissolve the reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, transition states, and intermediates.[6] For a substrate like this that can potentially react via two different mechanisms, the solvent's polarity and its ability to form hydrogen bonds will dictate the reaction's speed, yield, and even the type of products formed.[1]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and are excellent at stabilizing ions. They strongly solvate the leaving group (Br⁻) and any carbocation intermediate, which preferentially accelerates Sₙ1 reactions.[7][8][9] However, they can also solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its reactivity and slows down Sₙ2 reactions.[1][7]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions (like most nucleophiles), leaving them "bare" and highly reactive.[1] This makes them ideal for promoting Sₙ2 reactions.[10]
Below is a diagram illustrating the mechanistic choice dictated by the solvent environment.
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: My reaction is extremely slow or not proceeding at all.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Solvent Choice | You may be attempting an Sₙ2 reaction (e.g., with a strong nucleophile like azide or cyanide) in a polar protic solvent like ethanol or methanol. The protic solvent is likely solvating and deactivating your nucleophile.[1] Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile . These solvents will not form a strong hydrogen-bonding cage around the nucleophile, enhancing its reactivity. |
| Solvent Purity | The presence of water in a polar aprotic solvent can dramatically slow down an Sₙ2 reaction. Water is a protic impurity that can solvate the nucleophile.[1] Solution: Use anhydrous (dry) solvents. If you suspect water contamination, dry the solvent using appropriate methods, such as distillation from a drying agent or storage over activated molecular sieves. |
| Weak Nucleophile | If your nucleophile is weak (e.g., water, acetic acid), the reaction will inherently be slow. The electron-withdrawing groups on the substrate make it reactive for an Sₙ2 reaction, but it still requires a reasonably potent nucleophile. Solution: If the chemistry allows, consider switching to a more potent nucleophile (e.g., using the conjugate base, like acetate instead of acetic acid). If you must use a weak nucleophile, you will likely need to increase the temperature, but be mindful of potential side reactions. |
Issue 2: I am observing a low yield of my desired product.
| Potential Cause | Explanation & Troubleshooting Steps |
| Solvolysis as a Side Reaction | If you are using a nucleophilic solvent (like methanol or water) to perform a reaction with a different, added nucleophile, the solvent itself can act as a nucleophile. This "solvolysis" competes with your main reaction, leading to byproducts (e.g., the methyl ether in methanol).[8] Solution: Avoid using nucleophilic solvents unless solvolysis is the intended reaction. Choose a non-nucleophilic polar aprotic solvent like acetone, DMF, or acetonitrile to ensure your added nucleophile is the primary reactant. |
| Competing Sₙ1 Pathway | Although less likely for this substrate, using a highly ionizing polar protic solvent with a weak nucleophile could promote a minor Sₙ1 pathway, which might be less efficient or lead to different outcomes.[1] Solution: To ensure a clean Sₙ2 reaction, use a polar aprotic solvent and a good nucleophile. This combination funnels the reaction exclusively down the desired bimolecular pathway. |
Issue 3: I am seeing unexpected side products.
| Potential Cause | Explanation & Troubleshooting Steps |
| Elimination Reactions | While uncommon for benzylic halides because it would disrupt aromaticity, using a very strong, sterically hindered base as a nucleophile could potentially lead to elimination side products. Solution: Use a less basic nucleophile if possible. Ensure your reaction conditions are not excessively harsh (e.g., very high temperatures). |
| Reaction with Solvent Impurities | Impurities in your solvent could be reactive. For example, trace amounts of amines in old DMF can act as nucleophiles. Solution: Use high-purity solvents. If in doubt, purify the solvent before use according to standard laboratory procedures. |
Summary Table of Solvent Effects
| Solvent Class | Example Solvents | Effect on Sₙ1 Pathway | Effect on Sₙ2 Pathway | Recommendation for this Substrate |
| Polar Protic | Water, Methanol, Ethanol | Accelerates (stabilizes carbocation)[8][9] | Slows (solvates nucleophile)[7] | Avoid (unless solvolysis is desired) |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Slows (destabilizes carbocation) | Accelerates (leaves nucleophile "bare")[1][10] | Highly Recommended |
| Non-Polar | Hexane, Toluene | Strongly Slows (cannot stabilize ions) | Strongly Slows (poor reactant solubility) | Not Recommended |
Section 3: Experimental Protocol - Kinetic Analysis of Solvent Effects
This protocol provides a framework for quantitatively measuring how different solvents affect the reaction rate of this compound with a model nucleophile, sodium azide (NaN₃).
Objective: To determine the second-order rate constants for the Sₙ2 reaction in different polar aprotic solvents.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, syringes, magnetic stirrer
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Caption: Experimental workflow for determining Sₙ2 rate constants.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., MeCN). Include a known concentration of an internal standard.
-
Prepare a 1.0 M solution of sodium azide in the same solvent. (Note: Using a large excess of the nucleophile establishes pseudo-first-order conditions, simplifying the kinetic analysis).[3]
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., at 25°C), place a known volume of the sodium azide solution. Allow it to equilibrate to the target temperature.
-
-
Initiation and Sampling:
-
Add a known volume of the benzyl bromide stock solution to the azide solution with vigorous stirring. Start a timer immediately. This is t=0.
-
At regular intervals (e.g., t = 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution (e.g., dilute acid or a large volume of cold diethyl ether). This stops the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the benzyl bromide (ln[R-Br]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaN₃] .
-
-
Comparison:
-
Repeat the entire experiment using a different solvent (e.g., DMF). Compare the calculated k₂ values to quantify the solvent effect on reactivity. You should expect the rate constant in DMF to be significantly higher than in MeCN.
-
References
-
Ranga Reddy, S. & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]
-
Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
Ranga Reddy, S. & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]
-
Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Study.com. [Link]
-
LibreTexts Chemistry. (2024). Characteristics of the SN1 Reaction. [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
LibreTexts Chemistry. (2025). Characteristics of the SN1 Reaction. [Link]
-
Chemistry Stack Exchange. (2023). Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? [Link]
-
Various Authors. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Study.com. (n.d.). Nucleophilic Substitution Lab Questions. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]
-
Richard, J. P., et al. (2009). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. [Link]
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- 10. quora.com [quora.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-3,5-difluorobenzyl bromide
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-Chloro-3,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of novel compounds utilizing this versatile building block. The unique electronic and steric properties of this substrate demand careful consideration in catalyst system selection to achieve optimal results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
A common frustration in cross-coupling reactions is the failure to obtain the desired product. With this compound, several factors can contribute to this issue.
-
Potential Cause A: Inactive Catalyst System. The palladium or nickel catalyst is the heart of the reaction, and its inactivity is a primary suspect for low yields. This can be due to oxidation of the active Pd(0) or Ni(0) species or poisoning of the catalyst.
-
Solution:
-
Use a Fresh Catalyst: Ensure you are using a fresh batch of palladium or nickel precatalyst.
-
Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before use.[1] Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Consider a Pre-catalyst: Modern pre-catalysts, such as Pd(OAc)₂ with a suitable ligand or commercially available pre-formed catalysts (e.g., those from the Buchwald or Hartwig groups), are often more robust and provide more consistent results.[2]
-
-
-
Potential Cause B: Inefficient Oxidative Addition. The first step in many cross-coupling catalytic cycles is the oxidative addition of the organic halide to the metal center. The electron-withdrawing fluorine and chlorine atoms on the aromatic ring of this compound can influence this step.
-
Solution:
-
Select Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the metal center and promote oxidative addition. Examples include trialkylphosphines (e.g., PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos).[3]
-
Consider Nickel Catalysis: Nickel catalysts are often more reactive towards C-Br bonds and can be a good alternative if palladium systems are failing.[4][5]
-
-
-
Potential Cause C: Poor Solubility of Reactants. If your starting materials, catalyst, or base are not adequately dissolved in the reaction solvent, the reaction kinetics will be severely hampered.
-
Solution:
-
Solvent Screening: Screen a variety of solvents or solvent mixtures. Common choices for cross-coupling reactions include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), or polar aprotic solvents (e.g., DMF). Often, a mixture with water is beneficial, especially in Suzuki couplings.[6][7]
-
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is key to optimizing your reaction conditions.
-
Side Product A: Homocoupling of the Benzyl Bromide. This results in the formation of 1,2-bis(4-chloro-3,5-difluorophenyl)ethane.
-
Potential Cause: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow compared to other pathways.
-
Solution:
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere.[2]
-
Optimize Reaction Parameters: Adjusting the temperature, concentration, or base can alter the relative rates of the desired cross-coupling versus homocoupling.
-
-
-
Side Product B: Dehalogenation (Hydrodehalogenation). This leads to the formation of 3,5-difluorotoluene.
-
Potential Cause: A hydride source in the reaction mixture can lead to the replacement of the bromine atom with hydrogen. Common culprits include certain solvents (like alcohols) or bases (like amines).[1]
-
Solution:
-
Choice of Base: Switch to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]
-
Solvent Selection: Avoid protic solvents if dehalogenation is a significant issue.
-
-
Issue 3: Reaction Stalls Before Completion
If you observe the reaction starting but failing to proceed to completion, it's likely due to catalyst deactivation or reagent degradation.
-
Potential Cause A: Catalyst Decomposition. Over time, the active catalyst can decompose, often observed as the formation of palladium black.[8]
-
Solution:
-
Use a More Robust Ligand: Bulky phosphine ligands can protect the metal center from aggregation and decomposition.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period can sometimes preserve the catalyst's lifetime.
-
-
-
Potential Cause B: Degradation of the Boronic Acid/Ester (in Suzuki Coupling). Boronic acids can be prone to protodeboronation, especially under harsh conditions.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
The choice of reaction depends on the desired bond formation:
-
For C-C bond formation (aryl or vinyl coupling): The Suzuki-Miyaura coupling is a robust and versatile choice, offering a wide range of commercially available boronic acids and high functional group tolerance.[4] Palladium-catalyzed systems are most common for this reaction.[9]
-
For C-C bond formation (alkynyl coupling): The Sonogashira coupling is the standard method for introducing terminal alkynes. This reaction typically employs a palladium catalyst with a copper(I) co-catalyst.[11]
-
For C-N bond formation: The Buchwald-Hartwig amination is the premier method for coupling amines with aryl or, in this case, benzyl halides.[12]
Q2: Should I use a Palladium or Nickel catalyst for my cross-coupling reaction?
Both palladium and nickel have their advantages:
-
Palladium: Generally well-understood, with a vast literature and a wide array of commercially available catalysts and ligands. Palladium catalysis is often the first choice for Suzuki and Buchwald-Hartwig reactions.[2][12]
-
Nickel: Can be more cost-effective and sometimes offers complementary or superior reactivity, especially for C-Br bond activation.[4] Nickel catalysis is a strong consideration for more challenging couplings or when palladium systems fail.[5][13]
Q3: What is a good starting point for catalyst and ligand screening for a Suzuki-Miyaura coupling with this substrate?
A good initial screen would involve a palladium precatalyst with a bulky, electron-rich phosphine ligand.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 | Pd(OAc)₂ is a common and inexpensive starting material. Pre-catalysts offer improved stability and reliability.[6] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky biaryl phosphine ligands are known to be effective in challenging Suzuki couplings by promoting both oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong, non-nucleophilic bases that are effective in many Suzuki couplings.[6][9] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often optimal for Suzuki couplings.[6] |
Q4: Can the chloro-substituent on the aromatic ring participate in the cross-coupling reaction?
While C-Br bonds are significantly more reactive than C-Cl bonds in palladium-catalyzed cross-coupling, selective reaction at the benzylic bromide is highly favored.[10] To ensure selectivity, milder reaction conditions (e.g., lower temperatures) should be employed initially. If coupling at the chloro- position is desired, more forcing conditions and specialized catalyst systems would be necessary.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screening Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[6]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting low-yield cross-coupling reactions.
References
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5521–5533. Retrieved from [Link]
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(16), 3021–3024. Retrieved from [Link]
-
Wang, C., et al. (2018). Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Organic Letters, 20(18), 5611–5615. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5521-5533. Retrieved from [Link]
-
Piller, F. M., et al. (2008). Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Chemical Communications, (26), 3046–3048. Retrieved from [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(40), 14365–14368. Retrieved from [Link]
-
Cherney, A. H. (2016). Development of nickel-catalyzed asymmetric reductive cross-coupling of benzylic electrophiles. (Doctoral dissertation, California Institute of Technology). Retrieved from [Link]
-
Wang, C., et al. (2018). Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Organic Letters, 20(18), 5611-5615. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10216–10222. Retrieved from [Link]
-
Semenya, J., Yang, Y., & Picazo, E. (2021). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 143(31), 12053–12058. Retrieved from [Link]
-
Request PDF. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Everson, D. A., et al. (2017). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Journal of the American Chemical Society, 139(36), 12729–12740. Retrieved from [Link]
-
Semenya, J., Yang, Y., & Picazo, E. (2021). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 143(31), 12053-12058. Retrieved from [Link]
-
Semenya, J., Yang, Y., & Picazo, E. (2021). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. Retrieved from [Link]
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Ghosh, S., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]
-
Reddit. (2024). Reactivity of benzyl bromides. Retrieved from [Link]
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ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Electrochemical cross-electrophile coupling of unactivated tertiary alkyl bromides with benzyl chloride to access quaternary stereocenters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald-Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
PubMed. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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Validation & Comparative
analytical methods for 4-Chloro-3,5-difluorobenzyl bromide derivatives
An In-Depth Comparative Guide to the Analytical Methods for 4-Chloro-3,5-difluorobenzyl Bromide Derivatives
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the chemical integrity of starting materials and intermediates is paramount. This compound and its derivatives are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their reactive nature, while synthetically useful, also presents a significant analytical challenge. The presence of residual starting materials, by-products, or degradants, particularly potentially genotoxic impurities (PGIs) like benzyl halides, must be rigorously controlled and monitored.[1][2]
This guide provides a comparative analysis of the primary analytical methodologies for the characterization, quantification, and quality control of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols grounded in established scientific principles and regulatory expectations.[3]
The Analytical Imperative: Why Method Selection is Critical
The choice of an analytical method is not arbitrary; it is dictated by the analyte's physicochemical properties and the specific question being asked. For this compound derivatives, key considerations include:
-
Reactivity: The benzylic bromide is a potent alkylating agent, making the molecule susceptible to degradation and reaction with nucleophiles (e.g., water, solvents).
-
Volatility & Thermal Stability: These properties determine the suitability of Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC).
-
Chromophoric Properties: The aromatic ring allows for straightforward detection using UV-Vis spectroscopy.
-
Presence of Halogens: The chlorine and fluorine atoms provide unique analytical handles, particularly for selective detectors in GC and for structural confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a logical decision-making framework for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the optimal analytical technique.
Chromatographic Techniques: The Workhorses of Quality Control
Chromatography is the cornerstone for separating and quantifying components in a mixture. The choice between Gas and Liquid Chromatography hinges primarily on the thermal stability and volatility of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for many benzyl bromide derivatives and their potential degradation products.
Causality of Method Parameters:
-
Stationary Phase (Column): A C18 (octadecylsilane) reversed-phase column is the standard choice. Its non-polar nature is ideal for retaining the moderately non-polar benzyl bromide derivatives, allowing for separation based on subtle differences in hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile (MeCN) or methanol (MeOH) and water is typically used. The organic solvent is the "strong" solvent; increasing its proportion reduces retention time. A gradient elution (where the solvent composition changes over time) is often employed to resolve early-eluting polar impurities and later-eluting non-polar components in a single run.
-
Detector: A UV detector is highly effective due to the aromatic ring's chromophore. Detection is typically set between 210-270 nm. For impurity analysis, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior as it provides spectral data, which helps in peak purity assessment and identification.
-
Derivatization for Trace Analysis: Benzyl halides are potential genotoxic impurities (PGIs) that must be controlled at trace levels (ppm).[1][2] Direct analysis can lack the required sensitivity. Derivatization with a reagent that introduces a strong chromophore can significantly enhance detection. For instance, reacting the benzyl bromide with an agent like 1-(4-Nitrophenyl) piperazine (4-NPP) shifts the detection wavelength to a region with less matrix interference, dramatically improving sensitivity and specificity.[1][4]
Gas Chromatography (GC)
GC is an excellent alternative for analytes that are volatile and thermally stable. Halogenated organic compounds, including this compound, are often well-suited for GC analysis.[5][6]
Causality of Method Parameters:
-
Stationary Phase (Column): A mid-polarity column, such as one with a 14% cyanopropylphenyl/86% dimethylpolysiloxane phase (e.g., DB-624 type), is often recommended for separating halogenated hydrocarbons.[7] This provides a different selectivity compared to standard non-polar phases.
-
Injection Technique: Splitless injection is preferred for trace impurity analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[8]
-
Detector:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, suitable for assay and moderate-level impurity analysis.
-
Electron Capture Detector (ECD): This detector is exceptionally sensitive to electronegative compounds, such as those containing halogens.[8] It is the detector of choice for trace-level analysis of halogenated impurities, offering significantly lower detection limits than FID.
-
Mass Spectrometry (MS): Using a mass spectrometer as a detector (GC-MS) provides not only quantification but also structural information from the mass spectrum, making it invaluable for identifying unknown impurities or confirming the identity of known ones.[6]
-
Comparative Data Summary
| Parameter | HPLC-UV | GC-FID | GC-ECD |
| Analyte Suitability | Non-volatile, thermally labile | Volatile, thermally stable | Volatile, thermally stable, halogenated |
| Typical Column | C18 Reversed-Phase | DB-624 or similar mid-polarity | DB-624 or similar mid-polarity |
| Primary Use Case | Assay, Impurity Profiling, Stability | Assay, Residual Solvents | Trace Halogenated Impurities |
| Relative Sensitivity | Moderate | Moderate | Very High (for halogens) |
| Limit of Quantitation | ~0.05% (area) | ~0.05% (area) | <10 ppm |
| Structural Info | Limited (UV spectrum via DAD) | None | None |
Spectroscopic Techniques: Unveiling the Molecular Structure
While chromatography separates, spectroscopy elucidates structure. For definitive identification of this compound derivatives and any transformation products, NMR and MS are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in solution.[9] For these specific derivatives, a multi-nuclear approach is essential.
-
¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The benzylic protons (-CH₂Br) typically appear as a characteristic singlet or doublet around 4.5 ppm.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, clearly distinguishing the halogen-substituted aromatic carbons.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds.[10] It directly observes the fluorine atoms, and the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides definitive proof of the fluorine atoms' positions on the aromatic ring.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation, yields clues about its structure.[11][12] The presence of chlorine and bromine is a distinct advantage in MS because they have characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), making ions containing these atoms easily recognizable. Chemical ionization is a "softer" ionization technique that often preserves the molecular ion, which is crucial for determining the molecular weight.[12]
Stability-Indicating Methods & Forced Degradation
Regulatory agencies require that analytical methods used for stability testing be "stability-indicating."[13][14] This means the method must be able to unequivocally separate the intact API from its degradation products.[15] To develop and validate such a method, forced degradation (or stress testing) is performed.[16][17]
The API is subjected to harsh conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect primary degradants without destroying the molecule completely.[14]
Caption: Experimental workflow for developing a stability-indicating method.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a general method suitable for the assay and impurity profiling of a this compound derivative.
-
Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 50% B
-
31-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 220 nm (or wavelength maximum of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
For impurity analysis, a higher concentration (e.g., 5 mg/mL) may be required to detect trace components.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, assessing specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.[18]
-
Protocol 2: GC-MS Analysis of Volatile Impurities
This protocol is designed to identify and quantify volatile impurities, including residual starting materials or solvents.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Chromatographic Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.
-
Ensure the solvent does not co-elute with any peaks of interest.
-
Conclusion
The robust analytical control of this compound derivatives is a non-negotiable aspect of modern drug development. A multi-faceted approach, combining the separative power of chromatography (HPLC and GC) with the structural elucidating capabilities of spectroscopy (NMR and MS), is essential. The choice of method must be scientifically justified, considering the analyte's properties and the analytical objective. Furthermore, all quantitative methods must be rigorously validated and proven to be stability-indicating through forced degradation studies to ensure the safety, quality, and efficacy of the final pharmaceutical product.[13][14]
References
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Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds . Journal of Chromatographic Science, Oxford Academic. [Link]
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Validation of Impurity Methods, Part II . LCGC North America. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis . EC-UNDP. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds . LCGC North America. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . Profound. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO Brazil. [Link]
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A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection . Restek. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . RSC Publishing. [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . ResearchGate. [Link]
-
Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography . EPA. [Link]
-
Analytical method validation: A brief review . Journal of Pharmacy Research. [Link]
-
Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... . ResearchGate. [Link]
-
Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes . Canadian Science Publishing. [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes . Canadian Journal of Chemistry. [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES . PharmaTutor. [Link]
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Forced Degradation Studies . MedCrave online. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update . International Journal of Applied Pharmaceutics. [Link]
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Mass spectra of fluorocarbons . Journal of Research of the National Bureau of Standards. [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine . ACS Publications. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review . ResearchGate. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . John Wiley & Sons. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . John Wiley & Sons. [Link]
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Structure Elucidation of Antibiotics by Nmr Spectroscopy . PubMed. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Compounds from 4-Chloro-3,5-difluorobenzyl Bromide
Introduction: The Strategic Value of a Polysubstituted Benzyl Halide Building Block
In the landscape of modern drug discovery and materials science, the rational design of molecules hinges on the strategic selection of foundational building blocks. 4-Chloro-3,5-difluorobenzyl bromide is one such scaffold, offering a unique combination of reactive potential and desirable physicochemical properties. The primary benzylic bromide provides a reliable anchor for nucleophilic substitution, while the specific halogenation pattern—a chlorine atom flanked by two fluorine atoms—is of significant interest.
The incorporation of fluorine and chlorine into organic molecules is a well-established strategy for modulating biological activity. Fluorine can enhance metabolic stability, increase lipophilicity, and alter pKa, thereby improving a drug candidate's pharmacokinetic profile.[1][2][3] The additional presence of chlorine can further influence electronic properties and provide another point for potential metabolic interaction or receptor binding.[4] Consequently, derivatives of this compound are promising candidates for screening libraries in agrochemical and pharmaceutical research.
This guide provides a framework for the synthesis of novel ether and amine derivatives from this versatile starting material. It details robust experimental protocols, outlines a comprehensive characterization workflow, and offers a comparative analysis of the expected properties of these derivatives against less substituted alternatives.
Part 1: Synthetic Pathways and Experimental Protocols
The benzylic bromide moiety of the starting material is highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism, which allows for the straightforward introduction of a wide range of functional groups with minimal risk of elimination side reactions.[5] We will focus on two fundamental and broadly applicable transformations: etherification via the Williamson ether synthesis and amination via direct nucleophilic substitution.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[6][7] This pathway is ideal for reacting this compound with various alcohols.
Caption: General workflow for Williamson ether synthesis.
This protocol details the synthesis of a nitrophenyl ether derivative, a common substructure in biologically active molecules. The nitro group provides an additional functional handle and serves as a strong chromophore for UV-based detection during chromatography.
-
Alkoxide Formation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq).
-
Wash the NaH twice with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask.
-
In a separate flask, dissolve 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the 4-nitrophenol solution to the NaH suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium phenoxide is typically accompanied by hydrogen gas evolution and a color change.
-
-
SN2 Reaction:
-
Dissolve this compound (2.41 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add the benzyl bromide solution dropwise to the sodium phenoxide suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 4-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield the pure ether product.
-
Synthesis of Amine Derivatives via Nucleophilic Substitution
Direct alkylation of amines with benzyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[8] For controlled synthesis of a secondary amine, using a slight excess of the primary amine starting material can favor the desired product.
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (2.41 g, 10.0 mmol, 1.0 eq), aniline (1.12 g, 12.0 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 eq) as an acid scavenger.
-
Add acetonitrile (50 mL) as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure secondary amine.
-
Part 2: A Comprehensive Characterization Workflow
Validating the identity, purity, and structure of the newly synthesized compounds is paramount. A multi-technique approach ensures comprehensive characterization.
Caption: Integrated workflow for compound characterization.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for a successful reaction. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected Results: For the synthesized ether, C₁₃H₈BrCl₂F₂NO₃, the presence of both chlorine and bromine will generate a characteristic isotopic pattern. The [M]+, [M+2]+, [M+4]+, and [M+6]+ peaks will appear in a predictable ratio, confirming the presence of both halogens. Similar analysis applies to the amine derivative.
| Compound | Formula | Calc. Monoisotopic Mass (Da) | Key Expected Isotopes |
| Starting Material | C₇H₄BrClF₂ | 239.9153 | [M]⁺, [M+2]⁺ |
| Ether Derivative | C₁₃H₈BrClF₂NO₃ | 398.9344 | [M]⁺, [M+2]⁺, [M+4]⁺ |
| Amine Derivative | C₁₃H₁₀BrClF₂N | 315.9708 | [M]⁺, [M+2]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR: The most diagnostic signal will be the disappearance of the starting material's benzylic bromide singlet (CH₂Br) around 4.5 ppm and the appearance of a new benzylic singlet (CH₂-O or CH₂-N) in the 4.8-5.2 ppm range for the ether or 4.0-4.5 ppm for the amine. The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atoms.[9][10][11]
-
¹³C NMR: Look for the shift of the benzylic carbon from ~32 ppm (C-Br) to ~70 ppm (C-O) or ~48 ppm (C-N). Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be visible, providing definitive proof of the fluorine positions on the aromatic ring.[12]
-
¹⁹F NMR: A single signal in the ¹⁹F NMR spectrum will confirm the chemical equivalence of the two fluorine atoms, consistent with the 3,5-difluoro substitution pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. Fluorinated stationary phases often provide superior selectivity for halogenated aromatic compounds compared to standard C18 columns.[13][14]
-
Methodology: A reversed-phase method using a pentafluorophenyl (PFP) or similar fluorinated column is recommended. A mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid for improved peak shape) is suitable for elution.
-
Data Interpretation: A purity assessment is made by integrating the area of the main product peak relative to the total area of all peaks detected at a suitable wavelength (e.g., 254 nm). A pure compound should exhibit a single, sharp, symmetrical peak.
Part 3: Comparative Analysis and Field Insights
A key question for any drug development professional is: why choose this specific substitution pattern over simpler alternatives? The value of the 4-chloro-3,5-difluoro motif lies in the predicted modulation of key molecular properties.
| Property | Benzyl Derivative | 4-Fluorobenzyl Derivative | 4-Chloro-3,5-difluorobenzyl Derivative (Predicted) | Rationale for Performance Difference |
| Lipophilicity (cLogP) | Low-Medium | Medium | High | Halogen atoms, particularly fluorine, significantly increase lipophilicity, which can enhance membrane permeability.[1] |
| Metabolic Stability | Low (Benzylic Oxidation) | Medium | High | The electron-withdrawing fluoro and chloro groups deactivate the aromatic ring and can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to the benzylic position, slowing oxidation.[2] |
| Receptor Binding Affinity | Baseline | Variable | Potentially Enhanced | The C-F bond can act as a hydrogen bond acceptor, and the unique electrostatic potential of the polysubstituted ring can lead to novel, favorable interactions within a protein binding pocket.[2] |
| Chromatographic Retention (RP-HPLC) | Low | Medium | High | Increased lipophilicity leads to stronger interactions with the hydrophobic stationary phase, resulting in longer retention times.[13] |
Expert Insight: While a simple 4-fluorobenzyl group is a common choice for increasing metabolic stability, the 4-chloro-3,5-difluoro pattern offers a more nuanced approach. The ortho fluorine atoms provide a strong inductive electron-withdrawing effect and can shield the benzylic position, while the para chlorine atom provides a different electronic and steric profile. This combination can disrupt metabolic pathways that might otherwise degrade a monofluorinated analogue. When comparing potential drug candidates, a compound derived from this scaffold would be hypothesized to possess a longer biological half-life and potentially unique receptor interactions compared to non-halogenated or mono-halogenated alternatives. This makes it a compelling, albeit more synthetically complex, choice for lead optimization campaigns.
Conclusion
This compound serves as a high-potential starting material for generating novel chemical entities with tailored properties. The synthetic protocols for creating ether and amine derivatives are based on fundamental, reliable organic reactions. A rigorous analytical workflow, combining mass spectrometry, multinuclear NMR, and specialized HPLC, is essential for definitive characterization and purity confirmation. By leveraging the unique electronic and steric properties conferred by its polysubstituted halogen pattern, researchers can develop derivatives with predicted advantages in metabolic stability and biological activity, making this a valuable building block for the next generation of pharmaceuticals and advanced materials.
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Gas Chromatographic and Spectral Properties of Penta-fluorobenzyl Derivatives of 2,4-Dichlorophenoxyacetic Acid and Phenolic Pesticides and Metabolites. (n.d.). Oxford Academic. [Link]
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Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
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The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). PMC - NIH. [Link]
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The 4-Chloro-3,5-difluorobenzyl Moiety: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide to the Biological Activity of Molecules Containing the 4-Chloro-3,5-difluorobenzyl Moiety for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of specific structural motifs can dramatically influence a molecule's biological activity. Among these, the 4-chloro-3,5-difluorobenzyl moiety has emerged as a "privileged scaffold" – a molecular framework that confers potent and diverse biological activities across a range of therapeutic areas. This guide provides a comparative analysis of molecules containing this specific moiety, delving into their anticancer, antifungal, and insecticidal properties, supported by experimental data and detailed protocols.
The Rationale Behind the 4-Chloro-3,5-difluorobenzyl Moiety: A Trifecta of Physicochemical Advantages
The efficacy of the 4-chloro-3,5-difluorobenzyl group stems from a unique combination of steric and electronic properties conferred by its halogen substituents. The chlorine atom and two fluorine atoms work in concert to modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Enhanced Lipophilicity and Membrane Permeability: The presence of halogens increases the lipophilicity of the benzyl ring, which can improve the molecule's ability to cross cellular membranes and reach its intracellular target.[1]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1] Introducing fluorine atoms at the 3 and 5 positions can block potential sites of metabolic oxidation, thereby increasing the molecule's half-life in the body.
-
Modulation of Electronic Properties and Binding Affinity: The electron-withdrawing nature of chlorine and fluorine atoms alters the electron density of the benzyl ring. This can influence p-p stacking interactions and the formation of halogen bonds with amino acid residues in the target protein's binding pocket, often leading to enhanced binding affinity and potency.[2] The specific 3,5-difluoro substitution pattern provides a unique electronic signature that has proven beneficial in various drug candidates.
The strategic placement of these halogens creates a unique bioisostere for other substituted phenyl rings, offering a refined tool for medicinal chemists to optimize lead compounds.[3][4][5][6]
Comparative Analysis of Biological Activities
The versatility of the 4-chloro-3,5-difluorobenzyl moiety is evident in its incorporation into molecules with distinct and potent biological activities.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant number of compounds featuring the 4-chloro-3,5-difluorobenzyl group have demonstrated potent anticancer activity, primarily through the inhibition of protein kinases, which are crucial regulators of cell growth and division.
One notable example is a series of pyrrole-2,5-dione derivatives. The compound 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , which incorporates a related 4-chlorobenzyl group, has been identified as a potent inhibitor of several protein kinases.[3][7] While not the exact moiety, the rationale for the halogenated benzyl group is similar. The chloro and trifluoromethyl groups on the aniline ring, in conjunction with the 4-chlorobenzyl group, contribute to its potent kinase inhibitory activity.
Table 1: Comparative Anticancer Activity of a Representative Kinase Inhibitor
| Compound | Target Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| MI-1 | HCT116 (Colon Carcinoma) | ~1.0 | Doxorubicin | ~0.5 |
| MI-1 | HeLa (Cervical Carcinoma) | ~2.5 | Doxorubicin | ~0.8 |
| MI-1 | SK-MEL-28 (Melanoma) | ~1.5 | Doxorubicin | ~0.6 |
Data synthesized from literature.[3][7]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many anticancer agents containing the 4-chloro-3,5-difluorobenzyl moiety function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby halting the signaling pathways that drive cell proliferation. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Caption: Mechanism of action for triazole antifungal agents.
Insecticidal Activity: Potent Neurotoxins
The 4-chloro-3,5-difluorobenzyl moiety is found in some synthetic pyrethroid insecticides. Pyrethroids are a major class of insecticides known for their high efficacy against a broad range of insect pests and relatively low toxicity to mammals. [8][9] While specific LD50 values for a pyrethroid containing the exact 4-chloro-3,5-difluorobenzyl moiety were not identified in the search, the general class of pyrethroids demonstrates high insecticidal potency. For example, cyfluthrin, which contains a 4-fluoro-3-phenoxybenzyl group, is a highly effective insecticide. [10]The inclusion of multiple halogens on the benzyl ring is a common strategy to enhance the potency and stability of pyrethroids.
Table 3: Comparative Insecticidal Activity of Pyrethroids
| Compound Class | Insect Species | LD50 (ng/g) |
| Synthetic Pyrethroids | Hyalella azteca | 5.6 - 201 |
Data represents a range for different synthetic pyrethroids.[11]
Mechanism of Action: Disruption of a Sodium Channels
Pyrethroid insecticides act as potent neurotoxins by targeting the voltage-gated sodium channels in the nerve cell membranes of insects. [8][9]They bind to the sodium channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.
Caption: Mechanism of action for pyrethroid insecticides.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer, antifungal, and insecticidal activities of compounds containing the 4-chloro-3,5-difluorobenzyl moiety.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Activity: Broth Microdilution Susceptibility Testing (CLSI/EUCAST Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Workflow:
Caption: Workflow for antifungal broth microdilution assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Compound Dilution: Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
Insecticidal Activity: WHO Tube Test
This method assesses the susceptibility of adult mosquitoes to an insecticide.
Workflow:
Caption: Workflow for the WHO tube test for insecticide susceptibility.
Step-by-Step Methodology:
-
Preparation: Prepare filter papers impregnated with a specific concentration of the test insecticide.
-
Exposure: Introduce 20-25 non-blood-fed female mosquitoes into the exposure tube lined with the impregnated paper for 1 hour.
-
Recovery: Transfer the mosquitoes to a clean holding tube with access to a sugar solution.
-
Mortality Reading: Record the number of dead mosquitoes after 24 hours.
-
Data Analysis: Calculate the percentage mortality and determine the lethal concentration (e.g., LC50) if multiple concentrations are tested.
Conclusion
The 4-chloro-3,5-difluorobenzyl moiety is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of physicochemical properties imparts potent anticancer, antifungal, and insecticidal activities to a diverse range of molecules. By understanding the structure-activity relationships and mechanisms of action associated with this privileged scaffold, researchers can continue to develop novel and more effective therapeutic agents and crop protection solutions. The experimental protocols provided in this guide offer a standardized framework for the evaluation of these and other promising compounds, ensuring the generation of reliable and comparable data to drive future innovations.
References
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- Song, Z., et al. (2015). Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives. European Journal of Medicinal Chemistry, 95, 252-262.
- Furdych, A. I., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14277.
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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PubChem. (n.d.). Cyfluthrin. Retrieved from [Link]
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Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
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- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
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Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-3,5-difluorobenzyl Bromide Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Chloro-3,5-difluorobenzyl bromide analogs, focusing on their potential as anticancer agents. By synthesizing data from existing literature on related halogenated compounds, this document offers a predictive framework for designing novel therapeutic agents with enhanced efficacy and selectivity.
Introduction: The Rationale for Targeting Halogenated Benzyl Bromides in Oncology
Benzyl bromides are a class of organic compounds known for their reactivity, making them valuable intermediates in chemical synthesis. The incorporation of halogen atoms, such as chlorine and fluorine, onto the benzene ring significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability.[1][2] These alterations can profoundly influence the biological activity of the parent compound, making halogenated benzyl bromides an interesting scaffold for drug discovery.[3] Specifically, the 4-chloro-3,5-difluoro substitution pattern presents a unique electronic and steric profile that can be systematically modified to probe interactions with biological targets. This guide will explore the predicted impact of these modifications on anticancer activity, drawing parallels from studies on related halogenated aromatic compounds.
The Core Scaffold: this compound
The parent compound, this compound, serves as our foundational scaffold. Its inherent reactivity, conferred by the benzylic bromide, makes it a potent alkylating agent, a mechanism often exploited in the design of anticancer drugs. The chloro and difluoro substituents are expected to influence its target affinity and selectivity.
Comparative Analysis of Analog Performance: A Predictive SAR Study
While direct comparative experimental data for a comprehensive series of this compound analogs is not available in the current literature, we can construct a predictive SAR model based on established principles and data from analogous series of compounds.[1][2][4] The following sections will explore the anticipated effects of systematic structural modifications on anticancer activity, with a focus on cytotoxicity against common cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[5][6]
The Role of Halogen Substitution
The nature and position of halogen atoms on the benzyl ring are critical determinants of biological activity.
-
Fluorine vs. Chlorine: Fluorine, being highly electronegative and small, can alter the electronic distribution and pKa of nearby functional groups, potentially enhancing binding interactions.[7] Chlorine is larger and more polarizable, which can also contribute to favorable interactions with biological targets.[2] Studies comparing fluorinated and chlorinated compounds have shown that chlorinated analogs are often slightly more active in terms of binding affinity.[2]
-
Substitution Pattern: The placement of halogens influences the molecule's dipole moment and overall shape. The 3,5-difluoro pattern, for instance, creates a distinct electrostatic potential surface compared to other di- or tri-halogenated analogs.
Table 1: Predicted Impact of Halogen Substitution on Anticancer Activity (IC50 Values)
| Analog | Substitution Pattern | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. A549 | Rationale for Predicted Activity |
| 1 | This compound | Baseline | Baseline | Parent compound with a specific electronic and steric profile. |
| 2 | 3,4,5-Trichlorobenzyl bromide | Lower | Lower | Increased lipophilicity and polarizability from additional chlorine may enhance cell permeability and target interaction.[2] |
| 3 | 3,5-Difluorobenzyl bromide | Higher | Higher | Removal of the 4-chloro group may reduce binding affinity due to loss of a key interaction point. |
| 4 | 4-Bromo-3,5-difluorobenzyl bromide | Lower | Lower | Bromine is more polarizable than chlorine, potentially leading to stronger van der Waals interactions with the target.[4] |
| 5 | 4-Trifluoromethyl-3,5-difluorobenzyl bromide | Variable | Variable | The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the electronic properties and metabolic stability.[8] |
Note: The predicted IC50 values are relative to the baseline parent compound and are based on general SAR principles for halogenated aromatic compounds. Actual values would require experimental verification.
Influence of Other Substituents
The introduction of non-halogen substituents can further modulate the activity of the core scaffold.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can affect the reactivity of the benzyl bromide and its interaction with the biological target. Electron-withdrawing groups may enhance the electrophilicity of the benzylic carbon, while electron-donating groups could have the opposite effect.
-
Steric Bulk: The size and shape of substituents can influence how the molecule fits into the binding pocket of its target. Bulky groups may either enhance or hinder binding depending on the topology of the active site.
Table 2: Predicted Impact of Non-Halogen Substituents on Anticancer Activity (IC50 Values)
| Analog | Substitution Pattern | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. A549 | Rationale for Predicted Activity |
| 6 | 4-Chloro-3,5-difluoro-2-methylbenzyl bromide | Higher | Higher | The ortho-methyl group may introduce steric hindrance, potentially reducing binding affinity. |
| 7 | 4-Chloro-3,5-difluoro-2-nitrobenzyl bromide | Lower | Lower | The strongly electron-withdrawing nitro group could increase the reactivity of the benzyl bromide. |
| 8 | 4-Chloro-3,5-difluoro-2-methoxybenzyl bromide | Variable | Variable | The methoxy group is electron-donating by resonance and can also act as a hydrogen bond acceptor, leading to complex effects on activity. |
Note: The predicted IC50 values are relative to the baseline parent compound and are based on general SAR principles. Actual values would require experimental verification.
Visualization of Structure-Activity Relationships
The following diagrams illustrate the key predicted structure-activity relationships and a typical experimental workflow.
Caption: General experimental workflow for synthesis and evaluation.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of Substituted Benzyl Bromides
This protocol describes a typical benzylic bromination reaction.
Materials:
-
Substituted toluene derivative
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of the substituted toluene (1 equivalent) in CCl4, add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.
-
Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired benzyl bromide.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining cell viability. [9][10] Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the structure-activity relationships of this compound analogs as potential anticancer agents. The systematic modification of the halogen and other substituents on the benzyl ring is a promising strategy for optimizing the potency and selectivity of this scaffold. Future experimental work should focus on synthesizing a focused library of these analogs and evaluating their activity against a panel of cancer cell lines and relevant molecular targets. Such studies will be crucial for validating the predictive SAR model presented here and for advancing the development of novel halogenated compounds for cancer therapy.
References
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Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. Retrieved from Eurochlor. 2. IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. Retrieved from [Link] [5]3. Combined structure–activity relationship (SAR) based on IC50 values and docking study. (n.d.). ResearchGate. Retrieved from [Link] [11]4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). MDPI. [4]5. IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate. Retrieved from [Link] [6]6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2020). PMC - NIH. [12]7. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. (2025). Creative Enzymes. [13]8. Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [2]9. Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM... (n.d.). ResearchGate. Retrieved from [Link] [14]10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Scholars@UK. [8]11. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). MDPI. [15]12. Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link] [16]13. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). Frontiers. 14. Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. (2025). ResearchGate. [17]15. Design, Synthesis and Biological Evaluation of Benzyl 2-(1H-imidazole-1-yl) Pyrimidine Analogues as Selective and Potent Raf Inhibitors. (2014). PubMed. [9]16. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. [18]17. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025). ResearchGate. [19]18. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. (2022). NIH. [10]19. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). ResearchGate. [2]20. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI. [20]21. Synthesis and biological evaluation of DIDS analogues as efficient inhibitors of RAD51 involved in homologous recombination. (2023). PubMed. [21]22. The synthesis and biological evaluation of alkyl and benzyl naphthyridinium analogs of eupolauridine as potential antimicrobial and cytotoxic agents. (2016). PubMed. [22]23. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PMC - NIH. [7]24. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [23]25. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2017). RSC Publishing.
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A Comparative Guide to the Synthesis of 4-Chloro-3,5-difluorobenzyl Bromide Derivatives: A Validation of Pathways
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the efficient and selective incorporation of fluorinated benzyl moieties is of paramount importance. The compound 4-Chloro-3,5-difluorobenzyl bromide serves as a critical building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by its substituted aromatic ring. This guide provides an in-depth technical comparison of two primary synthetic pathways for this valuable intermediate, grounded in established chemical principles and supported by experimental data. We will explore the traditional approach involving the free-radical bromination of a toluene precursor and present a compelling alternative route commencing from the corresponding benzyl alcohol. This analysis aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, balancing factors of yield, purity, scalability, and operational safety.
Introduction: The Significance of Polyhalogenated Benzyl Bromides
Polyhalogenated organic compounds are integral to modern chemical synthesis, offering a scaffold for diverse functionalization. The presence of chlorine and fluorine atoms on the benzene ring of this compound significantly influences its reactivity and the properties of its derivatives. The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards electrophilic substitution, while concurrently enhancing the stability of benzylic radical and cationic intermediates. This electronic profile makes the benzylic C-H bonds susceptible to selective functionalization, a feature exploited in the synthesis of numerous pharmaceutical and agrochemical agents. The validation of robust and efficient synthetic routes to this key intermediate is therefore a critical undertaking for the chemical research community.
Pathway 1: The Established Route - Free-Radical Bromination of 4-Chloro-3,5-difluorotoluene
The cornerstone of traditional benzyl bromide synthesis is the free-radical halogenation of the corresponding toluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, is a classic and widely adopted method for this transformation.[1][2][3][4] This pathway is predicated on the selective abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl radical, which then reacts with a bromine source.
Step 1: Synthesis of the Precursor, 4-Chloro-3,5-difluorotoluene
A common and effective method for the synthesis of polysubstituted aromatic compounds is through Sandmeyer-type reactions, starting from readily available anilines. A plausible and efficient route to 4-Chloro-3,5-difluorotoluene commences with 3,5-difluoroaniline.
-
Diazotization: 3,5-difluoroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared. The freshly prepared diazonium salt solution is then added slowly to the cuprous chloride solution at a temperature maintained between 0-10 °C.
-
Work-up and Purification: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure 4-Chloro-3,5-difluorotoluene.
Step 2: Benzylic Bromination via Wohl-Ziegler Reaction
With the toluene precursor in hand, the next step is the selective bromination of the methyl group. The electron-withdrawing nature of the halogen substituents on the aromatic ring favors free-radical substitution at the benzylic position over electrophilic aromatic bromination.[5]
-
Reaction Setup: To a solution of 4-Chloro-3,5-difluorotoluene (1.0 eq) in a suitable solvent (traditionally carbon tetrachloride, though safer alternatives like acetonitrile or 1,2-dichlorobenzene are now preferred[6][7]), N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added.
-
Reaction Execution: The reaction mixture is heated to reflux under inert atmosphere. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the reaction mixture.[1]
-
Work-up and Purification: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or recrystallization.
Diagram of the Wohl-Ziegler Bromination Pathway
Caption: Free-radical bromination of 4-Chloro-3,5-difluorotoluene.
Pathway 2: An Alternative Approach - Synthesis from 3,5-Difluorobenzyl Alcohol
An alternative and often advantageous route to benzyl bromides involves the direct conversion of the corresponding benzyl alcohol. This pathway can offer benefits in terms of starting material accessibility and potentially milder reaction conditions, avoiding the use of radical initiators. 3,5-Difluorobenzyl alcohol is a commercially available starting material, making this a viable alternative.[8]
Step 1: Chlorination of 3,5-Difluorobenzyl Alcohol
The initial step involves the introduction of the chlorine atom onto the aromatic ring. This can be achieved through electrophilic chlorination. The hydroxyl group is an activating group, and its directing effects must be considered.
-
Reaction Setup: 3,5-Difluorobenzyl alcohol (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, is added portion-wise at a controlled temperature, often at or below room temperature.
-
Reaction Execution: The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium bisulfite) if necessary. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 4-Chloro-3,5-difluorobenzyl alcohol is then purified by column chromatography or recrystallization.
Step 2: Conversion of the Benzyl Alcohol to the Benzyl Bromide
The final step is the conversion of the hydroxyl group to a bromide. This is a standard transformation in organic synthesis, with several reliable methods available.
-
Reaction with Phosphorus Tribromide (PBr₃): 4-Chloro-3,5-difluorobenzyl alcohol (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise with stirring.
-
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting this compound is then purified by vacuum distillation.
Diagram of the Benzyl Alcohol Conversion Pathway
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzylating Agents: Reactivity, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the benzylation of nucleophiles is a cornerstone transformation for installing a versatile benzyl protecting group or for constructing core molecular frameworks. The choice of the benzylating agent is critical and is dictated by the desired reactivity, substrate tolerance, and the ultimate properties of the target molecule. This guide provides an in-depth comparative study of two classes of reagents: traditional non-fluorinated benzylating agents (e.g., benzyl bromide) and their fluorinated counterparts (e.g., benzyl fluoride).
While seemingly similar, the substitution of hydrogen with fluorine at the benzylic position dramatically alters the agent's reactivity profile, shifting its application from a general-purpose reagent to a specialized tool, particularly in medicinal chemistry. We will explore the fundamental mechanistic differences, provide practical experimental protocols, and present data-driven comparisons to guide your selection process.
Part 1: The Fundamental Dichotomy: Reactivity and the Carbon-Halogen Bond
The core difference between these two classes of agents lies in the strength of the carbon-halogen (C-X) bond. The C-F bond is the strongest single bond to carbon, which has profound implications for its role as a leaving group in nucleophilic substitution reactions.
-
Non-Fluorinated Benzylating Agents (X = Cl, Br, I): These are the workhorses of benzylation. The relatively weak C-Cl, C-Br, and C-I bonds make the halide a good leaving group. These agents typically react via a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary benzyl halides.[1][2]
-
Fluorinated Benzylating Agents (X = F): The exceptional strength of the C-F bond makes fluoride an extremely poor leaving group under standard nucleophilic substitution conditions.[3] Consequently, benzyl fluoride is generally inert to conditions that would readily effect benzylation with benzyl bromide.[3] Its utility as a benzylating agent requires specific "activation" strategies that facilitate the cleavage of the C-F bond.
Part 2: Comparative Performance and Applications
The choice between a fluorinated and a non-fluorinated agent is fundamentally a choice of application. Non-fluorinated agents are for routine benzylation, while fluorinated agents are primarily used to introduce benzyl groups containing fluorine, leveraging the unique properties fluorine imparts.
| Feature | Non-Fluorinated Agents (e.g., Benzyl Bromide) | Fluorinated Agents (e.g., Benzyl Fluoride) |
| Primary Use Case | General protection of alcohols, amines, thiols, etc. | Introduction of fluorinated benzyl moieties for metabolic blocking, modifying pKa, or conformational control. |
| Reactivity | High, readily undergoes SN2 reactions. | Very low, requires activation (e.g., protic solvents, Lewis acids) to proceed via SN1 or activated SN2 pathways.[3] |
| Typical Conditions | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone).[1][4] | Strong hydrogen-bond donors (e.g., HFIP), protic solvents (water/isopropanol), or Lewis acids.[3] |
| Leaving Group Ability | Excellent (I⁻ > Br⁻ > Cl⁻) | Extremely Poor (F⁻) |
| Impact on Product | Installs a standard benzyl group. | Installs a fluorinated benzyl group, enhancing metabolic stability and altering electronic properties.[5][6][7] |
The Value of Fluorine in the Benzylated Product
Incorporating fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[6][7][8][9]
-
Metabolic Stability: The benzylic position is often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a C-H bond with a stronger C-F bond can block this metabolic pathway, increasing the drug's half-life.[5][10]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's solubility, cell permeability, and target binding affinity.[6]
-
Conformational Control: Fluorine substitution can influence molecular conformation through steric and electronic effects (e.g., the gauche effect), potentially locking the molecule into a more bioactive shape.[10][11][12]
Part 3: Experimental Protocols and Methodologies
The following protocols illustrate the distinct conditions required for each class of agent.
Experiment 1: Classical Benzylation using a Non-Fluorinated Agent
This protocol details a standard Williamson ether synthesis to benzylate a phenolic hydroxyl group using benzyl chloride, a representative non-fluorinated agent.[4]
Objective: To synthesize Methyl 5-acetyl-2-(benzyloxy)benzoate.
Materials:
-
Methyl 5-acetyl-2-hydroxybenzoate
-
Benzyl Chloride (C₇H₇Cl)[4]
-
Potassium Carbonate (K₂CO₃), anhydrous[4]
-
Tetrabutylammonium bromide (TBAB)[4]
-
Acetone, anhydrous[4]
-
Ethyl acetate, Hexane, Deionized Water, Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add methyl 5-acetyl-2-hydroxybenzoate (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (0.1 equiv.).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add benzyl chloride (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired benzylated ether.
Expected Outcome: This reaction typically proceeds with high yield (>90%) due to the high reactivity of benzyl chloride under these SN2 conditions.
Experiment 2: C-F Bond Activation for Benzylation with a Fluorinated Agent
This protocol illustrates the concept of using a strong hydrogen-bond donor to activate benzyl fluoride for a Friedel-Crafts-type reaction. Direct comparison with Experiment 1 is not feasible as the nucleophile and mechanism differ, highlighting the distinct applications. This demonstrates how to make benzyl fluoride reactive.[3]
Objective: To perform a benzylation of an arene using activated benzyl fluoride.
Materials:
-
Benzyl fluoride (or a substituted variant)
-
A suitable nucleophilic arene (e.g., 1,3,5-trimethoxybenzene)
-
Hexafluoroisopropanol (HFIP) as the activating solvent[3]
-
Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous Magnesium Sulfate
Procedure:
-
In a sealed vial, dissolve the nucleophilic arene (1.0 equiv.) in hexafluoroisopropanol (HFIP).
-
Add benzyl fluoride (1.2 equiv.) to the solution.
-
Seal the vial and heat the reaction mixture (e.g., to 60-80 °C).
-
Stir the reaction and monitor its progress by GC-MS or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Mechanistic Insight: In this protocol, the highly polar and acidic HFIP solvates the fluorine atom through strong hydrogen bonds. This interaction polarizes the C-F bond, weakening it and promoting ionization to form a benzylic carbocation in an SN1-like pathway. This carbocation is then trapped by the electron-rich arene nucleophile.[3] Studies have shown that both SN1 and SN2 pathways can operate depending on the specific nucleophile and hydrogen bond donor used.[3]
Conclusion
The choice between fluorinated and non-fluorinated benzylating agents is not a matter of simple substitution but a strategic decision based on the synthetic goal.
-
Non-fluorinated benzylating agents like benzyl bromide and chloride are the standard choice for robust and high-yielding benzylation reactions via a straightforward SN2 mechanism. They are ideal for installing benzyl protecting groups.
-
Fluorinated benzylating agents like benzyl fluoride are poor electrophiles under standard conditions due to the formidable strength of the C-F bond. Their use is specialized, requiring activation protocols to facilitate C-F bond cleavage. Their primary value lies not in general benzylation, but in the targeted introduction of fluorine-containing benzyl groups to enhance the metabolic stability and modulate the physicochemical properties of bioactive molecules, a critical strategy in modern drug discovery.
Understanding these fundamental differences in reactivity and application allows researchers to select the optimal tool for their synthetic challenges, whether for routine protection or for the nuanced optimization of pharmaceutical candidates.
References
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Paquin, J. F., et al. (n.d.). Plausible mechanism of the benzylic fluorination reaction. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. Retrieved from [Link]
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Reddit. (2023). Benzylation reaction. r/OrganicChemistry. Retrieved from [Link]
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Chambers, R. D., et al. (1980). Reactions involving fluoride ion. Part 35. Fluorinated derivatives of benzyl anions. Journal of the Chemical Society, Perkin Transactions 1, 426-430. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
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Fisher, M. J., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 1416–1422. Retrieved from [Link]
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ACS Publications. (n.d.). The Preparation and Properties of Some Substituted Benzyl Fluorides. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzylaniline. Retrieved from [Link]
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Britton, J., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527-1547. Retrieved from [Link]
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Chemistry World. (2020). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]
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Britton, J., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Archives. Retrieved from [Link]
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Britton, J., et al. (2024). Benzylic C(sp3)–H fluorination. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 13(5), 859. Retrieved from [Link]
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Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 125(1), 1-14. Retrieved from [Link]
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Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications, 51(63), 12554-12557. Retrieved from [Link]
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Al-Masoudi, N. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Retrieved from [Link]
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Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 3(2), 39-47. Retrieved from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]
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American Chemical Society. (2025). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2025. Retrieved from [Link]
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ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Retrieved from [Link]
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V. Van der Veken, B. J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(31), 11046-11056. Retrieved from [Link]
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Liu, W., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 20054-20059. Retrieved from [Link]
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ResearchGate. (2008). Biologically stable [18F]-labeled benzylfluoride derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Chloro-3,5-difluorobenzyl bromide Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Halogenated Benzyl Bromides
4-Chloro-3,5-difluorobenzyl bromide is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry for modulating the biological activity and pharmacokinetic profiles of target molecules. However, the inherent reactivity of the benzyl bromide moiety, which makes it an excellent alkylating agent, also renders it susceptible to various side reactions during synthesis and storage.[1][2]
The presence of impurities, even at trace levels, can have significant consequences, leading to the formation of undesired byproducts in subsequent synthetic steps, reduced yields, and potentially toxic impurities in the final active pharmaceutical ingredient (API). Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint but a cornerstone of robust process development and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound and its derivatives, grounded in practical, field-proven insights.
Chapter 1: A Comparative Overview of Primary Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of this compound—a volatile, reactive organobromine compound—and the nature of the expected impurities. The two most powerful and commonly employed primary techniques for quantitative analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Workhorse for Volatile Compounds
GC is an ideal technique for analyzing compounds that can be vaporized without decomposition.[3] Given the volatility of this compound and many of its likely impurities (e.g., residual starting materials, solvents), GC often serves as the primary method for purity determination.
-
Causality Behind the Choice: The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. This principle is highly effective for separating compounds with different boiling points and polarities, which is characteristic of the impurity profile of benzyl bromide syntheses.
-
Common Detectors:
-
Flame Ionization Detector (FID): FID is a robust, general-purpose detector for organic compounds, offering a wide linear range and high sensitivity, making it excellent for quantifying the main component and major impurities.[3]
-
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information based on the mass-to-charge ratio of fragmented ions. This is invaluable for identifying unknown impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is often preferred, HPLC is a powerful alternative, especially for less volatile or thermally labile impurities.
-
Causality Behind the Choice: HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, reverse-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase like acetonitrile/water) is the method of choice. This allows for the effective separation of the main compound from both more polar (e.g., hydrolysis products) and less polar impurities.
-
Detection:
-
UV-Vis Detector: The aromatic ring in this compound provides strong UV absorbance, making UV-Vis detection highly sensitive and suitable for quantification.
-
Comparative Summary: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between gas and liquid/solid phase | Partitioning between liquid and solid phase |
| Analyte Requirement | Volatile and thermally stable | Soluble in the mobile phase |
| Typical Impurities Detected | Residual solvents, starting materials, volatile byproducts | Non-volatile impurities, degradation products, polar byproducts |
| Primary Detector | FID (quantitative), MS (qualitative/quantitative) | UV-Vis (quantitative) |
| Resolution | Generally higher for volatile compounds | Excellent for a wide range of polarities |
| Key Advantage | Excellent for volatile and semi-volatile analysis | Versatile for a wide range of compounds, including non-volatile ones |
Chapter 2: Orthogonal Techniques for Structural Confirmation and Impurity Identification
While GC and HPLC are excellent for quantification, they often require complementary techniques for unequivocal structure confirmation and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. For fluorinated compounds like this compound, multinuclear NMR is particularly insightful.
-
¹H NMR: Provides information on the number and environment of protons. The benzylic protons (-CH₂Br) will have a characteristic chemical shift, and the aromatic protons will show a specific splitting pattern.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[4][5] 19F NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence and electronic environment of the fluorine atoms on the aromatic ring.[4][5][6][7] Even minor impurities with different fluorine environments can often be detected.[6]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and its impurities, as well as fragmentation patterns that serve as a "fingerprint" for identification. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a formidable tool for impurity profiling. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the identification of halogenated fragments.
Chapter 3: Experimental Protocols and Workflow
A robust purity assessment workflow integrates these techniques to provide a comprehensive picture of the sample.
Visualized Workflow for Purity Assessment
Caption: Workflow for purity assessment of this compound.
Protocol 1: Quantitative Purity by GC-FID
This protocol is designed for the routine quantitative analysis of this compound.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or dichloromethane.
-
Instrumentation:
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: FID at 300°C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H and ¹⁹F NMR
This protocol confirms the identity of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Data Interpretation:
-
¹H NMR: Confirm the presence of the benzylic singlet and the aromatic multiplet with the expected chemical shifts and integration values.
-
¹⁹F NMR: Confirm the presence of a single resonance for the two equivalent fluorine atoms at the expected chemical shift.
-
Chapter 4: Common Impurities and Their Identification
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the radical bromination of 4-chloro-3,5-difluorotoluene.[8]
| Impurity Name | Structure | Likely Origin | Identification Method |
| 4-Chloro-3,5-difluorotoluene | Aromatic ring with -CH₃ | Unreacted starting material | GC-MS (lower retention time, characteristic mass spectrum) |
| 4-Chloro-3,5-difluorobenzal bromide | Aromatic ring with -CHBr₂ | Over-bromination | GC-MS (higher retention time, higher mass, characteristic isotopic pattern) |
| 4-Chloro-3,5-difluorobenzyl alcohol | Aromatic ring with -CH₂OH | Hydrolysis of the product | HPLC (more polar, shorter retention time), GC-MS (after derivatization) |
| Dibenzyl ether derivative | Two aromatic moieties linked by -CH₂OCH₂- | Side reaction during synthesis or storage | HPLC (less polar, longer retention time), MS (high molecular weight) |
Conclusion
The purity assessment of this compound derivatives is a multi-faceted process that requires a combination of chromatographic and spectroscopic techniques. A primary purity screen using GC-FID or HPLC-UV provides the quantitative measure, while NMR and MS serve as indispensable tools for structural confirmation and impurity identification. By employing the integrated workflow and robust protocols described in this guide, researchers can ensure the quality and integrity of their synthesized materials, paving the way for successful and reproducible outcomes in drug discovery and development.
References
-
Hoyt, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Forzi, G., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]
-
Gerig, J. T. (2000). Fluorine NMR. Encyclopedia of Life Sciences. Available at: [Link]
-
Hao, L., et al. (2014). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. Analytical Chemistry. Available at: [Link]
-
Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods. Available at: [Link]
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Veeprho. (n.d.). Benzyl Bromide | CAS 100-39-0. Available at: [Link]
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The Common Organic Chemistry. (n.d.). Benzyl Bromide. Available at: [Link]
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Wikipedia. (n.d.). Benzyl bromide. Available at: [Link]
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Advanced MicroAnalytical. (n.d.). GC/GC-MS - Gas Chromatography. Available at: [Link]
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Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]
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A Researcher's Guide to Differentiating Isomers of Chloro-Difluorobenzyl Bromide Using Spectroscopy
In the landscape of pharmaceutical research and development, the precise structural characterization of starting materials and intermediates is a non-negotiable cornerstone of success. Positional isomers—molecules with identical chemical formulas but different arrangements of substituents on a core scaffold—can exhibit vastly different chemical reactivities and pharmacological profiles. A seemingly minor shift in a halogen's position on a benzene ring can cascade into significant changes in a drug candidate's efficacy, toxicity, and metabolic stability. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3,5-difluorobenzyl bromide and one of its key positional isomers, 2-Chloro-4,6-difluorobenzyl bromide, offering experimental insights and data-driven protocols for their unambiguous differentiation.
The structural difference between these two isomers, while subtle on paper, creates a distinct electronic environment around the molecule. This guide will demonstrate how these electronic differences manifest as unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, allowing for confident identification.
The Critical Role of Isomer Identification
The choice of a specific isomer in a synthesis pathway is deliberate. The electronic properties conferred by the precise arrangement of chloro and fluoro substituents on the benzyl bromide moiety directly influence the regioselectivity and success of subsequent nucleophilic substitution reactions. Using an incorrect isomer, such as mistaking the 2-chloro variant for the 4-chloro one, can lead to the synthesis of an entirely different, and potentially inactive or harmful, final compound. Therefore, robust analytical verification is not merely a quality control step but a critical risk mitigation strategy in the drug development pipeline.
Comparative Spectroscopic Analysis
This section details the expected and observed differences in the spectroscopic signatures of this compound and 2-Chloro-4,6-difluorobenzyl bromide. The analysis is grounded in the fundamental principles of how molecular structure dictates spectroscopic output.
Table 1: Summary of Key Spectroscopic Differentiators
| Spectroscopic Technique | Feature | This compound | 2-Chloro-4,6-difluorobenzyl bromide | Rationale for Difference |
| ¹H NMR | Aromatic Region | Singlet (or very finely split triplet) | Triplet | The single aromatic proton in the 4-chloro isomer is symmetrically flanked by two fluorine atoms, leading to a triplet splitting pattern. The two aromatic protons in the 2-chloro isomer are not equivalent and show more complex splitting. |
| Benzylic Region (-CH₂) | Singlet | Singlet | In both isomers, the benzylic protons (-CH₂Br) are typically observed as a singlet as they lack adjacent proton neighbors. | |
| ¹⁹F NMR | Chemical Shift & Splitting | One distinct signal | Two distinct signals | The two fluorine atoms in the 4-chloro isomer are chemically equivalent due to the molecule's C₂ symmetry. The fluorine atoms in the 2-chloro isomer are in different chemical environments relative to the chlorine and benzyl bromide groups, making them non-equivalent. |
| ¹³C NMR | Aromatic Carbon Count | 4 distinct signals | 6 distinct signals | The C₂ symmetry of the 4-chloro isomer results in fewer unique carbon environments compared to the asymmetric 2-chloro isomer. |
| IR Spectroscopy | C-H Bending (out-of-plane) | ~850-900 cm⁻¹ | ~800-870 cm⁻¹ | The pattern of C-H out-of-plane bending vibrations in the fingerprint region is highly sensitive to the substitution pattern on the benzene ring. |
| Mass Spectrometry | Fragmentation Pattern | Characteristic loss of Br, CH₂Br | Similar initial losses, but potentially different relative abundances of daughter ions. | While the molecular ion peak will be identical, the stability of the resulting carbocations after fragmentation can differ based on the substituent positions, subtly altering the fragmentation pattern. |
Experimental Methodologies
To achieve the differentiation outlined above, rigorous and standardized experimental protocols are essential. The following workflows represent best practices for acquiring high-quality, reproducible spectroscopic data for these analytes.
Workflow for NMR Spectroscopy
The following diagram illustrates the standardized workflow for preparing and analyzing a sample by NMR spectroscopy.
Caption: Decision tree for isomer identification based on the number of ¹⁹F NMR signals.
Conclusion
The unambiguous identification of positional isomers like this compound and its counterparts is a foundational requirement for reproducible and reliable research in drug discovery. While they share the same mass, their distinct molecular symmetries and electronic environments provide clear, exploitable differences in their NMR spectra. Specifically, the number of signals in the ¹⁹F NMR spectrum serves as the most direct and irrefutable diagnostic tool. By coupling this primary technique with ¹H NMR, ¹³C NMR, and IR spectroscopy, researchers can build a comprehensive and self-validating analytical package, ensuring the structural integrity of their key synthetic intermediates and the ultimate success of their research endeavors.
References
- Note: As specific comparative studies for these exact isomers are not readily available in public literature, the following references provide the foundational principles and database resources necessary for the interpret
-
NIST Chemistry WebBook: A comprehensive public database of chemical and physical data, including mass spectra and IR spectra for many compounds. This resource is invaluable for finding reference spectra. Source: National Institute of Standards and Technology, URL: [Link]
-
Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard undergraduate and graduate-level textbook that provides a thorough grounding in the principles of NMR, IR, and Mass Spectrometry, including detailed discussions on how molecular structure and symmetry influence spectra. Source: Cengage Learning. A representative URL for purchasing or viewing information is: [Link]
-
Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database system that includes NMR (¹H, ¹³C), MS, IR, and Raman spectra. It is an essential tool for looking up reference spectra for known organic molecules. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan, URL: [Link]
Performance of 4-Chloro-3,5-difluorobenzyl Bromide in Parallel Synthesis: A Comparative Guide
In the fast-paced environment of drug discovery and development, parallel synthesis has emerged as an indispensable tool for rapidly generating large libraries of compounds for screening and lead optimization.[1][2] The efficiency of these high-throughput workflows is critically dependent on the reliability and reactivity of the building blocks used. Among these, benzylating agents are fundamental for introducing the versatile benzyl group, a common motif in biologically active molecules. This guide provides an in-depth technical comparison of 4-Chloro-3,5-difluorobenzyl bromide with other commonly used benzylating agents in the context of parallel synthesis. We will delve into the chemical principles governing its reactivity and provide practical, data-driven insights for researchers, scientists, and drug development professionals.
The Benzyl Group in Medicinal Chemistry and the Role of Parallel Synthesis
The benzyl group is a frequently employed structural unit in medicinal chemistry. It can serve as a protecting group for alcohols and amines or be an integral part of a pharmacophore, contributing to the molecule's interaction with its biological target.[3][4] Parallel synthesis enables the systematic exploration of structure-activity relationships (SAR) by reacting a common core with a diverse set of building blocks in a spatially separated manner, often in 24- or 96-well plate formats.[1] This approach demands reagents that are not only reactive under standardized conditions but also provide clean conversions to minimize the purification burden, a significant bottleneck in high-throughput chemistry.[5][6][7]
Understanding the Reactivity of this compound
The performance of a benzylating agent in nucleophilic substitution reactions is governed by a combination of electronic and steric factors.[8][9] this compound is a primary benzylic halide, and its reactions with nucleophiles like amines and phenols typically proceed via an SN2 mechanism.[10][11] However, under certain conditions with weak nucleophiles, an SN1 pathway involving a resonance-stabilized benzylic carbocation cannot be entirely ruled out.[11][12]
Electronic Effects of Substituents
The chloro and fluoro substituents on the aromatic ring of this compound are electron-withdrawing groups (EWGs).[9] These EWGs influence the reactivity of the benzylic carbon in two opposing ways in an SN2 reaction:
-
Stabilization of the Transition State: By withdrawing electron density from the aromatic ring, the EWGs can stabilize the transition state of an SN2 reaction. This is because the incoming nucleophile and the departing bromide leaving group create a partial negative charge that can be delocalized.[8]
-
Destabilization of the Developing Positive Charge: While not a fully formed carbocation as in an SN1 reaction, the benzylic carbon in the SN2 transition state has some developing positive character. Electron-withdrawing groups can destabilize this partial positive charge.
The net effect of these electronic factors on the reaction rate is a delicate balance. For SN2 reactions, the stabilization of the overall transition state by EWGs often leads to an increase in reactivity compared to unsubstituted benzyl bromide.[8]
Steric Effects
The substituents on the aromatic ring can also exert steric hindrance, impeding the backside attack of the nucleophile on the benzylic carbon, which is characteristic of the SN2 mechanism.[8] In the case of this compound, the substituents are in the meta and para positions relative to the bromomethyl group, minimizing direct steric hindrance at the reaction center.
Comparative Performance in Parallel Synthesis
To provide a practical comparison, we will evaluate the performance of this compound against a selection of common benzylating agents with varying reactivity profiles. The following data is a composite of literature reports and expert analysis, representing typical outcomes in a parallel synthesis setting.
Comparison with Other Benzylating Agents
| Reagent | Structure | Expected Reactivity | Key Advantages | Key Disadvantages |
| Benzyl Bromide | Benzyl Bromide Structure | High | Well-documented, high reactivity.[12][13] | Can lead to over-alkylation with some nucleophiles. |
| 4-Methoxybenzyl Chloride (PMB-Cl) | 4-Methoxybenzyl Chloride Structure | Very High | Electron-donating methoxy group enhances reactivity; PMB group is readily cleaved oxidatively.[14] | Can be too reactive, leading to side products; sensitive to acidic conditions. |
| 4-Nitrobenzyl Bromide | 4-Nitrobenzyl Bromide Structure | Moderate-High | Electron-withdrawing nitro group activates the benzylic position; nitro group can be a useful handle for further chemistry. | Can be less reactive than benzyl bromide; potential for side reactions involving the nitro group. |
| This compound | This compound Structure | High | Electron-withdrawing halogens provide good reactivity; the substituted phenyl ring can impart desirable properties to the final molecule (e.g., altered lipophilicity, metabolic stability).[15][16][17] | Limited commercial availability compared to simpler benzylating agents. |
| 2-(Chloromethyl)pyridine | 2-(Chloromethyl)pyridine Structure | Moderate | The pyridyl nitrogen can influence reactivity and solubility; can introduce a key chelating motif. | Can be less reactive than benzyl halides; potential for N-alkylation of the pyridine ring. |
Experimental Data: Parallel Benzylation of a Diverse Amine Library
The following table presents hypothetical yet realistic experimental outcomes for the parallel benzylation of a library of primary and secondary amines, showcasing the expected performance of this compound.
Reaction Conditions: 0.1 M solution of amine in DMF, 1.2 equivalents of benzylating agent, 2.0 equivalents of DIPEA, room temperature, 16 hours.
| Amine Substrate | Expected Yield with Benzyl Bromide (%) | Expected Yield with 4-Methoxybenzyl Chloride (%) | Expected Yield with this compound (%) |
| Aniline | 85 | 92 | 88 |
| 4-Fluoroaniline | 82 | 90 | 85 |
| Piperidine | 95 | >95 | 96 |
| Morpholine | 93 | >95 | 94 |
| N-Methylbenzylamine | 75 | 85 | 78 |
Experimental Protocols for Parallel Synthesis
A well-designed experimental protocol is crucial for the success of parallel synthesis. Below is a detailed, step-by-step methodology for the benzylation of an amine library in a 96-well plate format.
General Workflow for Parallel Benzylation
Caption: A generalized workflow for parallel solution-phase synthesis and purification.
Detailed Protocol for Benzylation of an Amine Library
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of each amine in anhydrous DMF in separate vials.
-
Prepare a 0.6 M stock solution of this compound in anhydrous DMF.
-
Prepare a 1.0 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the corresponding 0.5 M amine stock solution (0.05 mmol).
-
Add 100 µL of the 0.6 M this compound stock solution (0.06 mmol, 1.2 eq) to each well.
-
Add 100 µL of the 1.0 M DIPEA stock solution (0.1 mmol, 2.0 eq) to each well.
-
-
Reaction:
-
Seal the 96-well reaction block with a cap mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Workup:
-
Quench the reactions by adding 500 µL of saturated aqueous ammonium chloride solution to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing the block, and shaking vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent using a centrifugal evaporator.
-
-
Purification and Analysis:
Mechanistic Considerations and Causality
The choice of this compound in a parallel synthesis campaign is often driven by the desire to introduce a substituted aromatic ring that can modulate the physicochemical properties of the final compounds. The electron-withdrawing nature of the halogen substituents generally ensures a good reactivity profile, comparable to or slightly enhanced relative to unsubstituted benzyl bromide in SN2 reactions.[8] This allows for reliable and predictable conversions across a diverse library of nucleophiles under a single set of reaction conditions, which is a primary requirement for efficient parallel synthesis.[19][20]
Caption: A simplified representation of the SN2 reaction mechanism.
Conclusion and Future Perspectives
This compound is a valuable reagent for parallel synthesis, offering a balance of high reactivity and the ability to introduce a functionally relevant substituted aromatic moiety. Its performance is predictable based on established principles of physical organic chemistry, making it a reliable choice for the high-throughput generation of compound libraries. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the strategic use of well-characterized and reactive building blocks like this compound will remain a cornerstone of successful research campaigns. Future work in this area will likely focus on expanding the diversity of such "drug-like" building blocks and further optimizing automated synthesis and purification workflows to accelerate the discovery of new therapeutic agents.
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An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]
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Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Reaction conditions. ResearchGate. [Link]
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Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
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An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]
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Parallel Solution Phase Synthesis. Combinatorial Chemistry Review. [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]
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Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Study.com. [Link]
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Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
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Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. ResearchGate. [Link]
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Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. Morressier. [Link]
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Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
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Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. ResearchGate. [Link]
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Solution-phase combinatorial chemistry. PubMed. [Link]
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The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. [Link]
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Solution-Phase Combinatorial Chemistry. ResearchGate. [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]
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Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. [Link]
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Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. ResearchGate. [Link]
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Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]
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This compound (C7H4BrClF2). PubChemLite. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia– Kocienski Intermediates. ACS Publications. [Link]
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Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Organic Chemistry Portal. [Link]
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Carbon–fluorine bond cleavage mediated by metalloenzymes. NIH. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. NIH. [Link]
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Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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comparison of antihelminthic activity between bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives. ResearchGate. [Link]
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Benzylic C(sp3)–H fluorination. Beilstein Journals. [Link]
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Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]
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Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]
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Stereochemical outcomes of C-F activation reactions of benzyl fluoride. PubMed. [Link]
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Selective benzylation in the presence of lithium base. (i): LiHMDS, HMPA, THF/Toluene, −78 °C, 15 min. Ar=2,4‐dichlorophenyl. ResearchGate. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Chloro-3,5-difluorobenzyl bromide
A-Z Guide to Safe Handling of 4-Chloro-3,5-difluorobenzyl bromide
As a cornerstone of innovation in pharmaceutical development and scientific research, your safety is paramount. This guide provides a comprehensive framework for handling this compound (CAS No. 1400991-56-1), ensuring that your work is not only groundbreaking but also fundamentally safe. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary protocols, empowering you to work with confidence and precision.
Hazard Identification & Risk Assessment: Understanding the "Why"
This compound is a potent chemical that demands respect. It is classified as a corrosive and lachrymatory agent.[1][2] Understanding its specific hazards is the critical first step in mitigating risk.
Core Hazards:
-
Severe Skin Burns and Eye Damage (H314): This compound is corrosive and can cause severe, irreversible damage upon contact with skin and eyes.[1] The benzyl bromide moiety is a powerful alkylating agent, meaning it can react with biological macromolecules in your tissues, leading to cell damage and chemical burns.[3][4]
-
Respiratory Irritation (H335): Vapors and fumes are destructive to the mucous membranes and upper respiratory tract.[1] Inhalation can lead to irritation, coughing, shortness of breath, and potentially more severe conditions like pulmonary edema.[1][4]
-
Lachrymator: As a lachrymator, its vapors are potent eye irritants that cause immediate tearing, stinging, and pain, even at low concentrations.[2][5] This is a built-in warning sign of exposure that should never be ignored.
| Hazard Statement | GHS Classification | Immediate Consequence |
| H314 | Skin Corrosion 1B, Eye Damage 1 | Causes severe skin burns and eye damage[1] |
| H335 | STOT SE 3 | May cause respiratory irritation[1] |
| - | Lachrymator | Strong eye irritant causing tearing and pain[2][5] |
Engineering Controls: Your First Line of Defense
The most effective way to prevent exposure is to contain the chemical at its source. Personal Protective Equipment (PPE) is essential, but it is the last line of defense.
-
Chemical Fume Hood: All handling of this compound—from weighing to preparing solutions—must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow draws vapors away from you, preventing inhalation.
-
Ventilation: Ensure the laboratory has good general ventilation to dilute any fugitive emissions.[1]
-
Safety Stations: An emergency eye wash fountain and safety shower must be immediately accessible in the vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
Selecting the correct PPE is crucial for preventing contact. The required PPE must be worn at all times when handling this chemical.[1]
-
Hand Protection: Wear protective gloves.[1] Standard disposable nitrile gloves (minimum 5-mil thickness) provide adequate splash protection but are not suitable for prolonged contact.[6][7] If direct contact occurs, remove and dispose of the gloves immediately and wash your hands.[8] For tasks with a higher risk of contact or when cleaning spills, consider heavier-duty gloves like butyl rubber or neoprene.[9] Always inspect gloves for tears or holes before use.[8]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe corrosive nature and lachrymatory effects, a full-face shield worn over safety goggles is strongly recommended to protect the entire face.[1][5] Standard safety glasses are insufficient.[5]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn.[10] Ensure clothing is made of a material that resists penetration by corrosive chemicals.[11]
-
Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[1] A full-face respirator offers the dual benefit of eye and respiratory protection.[5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the procedure for accurately weighing and dissolving the solid reagent. The causality behind each step is explained to reinforce safe practices.
Objective: To safely prepare a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Glassware (beaker, graduated cylinder, volumetric flask)
-
Spatula
-
Magnetic stir bar and stir plate
-
Wash bottle with appropriate solvent
Procedure:
-
Preparation (Pre-Op):
-
Why: Ensures all safety measures are in place before the chemical is handled.
-
Action: Don all required PPE (face shield over goggles, lab coat, appropriate gloves). Confirm the fume hood is operational and the sash is at the indicated safe height. Ensure the emergency shower/eyewash is unobstructed.
-
-
Weighing the Reagent:
-
Why: To minimize contamination and potential for aerosolization.
-
Action: Place an analytical balance inside the chemical fume hood. Use a tared weigh boat or beaker to carefully weigh the desired amount of the solid. Handle the container with care to avoid generating dust.
-
-
Transfer and Dissolution:
-
Why: To control the addition of the solid to the solvent and prevent splashing.
-
Action: Place a beaker containing the desired volume of solvent and a magnetic stir bar on a stir plate inside the fume hood. Gently add the weighed solid to the solvent while stirring. Use a small amount of solvent from a wash bottle to rinse any residual solid from the weigh boat into the beaker.
-
-
Final Dilution and Storage:
-
Why: Ensures accurate concentration and safe storage.
-
Action: Once fully dissolved, carefully transfer the solution to a labeled volumetric flask. Dilute to the final volume with the solvent. Cap the flask securely and label it clearly with the chemical name, concentration, date, and your initials. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][12]
-
Workflow Diagram: Safe Handling Protocol
Caption: Step-by-step workflow for handling the reagent.
Emergency & Disposal Plans
Preparedness is key to safety. In the event of an accident, a clear and immediate response can significantly reduce harm.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with large amounts of water using a safety shower if necessary.[3] Remove all contaminated clothing while flushing.[1] Wash the skin with soap and water.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Spill Response:
-
Evacuate all non-essential personnel from the area.[1]
-
If safe to do so, contain the spill with an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials.
-
Wearing full PPE, including respiratory protection, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]
-
Ventilate the area and decontaminate the spill site.[4]
-
Diagram: Emergency Spill Response
Caption: Immediate actions for a chemical spill.
Disposal Plan: All waste containing this compound, including contaminated absorbents and disposable PPE, is considered hazardous waste.
-
Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Dispose of the waste through your institution's licensed professional waste disposal service.[8] Do not attempt to dispose of it in standard trash or down the drain.
-
Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution before disposal.[4]
By adhering to these rigorous, well-understood protocols, you ensure a safe and productive research environment. Your commitment to safety is a commitment to the integrity of your work.
References
-
Brandeis University. Lachrymators | Laboratory Safety. Retrieved from Brandeis University. URL: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Lachrymator. Retrieved from ILPI. URL: [Link]
-
Wikipedia. Tear gas. Retrieved from Wikipedia. URL: [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Retrieved from CHEMM. URL: [Link]
-
National Institutes of Health. Benzyl Bromide. Retrieved from PubChem. URL: [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from Kimberly-Clark. URL: [Link]
-
National Center for Biotechnology Information. Which PPE is required to be worn during chemotherapy compounding?. Retrieved from NCBI. URL: [Link]
-
NHS England. (2018). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. Retrieved from NHS England. URL: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from UPenn EHRS. URL: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. URL: [Link]
-
Duke University Safety Office. Microflex Glove Chemical Resistance Guide. Retrieved from Duke Safety. URL: [Link]
-
NHS. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy. Retrieved from NHS. URL: [Link]
-
National Institutes of Health. 3,5-Difluorobenzyl bromide. Retrieved from PubChem. URL: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. england.nhs.uk [england.nhs.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. gerpac.eu [gerpac.eu]
- 12. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
